4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid
Description
Properties
IUPAC Name |
4,6-dihydropyrazolo[1,5-c][1,3]thiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c9-6(10)4-1-7-8-3-11-2-5(4)8/h1H,2-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPLJMZMWRFKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NN2CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Rationale for 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid
An In-depth Technical Guide to the Proposed Synthesis of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a proposed synthetic pathway for 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid. To date, a specific, peer-reviewed synthesis for this exact molecule has not been identified in the public domain. This guide is therefore a theoretical construction, based on established principles of heterocyclic chemistry and analogous reactions reported in the literature. The protocols described herein are predictive and will require experimental validation and optimization.
Nitrogen- and sulfur-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science.[1] The unique electronic properties and conformational rigidity of fused heterocyclic systems, such as the pentalene core, make them attractive targets for novel drug design. The 4H-5-Thia-1,6a-diaza-pentalene framework, in particular, represents an intriguing isostere of purines and other biologically active bicyclic systems. The incorporation of a carboxylic acid moiety at the 3-position is anticipated to enhance solubility and provide a handle for further derivatization, such as amide bond formation, to explore structure-activity relationships. This guide provides a scientifically grounded, albeit theoretical, approach to the synthesis of this novel heterocyclic entity.
Proposed Synthetic Strategy: A Multi-step Approach
The proposed synthesis of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid is envisioned as a multi-step sequence, culminating in the construction of the bicyclic core via a key cyclization reaction. The general strategy involves the initial synthesis of a functionalized pyrazole precursor, followed by the introduction of the sulfur-containing ring.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed synthetic workflow for 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid.
Part 1: Synthesis of the Pyrazole Precursor
The synthesis will commence with the well-established Knorr pyrazole synthesis, a reliable method for constructing the pyrazole ring system.
Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
This initial step involves the condensation of a hydrazine derivative with a β-ketoester. For simplicity and to introduce the required carboxylic acid functionality at a later stage, we will start with ethyl acetoacetate and hydrazine hydrate.
Reaction: Ethyl acetoacetate + Hydrazine hydrate → Ethyl 5-methyl-1H-pyrazole-3-carboxylate
Causality behind Experimental Choices:
-
Ethyl acetoacetate: A readily available and inexpensive β-ketoester that provides the necessary carbon backbone for the pyrazole ring and the ester group, which can be later hydrolyzed to the desired carboxylic acid.
-
Hydrazine hydrate: The simplest hydrazine, which will lead to an N-unsubstituted pyrazole. This is advantageous as it leaves the N1 position available for the subsequent cyclization.
-
Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol and can be catalyzed by a small amount of acid. The reaction proceeds via a condensation-cyclization mechanism.
Step-by-Step Protocol (Proposed):
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at room temperature.
-
A mild exothermic reaction is expected. Stir the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
Part 2: Introduction of the Thioamide Functionality
The next critical step is the introduction of a sulfur atom, which will ultimately become part of the thiazole ring of the pentalene system. This can be achieved by converting the pyrazole's amide-like functionality into a thioamide.
Step 2: Thionation of the Pyrazole Ring
Lawesson's reagent is a widely used and effective thionating agent for converting carbonyls to thiocarbonyls.
Reaction: Ethyl 5-methyl-1H-pyrazole-3-carboxylate + Lawesson's Reagent → Ethyl 5-methyl-1H-pyrazole-3-carbothioate
Causality behind Experimental Choices:
-
Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide): A superior reagent for thionation compared to P₄S₁₀, often providing cleaner reactions and higher yields under milder conditions.
-
Solvent: Anhydrous toluene or dioxane are suitable solvents for this reaction, as they are inert to Lawesson's reagent and can be heated to the required temperature.
Step-by-Step Protocol (Proposed):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq) in one portion.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction by TLC.
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
The reaction mixture can be filtered to remove any insoluble byproducts.
-
The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to afford Ethyl 5-methyl-1H-pyrazole-3-carbothioate.
Part 3: Building the Second Ring - Cyclization to the Pentalene Core
This part of the synthesis focuses on the construction of the second, sulfur-containing ring to form the 4H-5-Thia-1,6a-diaza-pentalene core. This will be achieved through an S-alkylation followed by an intramolecular cyclization.
Step 3: S-Alkylation with a Halogenated Acetic Acid Derivative
The thioamide functionality is nucleophilic at the sulfur atom and can be alkylated with a suitable electrophile. We will use an α-haloester to introduce the remaining atoms needed for the second ring.
Reaction: Ethyl 5-methyl-1H-pyrazole-3-carbothioate + Ethyl bromoacetate → S-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrazole-3-carbimidothioate hydrobromide
Causality behind Experimental Choices:
-
Ethyl bromoacetate: A bifunctional reagent that alkylates the sulfur atom and provides an ester group that can participate in the subsequent cyclization.
-
Reaction Conditions: The reaction is typically performed in an aprotic solvent like acetone or acetonitrile in the presence of a mild base to neutralize the HBr formed. However, in some cases, the reaction can proceed without a base, yielding the hydrobromide salt of the product.
Step-by-Step Protocol (Proposed):
-
Dissolve Ethyl 5-methyl-1H-pyrazole-3-carbothioate (1.0 eq) in acetone.
-
Add ethyl bromoacetate (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the formation of the product by TLC.
-
If a precipitate forms (the hydrobromide salt), it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure to yield the crude product.
Step 4: Intramolecular Cyclization and Aromatization
The crucial ring-closing step involves an intramolecular condensation to form the bicyclic pentalene system. This is expected to be promoted by a base.
Reaction: S-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrazole-3-carbimidothioate hydrobromide + Base → Ethyl 4-methyl-4H-5-thia-1,6a-diaza-pentalene-3-carboxylate
Causality behind Experimental Choices:
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is suitable to deprotonate the pyrazole nitrogen and facilitate the intramolecular attack on the ester carbonyl. A stronger base like sodium ethoxide could also be employed.
-
Solvent: The choice of solvent will depend on the base used. Ethanol would be suitable for sodium ethoxide, while aprotic solvents like THF or DMF would be appropriate for amine bases.
Step-by-Step Protocol (Proposed):
-
Suspend the crude S-alkylated intermediate in a suitable solvent (e.g., ethanol).
-
Add a base (e.g., sodium ethoxide, 1.2 eq) at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the target pentalene ester.
Part 4: Final Deprotection to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Step 5: Ester Hydrolysis
Reaction: Ethyl 4-methyl-4H-5-thia-1,6a-diaza-pentalene-3-carboxylate → 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid
Causality behind Experimental Choices:
-
Hydrolysis Conditions: Standard ester hydrolysis conditions, such as treatment with aqueous sodium hydroxide or lithium hydroxide followed by acidic workup, should be effective.
Step-by-Step Protocol (Proposed):
-
Dissolve the pentalene ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide (e.g., 3 eq).
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, filter, and concentrate to yield the final product, 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid.
Characterization and Data
The successful synthesis of the target molecule and all intermediates would require rigorous characterization using modern analytical techniques.
| Compound | Technique | Expected Key Features |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | ¹H NMR, ¹³C NMR, MS | Signals corresponding to the pyrazole ring protons, the methyl group, and the ethyl ester. Correct molecular ion peak. |
| Ethyl 5-methyl-1H-pyrazole-3-carbothioate | ¹H NMR, ¹³C NMR, MS | Shift in the carbonyl carbon signal in ¹³C NMR to a thiocarbonyl signal. Correct molecular ion peak. |
| Ethyl 4-methyl-4H-5-thia-1,6a-diaza-pentalene-3-carboxylate | ¹H NMR, ¹³C NMR, MS, HRMS | Signals characteristic of the fused bicyclic system. Confirmation of molecular formula by high-resolution mass spectrometry. |
| 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid | ¹H NMR, ¹³C NMR, MS, IR, HRMS | Disappearance of the ethyl ester signals in ¹H and ¹³C NMR. Appearance of a broad OH signal in ¹H NMR and a characteristic C=O stretch for a carboxylic acid in the IR spectrum. |
Conclusion and Future Outlook
This document provides a detailed, albeit theoretical, guide for the synthesis of the novel heterocyclic compound 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid. The proposed route is based on well-established synthetic methodologies in heterocyclic chemistry.[1][2] Experimental validation of this proposed pathway is the necessary next step. Optimization of reaction conditions, purification techniques, and thorough characterization of all intermediates and the final product will be crucial. The successful synthesis of this molecule will open avenues for its evaluation in various biological assays and for its use as a scaffold in the development of new therapeutic agents and functional materials.
References
- IJARST. Synthesis Strategies for Heterocyclic Compounds: Nitrogen vs. Sulfur.
- PMC. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions.
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A Scarcity of Data: The Enigmatic Nature of 4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic Acid
A comprehensive review of scientific literature and chemical databases reveals a significant finding regarding 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid: there is a notable absence of published research on this specific molecule. Major chemical repositories such as PubChem do not currently contain an entry for this compound, and a thorough search of scholarly articles yields no experimental data, synthetic protocols, or detailed characterization of its chemical properties.
This lack of information prevents the creation of an in-depth technical guide as requested. The core requirements for such a document—including field-proven insights, authoritative grounding with comprehensive references, and detailed experimental workflows—cannot be met without a foundation of existing scientific research.
The reasons for this information gap could be several-fold. The molecule may be a novel compound that has not yet been synthesized or characterized. Alternatively, it could be an unstable intermediate in a more complex reaction, or a theoretical structure that has not been successfully isolated.
Given this situation, a detailed exploration of the chemical properties of 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid is not feasible at this time. Further progress in understanding this molecule would necessitate its de novo synthesis and subsequent characterization through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
For researchers interested in the pyrazolothiazole scaffold, a more fruitful approach would be to investigate structurally related and well-documented analogs. A vast body of literature exists for various substituted pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]thiazoles, and other related heterocyclic systems. These studies can provide valuable insights into the potential reactivity, biological activity, and structure-activity relationships that might be extrapolated to the underexplored 4,6-dihydropyrazolo[1,5-c]thiazole core.
Should research on 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid be published in the future, a detailed technical guide could then be compiled. Until such time, the scientific community's understanding of this specific chemical entity remains an open question.
An Integrated Spectroscopic and Crystallographic Workflow for the Structure Elucidation of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Foreword: The Imperative of Unambiguous Structural Verification
In the realm of drug discovery and materials science, the precise characterization of novel heterocyclic scaffolds is paramount. The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. Any ambiguity can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. The subject of this guide, 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, represents a unique heterocyclic system whose complete structural verification demands a rigorous, multi-pronged analytical approach.
Chapter 1: Foundational Data & In Silico Prediction
Prior to any experimental undertaking, a foundational understanding of the target molecule is established through its known identifiers and theoretical predictions. This initial phase provides a hypothetical framework that will be systematically tested and confirmed.
The target molecule, 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, is a novel heterocyclic compound. It is crucial to distinguish it from its positional isomer, 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid (CAS: 1286753-94-3), which may possess distinct chemical and biological properties.[1][2]
Table 1: Primary Chemical Identifiers
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 1286755-08-5 | [1][3] |
| Molecular Formula | C₆H₆N₂O₂S | [1][3] |
| Molecular Weight | 170.19 g/mol | [1][3] |
| IUPAC Name | 4,6-dihydropyrazolo[1,5-c][1][4]thiazole-3-carboxylic acid |[3] |
High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint
Expertise & Experience: The first experimental step is to confirm the elemental composition. High-resolution mass spectrometry provides an exact mass measurement with sub-parts-per-million (ppm) accuracy, which is the most definitive method for verifying a molecular formula. For this molecule, we anticipate a primary fragmentation pathway involving the loss of the carboxylic acid group, a common fragmentation for such compounds.
Table 2: Predicted High-Resolution Mass Data
| Ion | Predicted Exact Mass |
|---|---|
| [M+H]⁺ | 171.0223 |
| [M-H]⁻ | 169.0077 |
| [M-COOH]⁺ | 125.0270 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Puzzle
Expertise & Experience: NMR spectroscopy is the cornerstone of structure elucidation for organic molecules in solution.[5][6] While definitive assignment requires a full suite of 2D experiments, predicting the ¹H and ¹³C chemical shifts provides a crucial starting point for analysis. The predictions below are generated using established algorithms and provide a baseline for comparison with experimental data.[7][8][9]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C=O | ~165.0 | - | - |
| C3 | ~115.0 | - | - |
| C4 | ~145.0 | H4 | ~7.5 (s) |
| C6 | ~45.0 | H6a, H6b | ~4.8 (t) |
| C7 | ~30.0 | H7a, H7b | ~3.5 (t) |
| N1-H | - | N/A | ~13.0 (br s) |
| COOH | - | N/A | ~12.5 (br s) |
Note: Predicted values are estimates. Actual experimental values will be used for definitive assignment.
Chapter 2: The Integrated Elucidation Workflow
The structural hypothesis built from foundational data must be rigorously tested. The following workflow is designed to be sequential and self-validating, where the output of one technique provides the input for the next, culminating in an unambiguous structural assignment.
Protocol: High-Resolution Mass Spectrometry (HRMS)
Trustworthiness: This protocol ensures the acquisition of high-quality data for molecular formula confirmation.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol or a suitable solvent. Dilute this stock to approximately 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ([M+H]⁺) or 0.1% ammonium hydroxide for negative ion mode ([M-H]⁻).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of <5 ppm mass accuracy.
-
Acquisition: Infuse the sample directly or via liquid chromatography. Acquire data in both positive and negative ion modes. Perform a data-dependent MS/MS scan to obtain fragmentation data.
-
Data Analysis:
-
Extract the monoisotopic mass from the full scan spectrum.
-
Use the instrument's software to calculate the elemental composition for the observed mass, constraining the search with expected elements (C, H, N, O, S).
-
Verify that the mass accuracy is <5 ppm and the isotopic pattern matches the theoretical pattern for C₆H₆N₂O₂S.
-
Analyze the MS/MS spectrum to identify key fragments, such as the loss of the carboxylic acid group, and compare them to the predicted pathway (Figure 1).[5][10]
-
Protocol: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy
Trustworthiness: This comprehensive NMR protocol is designed to solve the molecular structure piece by piece, starting with identifying the spin systems and culminating in the assembly of the complete molecular skeleton.[11][12]
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for carboxylic acids). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. This will provide information on the number of distinct proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling), revealing adjacent protons.[5]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments.
-
DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer spectrum. This experiment differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including C=O) are not observed.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It helps establish proton-proton connectivity within spin systems.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond correlation). It is a powerful tool for assigning carbons once the protons are identified.[14][15][16]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular framework. It shows correlations between protons and carbons over two to three bonds, allowing the connection of individual spin systems and the placement of quaternary carbons and heteroatoms.[14][15][16]
-
-
Data Analysis Logic: The interpretation of 2D NMR data follows a systematic process to build the molecule.
Protocol: Single-Crystal X-ray Diffraction (SCXRD)
Expertise & Experience: While NMR and MS provide powerful evidence for a structure, SCXRD offers the definitive, unambiguous proof. It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, including bond lengths, bond angles, and intermolecular interactions in the solid state.[17][18]
-
Crystal Growth:
-
Method: Slow evaporation is the most common method for small molecules. Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate) to near saturation.
-
Procedure: Loosely cap the vial and leave it undisturbed in a vibration-free environment. Allow the solvent to evaporate over several days to weeks. Other techniques like solvent/anti-solvent diffusion or cooling may also be attempted.
-
Selection: Examine the resulting crystals under a polarizing microscope. A good single crystal should be transparent, have well-defined faces, and extinguish light uniformly when rotated.[19]
-
-
Data Collection:
-
Mount a suitable crystal (typically <0.3 mm in all dimensions) on a goniometer head.[18]
-
Use a modern diffractometer equipped with a Mo or Cu X-ray source and a CCD or CMOS detector.
-
Collect a full sphere of diffraction data, typically over several hours.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a reflection file.
-
Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the model by assigning atoms to the electron density peaks and adjusting their positions and thermal parameters to best fit the experimental data. The final refined structure provides the definitive connectivity and stereochemistry of the molecule.
-
Protocol: Computational Chemistry Corroboration
Trustworthiness: This step serves as a final, independent verification of the NMR assignments. By calculating the theoretical NMR chemical shifts for the now-confirmed structure, we can compare them to the experimental values. A strong correlation provides a high degree of confidence in the assignments.[1][4][20]
-
Structure Input: Use the coordinates from the solved crystal structure (or a geometry-optimized structure if a crystal structure is unavailable).
-
Calculation Method:
-
Employ Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).[3][21]
-
Use the Gauge-Independent Atomic Orbital (GIAO) method to calculate the NMR shielding tensors.[22]
-
Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) that matches the experimental solvent (e.g., DMSO).
-
-
Data Analysis:
-
Convert the calculated shielding constants (σ) to chemical shifts (δ) by referencing them against TMS calculated at the same level of theory.
-
Plot the calculated ¹³C and ¹H chemical shifts against the experimental values.
-
A high correlation coefficient (R² > 0.99) and a low mean absolute error (MAE) provide strong corroborating evidence for the correctness of the structural assignment.
-
Conclusion
The structure elucidation of a novel entity like 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid is not a task for a single technique but a symphony of complementary analyses. This guide outlines a robust, logical, and self-validating workflow that begins with theoretical prediction, proceeds through definitive spectroscopic connectivity mapping, and culminates in absolute structural confirmation via X-ray crystallography, all while being supported by computational verification. By adhering to this integrated strategy, researchers and drug development professionals can achieve the highest level of confidence in their molecular structures, building a solid foundation for all subsequent scientific endeavors.
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. News-Medical. [Link]
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Mass spectra of new heterocycles: VIII. Fragmentation of 6-alkoxy- and 6-aryl(hetaryl)-3H-azepines under electron impact. ResearchGate. [Link]
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PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
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- 22. researchgate.net [researchgate.net]
IUPAC name and synonyms of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid
An In-Depth Technical Guide to 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, a heterocyclic organic compound with significant potential as a scaffold in medicinal chemistry and drug development. The document delineates its chemical identity, including its IUPAC name—4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid—and various synonyms. Key physicochemical properties, safety information, and critical isomeric distinctions are presented. In the absence of published specific synthesis routes, a plausible retrosynthetic analysis and a detailed, step-by-step hypothetical synthetic protocol are proposed, grounded in established principles of heterocyclic chemistry. Furthermore, the guide explores the potential applications of this molecule as a core building block for generating diverse chemical libraries for biological screening. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel heterocyclic scaffolds in their research programs.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is paramount for reproducibility and clarity in scientific research. The compound of interest, while sometimes referred to by its semi-systematic pentalene-based name, is more formally recognized by its IUPAC designation, which reflects its fused pyrazole and thiazole ring system.
Standardized Chemical Identifiers
A comprehensive list of identifiers for this compound is provided below to ensure unambiguous referencing in databases and publications.[1][2]
| Parameter | Value |
| IUPAC Name | 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid[2] |
| Synonym (from Topic) | 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid |
| Synonym (Systematic) | 4H,6H-pyrazolo[1,5-c]thiazole-3-carboxylic acid |
| CAS Number | 1286755-08-5[2] |
| Molecular Formula | C₆H₆N₂O₂S[2] |
| Molecular Weight | 170.19 g/mol [2] |
| InChI Key | ADPLJMZMWRFKFS-UHFFFAOYSA-N[2] |
| Canonical SMILES | O=C(O)C1=C2CSCN2N=C1[2] |
| MDL Number | MFCD22572557[1][2] |
Structural Representation
The core of the molecule is a bicyclic system formed by the fusion of a pyrazole and a thiazole ring. A carboxylic acid functional group is present at position 3, which serves as a key handle for further chemical modification. The "4,6-dihydro" designation in the IUPAC name indicates the saturation at these positions within the heterocyclic framework.[1][2]
Critical Isomeric Distinction
It is crucial for researchers to distinguish the title compound from its positional isomer, 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid (CAS: 1286753-94-3).[3] In this isomer, the carboxylic acid group is located at position 2 of the heterocyclic core. This seemingly minor structural change results in a distinct chemical entity with different physicochemical properties and potentially divergent biological activities. Extreme care must be exercised when sourcing this compound to ensure the correct isomer is procured for the intended application.
Physicochemical and Safety Data
Understanding the fundamental properties and handling requirements of a compound is a prerequisite for its use in a laboratory setting.
Material Properties
The following table summarizes the available data from commercial suppliers.
| Property | Value / Information |
| Purity | Typically ≥95%[2][4] |
| Storage | Store at room temperature.[4] |
| Stability | Stable under recommended storage conditions.[4] |
| Materials to Avoid | Heat, flames, and sparks.[4] |
Safety and Handling
Based on available GHS information, this compound should be handled with appropriate care in a laboratory environment.
-
GHS Pictogram: GHS07 (Exclamation Mark)[4]
-
Signal Word: Warning[4]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
Proposed Synthesis and Chemical Reactivity
Retrosynthetic Analysis
The causality behind a retrosynthetic approach is to deconstruct the target molecule into simpler, more readily available starting materials. The key disconnections for the target molecule involve breaking the bonds formed during the final cyclization steps. The carboxylic acid can be traced back to an ester, which is a common protecting group and facilitates purification. The fused bicyclic system can be disconnected into a pyrazole-containing precursor and a source for the thiazole ring.
Sources
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- 3. 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid CAS#: 1286753-94-3 [amp.chemicalbook.com]
- 4. 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid (ACB-P51762-250MG) at Hölzel-Diagnostika [hoelzel-biotech.com]
Unveiling the Enigma: A Preliminary Technical Profile of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid (CAS No. 1286755-08-5)
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Knowns and Unknowns
In the vast landscape of chemical compounds, some molecules are extensively characterized, their properties and biological activities well-documented, while others remain largely unexplored. The subject of this technical profile, 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid (CAS No. 1286755-08-5), falls into the latter category. Despite its commercial availability for research purposes, a comprehensive review of publicly accessible scientific literature reveals a notable absence of in-depth studies on its synthesis, mechanism of action, and biological significance.
This document, therefore, serves not as an exhaustive guide, but as a consolidated summary of the currently available information, primarily sourced from chemical supplier databases. It is intended to provide a foundational understanding of the compound's identity and basic characteristics, while also highlighting the significant opportunities that exist for novel research into its potential properties and applications. As scientists and researchers, the absence of data is not a roadblock, but an invitation to explore uncharted territory.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is paramount for any research endeavor. 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid is a heterocyclic organic compound characterized by a fused ring system containing both sulfur and nitrogen atoms.[1] The standardized identifiers for this compound are crucial for accurate database searches and unambiguous communication in scientific literature.
| Identifier | Value |
| CAS Number | 1286755-08-5 |
| IUPAC Name | 4,6-dihydropyrazolo[1,5-c][1][2]thiazole-3-carboxylic acid[2] |
| Synonyms | 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, 4H,6H-Pyrazolo[1,5-c]thiazole-3-carboxylic acid[1][3] |
| Molecular Formula | C₆H₆N₂O₂S[1][2] |
| Molecular Weight | 170.19 g/mol [1] |
| InChI Key | ADPLJMZMWRFKFS-UHFFFAOYSA-N[1][2] |
| Canonical SMILES | O=C(O)C1=C2CSCN2N=C1[1][2] |
| MDL Number | MFCD22572557[1][2] |
Structural Elucidation
The molecular architecture of a compound dictates its intrinsic chemical and physical properties, and by extension, its potential biological activity. The structure of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid consists of a bicyclic system with the following key features:
-
A fused heterocyclic ring system comprising a pyrazole ring and a thiazole ring.[1]
-
A carboxylic acid (-COOH) functional group attached at the 3-position of the fused ring system.[1]
-
Two nitrogen atoms integrated into the pyrazole portion of the core structure.[1]
-
A sulfur atom within the thiazole ring component.[1]
-
A dihydro structure at positions 4 and 6, as indicated by its IUPAC name.[1]
This unique arrangement of atoms and functional groups suggests potential for diverse chemical interactions and warrants further investigation into its reactivity and binding capabilities.
Figure 1: 2D Chemical Structure of 4,6-dihydropyrazolo[1,5-c][1][2]thiazole-3-carboxylic acid.
Physicochemical Properties: A Preliminary Overview
Detailed experimental data on the physicochemical properties of this compound are scarce in the public domain. The information available is limited to its physical state.
| Property | Value | Source |
| Physical State at Room Temperature | Solid | Multiple sources[1] |
| Appearance | Pale | Multiple sources[1] |
Safety, Handling, and Storage
Specific toxicological data for CAS No. 1286755-08-5 are not available. As with any chemical compound for which toxicological properties have not been thoroughly investigated, it should be handled with care in a laboratory setting. Standard safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are essential. It is recommended to handle this compound in a well-ventilated area or a chemical fume hood.
For storage, the compound should be kept in a tightly sealed container in a cool, dry place, away from incompatible materials.
Synthesis and Reactivity Profile
While 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid is commercially available from several suppliers, indicating that a synthetic route has been established, detailed synthetic protocols are not published in peer-reviewed scientific journals. The structural motifs suggest that its synthesis would likely involve multi-step heterocyclic chemistry.
From a reactivity perspective, the presence of a carboxylic acid group provides a handle for various chemical modifications, such as esterification or amidation, allowing for the generation of derivatives for structure-activity relationship (SAR) studies. The fused heterocyclic core, with its nitrogen and sulfur heteroatoms, presents sites for potential coordination with metal ions and other chemical interactions.
Biological Activity and Potential Applications: An Unwritten Chapter
A comprehensive search of scientific databases reveals no published studies on the biological activity, mechanism of action, or potential therapeutic applications of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid. This represents a significant knowledge gap but also a compelling opportunity for discovery.
Given the prevalence of pyrazole and thiazole moieties in medicinally active compounds, one could speculate on potential areas of investigation. These heterocyclic systems are known to exhibit a wide range of biological activities, including but not limited to anti-inflammatory, antimicrobial, and anticancer effects. However, without experimental data, any discussion of potential applications remains purely speculative.
The path forward for elucidating the potential of this compound is clear:
-
In vitro screening: Initial biological characterization should involve screening against a diverse panel of biological targets, such as enzymes, receptors, and cancer cell lines.
-
Mechanism of action studies: Should any significant biological activity be identified, subsequent studies would be required to determine its mechanism of action.
-
Medicinal chemistry optimization: If a promising lead activity is discovered, the carboxylic acid handle and the heterocyclic core could be chemically modified to improve potency, selectivity, and pharmacokinetic properties.
Conclusion: A Call for Scientific Inquiry
4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid (CAS No. 1286755-08-5) stands as a molecule of known structure but unknown potential. This technical profile has collated the fundamental identifying information available. The conspicuous absence of research into its synthesis, properties, and biological function underscores the vast, unexplored territories that still exist within the chemical universe. It is our hope that this document will serve as a starting point and an impetus for the scientific community to embark on the exciting journey of characterizing this enigmatic compound.
References
-
Chemsigma. 4H,6H-Pyrazolo[1,5-c]thiazole-3-carboxylic acid. Available from: [Link]
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Spectroscopic Profile of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid: A Predictive and Interpretive Guide
Foreword: Navigating the Spectroscopic Landscape of a Novel Heterocycle
To the dedicated researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide to the spectroscopic characteristics of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid . In the realm of medicinal chemistry, the precise structural elucidation of novel heterocyclic scaffolds is paramount. This guide is structured to provide not just a theoretical prediction of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, but to also instill a deeper understanding of the underlying principles that govern its spectroscopic behavior.
In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from analogous sulfur and nitrogen-containing heterocyclic systems. Our approach is to build a robust, predictive framework that will empower researchers to confidently identify and characterize this and similar molecules. Every piece of predictive data is accompanied by a thorough explanation of the physicochemical rationale, ensuring that this guide is not merely a list of numbers, but a tool for insightful spectroscopic interpretation.
Molecular Structure and Its Spectroscopic Implications
The unique fused ring system of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, with its blend of aromaticity, heteroatomic influences, and the carboxylic acid functionality, presents a fascinating spectroscopic puzzle. The electron distribution within the pentalene-like core, influenced by the electronegative nitrogen and sulfur atoms, will be a key determinant of the chemical shifts observed in NMR spectroscopy. The carboxylic acid group, a powerful hydrogen bond donor and acceptor, will dominate the IR spectrum with characteristic broad absorptions. Finally, the inherent stability of the fused ring system and the potential for specific fragmentation pathways will shape its mass spectrum.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, we can predict the chemical shifts and coupling patterns by dissecting the electronic environment of each proton and carbon atom.
Experimental Considerations for NMR Acquisition
To obtain high-quality NMR spectra of this compound, dissolution in a deuterated polar solvent such as DMSO-d₆ or Methanol-d₄ would be essential to solubilize the carboxylic acid. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the closely spaced signals expected in the aromatic region of the ¹H NMR spectrum.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be characterized by signals in the aromatic region corresponding to the protons on the heterocyclic core, and a downfield signal for the carboxylic acid proton.
| Predicted Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with any residual water in the solvent.[1] |
| Heterocyclic Protons | 7.0 - 8.5 | Doublets, Triplets | The exact chemical shifts and coupling constants will depend on the specific electronic effects of the nitrogen and sulfur atoms within the fused ring system. Protons on electron-deficient rings, typical of many nitrogen heterocycles, will be shifted downfield. The coupling patterns (doublets, triplets) will arise from spin-spin coupling with neighboring protons. |
| 4H Proton | 4.5 - 5.5 | Singlet or Broad Singlet | The proton at the 4-position is on a saturated carbon atom flanked by two nitrogen atoms. Its chemical shift will be influenced by the neighboring heteroatoms and the overall ring electronics. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a map of the carbon framework of the molecule.
| Predicted Carbon Signal | Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-C OOH) | 165 - 175 | The carbonyl carbon of a carboxylic acid is significantly deshielded due to the electronegativity of the two oxygen atoms.[1] |
| Heterocyclic Carbons | 110 - 150 | Carbons within the heterocyclic rings will resonate in the aromatic region. Carbons directly attached to nitrogen or sulfur will experience varied shielding effects. |
| 4H Carbon | 50 - 65 | This sp³-hybridized carbon, bonded to two nitrogen atoms, will appear at a higher field compared to the sp² carbons of the aromatic system. |
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group.
Experimental Protocol for IR Spectroscopy
The IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique for a solid sample, which is non-destructive and requires minimal sample preparation. Alternatively, the sample can be prepared as a KBr pellet.
Key Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity and Shape | Rationale |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | The O-H stretching vibration of a carboxylic acid is characteristically very broad due to strong intermolecular hydrogen bonding, often appearing as a wide trough that can obscure C-H stretching signals.[2][3][4][5] |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | The carbonyl stretch of a carboxylic acid is a strong and sharp absorption. Its position can be influenced by conjugation and hydrogen bonding.[3][4][5] |
| C=N and C=C Stretches | 1500 - 1650 | Medium to Strong | These absorptions arise from the stretching vibrations of the double bonds within the heterocyclic ring system. |
| C-O Stretch (Carboxylic Acid) | 1200 - 1300 | Medium | This band corresponds to the stretching of the carbon-oxygen single bond of the carboxylic acid. |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity and structure.
Methodology for Mass Spectrometry
Electrospray ionization (ESI) would be a suitable ionization technique for this polar, acidic molecule, likely performed in negative ion mode to detect the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula.
Predicted Mass Spectrum Data
| Ion | Predicted m/z | Rationale |
| [M-H]⁻ | 181.0075 | The deprotonated molecule would be the base peak in negative ion mode ESI-MS. The molecular formula is C₆H₄N₂O₂S. |
| [M-H-CO₂]⁻ | 137.0177 | A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da) from the deprotonated molecular ion. |
Logical Fragmentation Workflow
The fragmentation of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid in the mass spectrometer would likely proceed through initial loss of the carboxyl group, followed by potential ring fragmentation.
Caption: Predicted ESI-MS fragmentation pathway.
Conclusion and Future Perspectives
This guide provides a detailed, predictive framework for the spectroscopic analysis of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid. While based on established principles and data from analogous structures, the acquisition of experimental data is the crucial next step for the definitive characterization of this novel heterocyclic compound. The predicted data and interpretations presented herein offer a robust starting point for researchers, enabling them to anticipate the spectroscopic features and to design appropriate analytical strategies. As the exploration of novel heterocyclic scaffolds continues to be a cornerstone of modern drug discovery, a thorough and predictive understanding of their spectroscopic properties is an indispensable asset.
References
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- Ali, L., & Adnan, S. (2022). Synthesis and Characterization of New Diazo Derivatives, and Study of their Biological Activity. International Journal of Drug Delivery Technology, 12(1), 231-236.
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22.
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- Beynon, J. H., Saunders, R. A., & Williams, A. E. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids.
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Physical Characteristics of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the anticipated physical characteristics of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous heterocyclic systems and fundamental chemical principles to predict its properties.[1][2] Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these characteristics, establishing a framework for future research and development. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize this and similar complex heterocyclic structures.
Introduction: The Scientific Context
Heterocyclic compounds form the bedrock of a significant portion of natural products and synthetic pharmaceuticals.[1] The 1,6a-diaza-pentalene core, a non-classical aromatic system, presents a unique electronic and structural scaffold. The incorporation of a sulfur atom to form a thia-diaza-pentalene system, further functionalized with a carboxylic acid, results in a molecule of considerable interest. The carboxylic acid moiety can modulate solubility, polarity, and lipophilicity, potentially enhancing its biological activity.[2]
A thorough understanding of the physical characteristics of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid is paramount for its potential application. Properties such as solubility, melting point, acidity (pKa), and lipophilicity (logP) are critical determinants of a compound's behavior in biological systems and its suitability for formulation. This guide provides a predictive analysis of these properties and details the rigorous experimental methodologies required for their validation.
Molecular Structure
The foundational step in characterizing any compound is a definitive understanding of its molecular structure. The hypothesized structure of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid is presented below.
Caption: Predicted structure of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid.
Physicochemical Properties: Predictions and Protocols
This section delves into the core physicochemical properties that govern the compound's behavior. For each property, a predicted value or range is discussed based on its structural features, followed by a detailed experimental protocol for its determination.
Melting Point
Prediction: The melting point is expected to be relatively high, likely exceeding 200°C. This is due to the planar, heteroaromatic structure which allows for efficient crystal packing, and the presence of the carboxylic acid group, which can form strong intermolecular hydrogen bonds.
Experimental Protocol: Capillary Melting Point Determination [3][4][5][6]
This is a standard and reliable method for determining the melting point of a crystalline solid.[3]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point.[4]
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat to a temperature about 20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.[4]
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. A sharp melting point range (0.5-1.0°C) is indicative of high purity.
Solubility
Prediction: The solubility is expected to be low in non-polar organic solvents like hexane and toluene. Due to the polar nature of the heterocyclic core and the carboxylic acid group, some solubility is anticipated in polar aprotic solvents such as DMSO and DMF. The compound will likely be soluble in aqueous base (e.g., 5% NaOH, 5% NaHCO3) due to the formation of the carboxylate salt.[7][8][9]
Experimental Protocol: Qualitative and Quantitative Solubility Testing [8][10][11]
A systematic approach to determining solubility in various solvents is crucial.[8]
-
Qualitative Assessment:
-
Place approximately 10 mg of the compound into separate test tubes.
-
Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, hexane, 5% HCl, 5% NaOH) to each tube.
-
Vigorously shake each tube and observe for dissolution.[7]
-
-
Quantitative Determination (Shake-Flask Method):
-
Prepare a saturated solution of the compound in the chosen solvent at a specific temperature (e.g., 25°C).
-
Agitate the solution for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Acidity (pKa)
Prediction: The pKa of the carboxylic acid is expected to be in the range of 3-5. The electron-withdrawing nature of the thia-diaza-pentalene ring system is likely to stabilize the conjugate base (carboxylate), making the compound more acidic than a simple aliphatic carboxylic acid.
Experimental Protocol: Potentiometric Titration [12]
This is a highly accurate method for determining the pKa of an acid.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is an issue).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[12][13]
Lipophilicity (LogP)
Prediction: The LogP value is predicted to be in the range of 1-3. The heterocyclic core contributes to lipophilicity, while the carboxylic acid group increases hydrophilicity. The overall value will depend on the balance of these factors.
Experimental Protocol: Shake-Flask Method [14][15][16][17][18]
This is the "gold standard" for LogP determination.[15][17]
-
Phase Preparation: Use n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) as the two phases.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Mix the two phases in a separatory funnel and shake vigorously to allow the compound to partition between the two layers until equilibrium is reached.[16]
-
Phase Separation: Allow the layers to separate completely.
-
Concentration Measurement: Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Summary of Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale |
| Melting Point | > 200°C | Planar structure, intermolecular hydrogen bonding |
| Solubility | Low in non-polar solvents, soluble in aqueous base | Polar core and carboxylic acid functionality |
| pKa | 3 - 5 | Electron-withdrawing heterocyclic system |
| LogP | 1 - 3 | Balance between lipophilic core and hydrophilic acid |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and understanding the electronic properties of a novel compound.
Caption: Workflow for the spectroscopic characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][20][21][22][23][24]
¹H NMR:
-
Aromatic Protons: Expect signals in the downfield region (δ 7.0-9.0 ppm) due to the heteroaromatic ring system.
-
Carboxylic Acid Proton: A broad singlet, typically far downfield (δ 10-13 ppm).
-
4H Proton: A signal in the aliphatic region, likely shifted downfield due to the adjacent heteroatoms.
¹³C NMR:
-
Carbonyl Carbon: A signal in the range of δ 160-180 ppm.
-
Aromatic Carbons: Multiple signals in the δ 110-160 ppm range. Differentiating between carbons directly attached to nitrogen and those adjacent to sulfur can be challenging and may require advanced 2D NMR techniques or computational predictions.[19][20] Solid-state NMR experiments, such as ¹³C{¹⁴N} RESPDOR, can be particularly useful for distinguishing heterocyclic isomers by identifying carbons directly bonded to nitrogen.[21][19][22]
Mass Spectrometry (MS)[25][26][27][28][29]
Expected Fragmentation:
-
Molecular Ion Peak (M+): The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of the compound.
-
Decarboxylation: A prominent fragment resulting from the loss of CO₂ (44 Da) from the molecular ion is anticipated.
-
Ring Fragmentation: Subsequent fragmentation of the thia-diaza-pentalene ring system is expected, though the specific pathways can be complex and are best analyzed with high-resolution mass spectrometry (HRMS) to determine the elemental composition of the fragments.[23][24]
Infrared (IR) Spectroscopy[30][31][32][33][34]
Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.[25][26][27][28] This broadness is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[25]
-
C=O Stretch (Carbonyl): A sharp, intense absorption band between 1690 and 1760 cm⁻¹.[25][26] Its exact position will be influenced by conjugation with the heterocyclic ring.
-
C-O Stretch and O-H Bend: Absorptions in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively.[25]
UV-Visible (UV-Vis) Spectroscopy[35][36][37][38][39]
Expected Absorptions: The extended conjugated π-system of the thia-diaza-pentalene core is expected to result in strong UV absorption.[29] The wavelength of maximum absorbance (λmax) is likely to be in the range of 250-400 nm. The exact λmax and molar absorptivity (ε) can provide insights into the electronic structure of the molecule. This technique is also highly useful for quantitative analysis, as the amount of light absorbed is proportional to the concentration of the substance.[30]
Solid-State Characterization: X-Ray Crystallography[40][41][42][43][44]
For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray crystallography is the definitive method.[31][32]
Experimental Workflow: Single-Crystal X-Ray Diffraction [33][31][34]
-
Crystallization: This is often the most challenging step.[31] It involves growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions) from a supersaturated solution.[31][35] Techniques include slow evaporation, vapor diffusion, and cooling.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of reflections is collected.[32]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined and refined to yield a precise molecular structure, including bond lengths, bond angles, and intermolecular interactions.[31]
Conclusion
This technical guide has provided a comprehensive, albeit predictive, analysis of the key physical characteristics of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid. By leveraging established principles of physical organic chemistry and drawing parallels with related heterocyclic systems, we have established a robust framework for its characterization. The detailed experimental protocols outlined herein offer a clear and validated pathway for researchers to empirically determine these properties. The successful characterization of this molecule will not only confirm its structure and properties but also pave the way for its potential development in various scientific and therapeutic fields.
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An In-Depth Technical Guide to the Solubility of 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug discovery, the intrinsic properties of a new chemical entity (NCE) are as critical as its pharmacological activity. Among these, solubility stands out as a cornerstone of the drug development process. It dictates how a compound can be handled, formulated, and ultimately, how it behaves in vivo. Poor solubility can impede reliable in vitro testing, complicate formulation development, and lead to low or erratic oral bioavailability, jeopardizing the clinical success of a promising therapeutic agent.[1]
This guide focuses on 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid , a heterocyclic compound featuring a fused pyrazole and thiazole ring system, functionalized with a carboxylic acid. This unique combination of a relatively nonpolar bicyclic core and a highly polar, ionizable group presents a distinct solubility profile. The pyrazolo-thiazole scaffold is of significant interest in medicinal chemistry, appearing in compounds with diverse biological activities, including antimicrobial and anticancer properties.[2][3]
Given the absence of extensive published solubility data for this specific molecule, this document serves a dual purpose. First, it provides a theoretical framework to predict its solubility behavior in a range of common organic solvents based on fundamental physicochemical principles. Second, and more importantly, it offers a detailed, practical guide with validated experimental protocols for researchers to accurately determine the thermodynamic solubility of this compound, ensuring data integrity and reproducibility for critical drug development decisions.
Theoretical Solubility Profile: A Structure-Based Prediction
The solubility of a molecule is governed by the interplay between its interactions with itself (in the crystal lattice) and its interactions with the solvent.[4] For 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid, we can predict its behavior by dissecting its structural components.
Structure-Solubility Relationship Analysis:
-
The Bicyclic Core: The fused 4,6-dihydropyrazolo[1,5-c]thiazole system is a moderately polar, rigid structure. The presence of nitrogen and sulfur heteroatoms introduces some polarity and potential for dipole-dipole interactions.
-
The Carboxylic Acid Group (-COOH): This is the dominant polar feature of the molecule. It is a strong hydrogen bond donor and acceptor, which will heavily influence its interaction with protic and polar aprotic solvents. At physiological pH, this group would be ionized, but in most organic solvents, it will be in its neutral, less soluble form.
-
Crystal Lattice Energy: The ability of the molecules to pack into a stable crystal lattice, driven by hydrogen bonding between carboxylic acid groups and stacking of the bicyclic rings, will be a major barrier to dissolution. A solvent must provide sufficient energy to overcome these intermolecular forces.
Predicted Solubility in Common Organic Solvent Classes:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the carboxylic acid group, leading to moderate to good solubility .
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent hydrogen bond acceptors and are highly polar. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are anticipated to be very good solvents , capable of disrupting the intermolecular hydrogen bonds in the solid state. Acetonitrile, being less polar, will likely be a moderately effective solvent.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions. Consequently, the solubility of this polar carboxylic acid is expected to be very low in these solvents.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have intermediate polarity. While they cannot donate hydrogen bonds, they can act as weak acceptors. Solubility is predicted to be low to moderate , higher than in nonpolar solvents but significantly lower than in polar aprotic solvents.
The presence of even small amounts of water in some organic solvents can significantly enhance the solubility of carboxylic acids.[5]
Experimental Determination of Thermodynamic Solubility
While predictions are useful, empirical data is essential. For drug development, determining the thermodynamic solubility —the true equilibrium concentration of a solute in a solvent at a given temperature—is the gold standard.[6] This is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate true solubility due to the formation of supersaturated solutions.[7][8] The most reliable method for this is the Shake-Flask Method .[9][10]
Protocol 3.1: Equilibrium Shake-Flask Solubility Determination
This protocol describes a robust method to measure the equilibrium solubility of 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid at a controlled temperature.
Objective: To determine the maximum concentration of the compound that can be dissolved in a selection of organic solvents at equilibrium.
Materials:
-
4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid (solid, high purity)
-
Selected organic solvents (e.g., Methanol, Ethanol, DMSO, DMF, Acetonitrile, Dichloromethane, Toluene), HPLC-grade or equivalent
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV system or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[9] A starting point is to add ~5-10 mg of solid to 1 mL of each solvent.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 200 rpm). Allow the slurries to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary to ensure equilibrium is reached.
-
Phase Separation: After equilibration, carefully remove the vials. Allow them to stand for a short period to let heavy solids settle. To separate the saturated supernatant from the excess solid, use one of two methods:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Filtration: Directly filter the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This is often preferred to remove fine particulates. Discard the first few drops of filtrate to avoid any adsorption effects from the filter material.
-
-
Sample Preparation for Analysis: Immediately after separation, carefully pipette a precise volume of the clear, saturated supernatant and dilute it with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical calibration curve.
-
Quantification: Analyze the diluted samples using a validated analytical method as described below to determine the concentration of the dissolved compound.
Protocol 3.2: Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection is the preferred method for quantification due to its high specificity and sensitivity.
Procedure:
-
Method Development:
-
Column: A standard reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water is typical. To ensure the carboxylic acid is in its protonated, non-ionized form for consistent retention, add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the aqueous component.[11][12]
-
Detection: Determine the wavelength of maximum absorbance (λ_max) for the compound by scanning a dilute solution with a UV-Vis spectrophotometer. Set the HPLC's UV detector to this wavelength.
-
Flow Rate & Injection Volume: Start with a flow rate of 1.0 mL/min and an injection volume of 10 µL, and optimize as needed.
-
-
Calibration Curve Preparation:
-
Prepare a stock solution of the compound in a strong solvent (like DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
-
Perform a series of serial dilutions from the stock solution using the mobile phase to create at least five calibration standards of known concentrations that bracket the expected sample concentrations.
-
-
Analysis and Calculation:
-
Inject the calibration standards into the HPLC system and record the peak area for each.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (R² > 0.999 is ideal).
-
Inject the diluted samples from the solubility experiment.
-
Using the linear regression equation from the calibration curve, calculate the concentration of the compound in the diluted samples.
-
Multiply this concentration by the dilution factor to determine the final solubility in the original solvent (expressed in mg/mL or µM).
-
Data Presentation and Visualization
Organizing the generated data into a clear format is crucial for interpretation and comparison.
Table 1: Hypothetical Solubility Data for 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (µM) |
| Toluene | Nonpolar, Aprotic | < 0.1 | < 588 |
| Dichloromethane | Weakly Polar, Aprotic | 1.5 | 8813 |
| Acetonitrile | Polar, Aprotic | 8.2 | 48181 |
| Ethanol | Polar, Protic | 15.0 | 88136 |
| Methanol | Polar, Protic | 22.5 | 132204 |
| DMF | Polar, Aprotic | > 50 | > 293784 |
| DMSO | Polar, Aprotic | > 100 | > 587568 |
Note: Molecular Weight of C₆H₆N₂O₂S = 170.19 g/mol .
Visualizing the Workflow and Concepts
Diagrams are essential for clarifying complex processes and relationships.
Caption: Experimental workflow for thermodynamic solubility determination.
Caption: Key structure-solubility relationships for the target compound.
Conclusion and Forward Outlook
Understanding the solubility of 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid is a fundamental prerequisite for its advancement as a potential drug candidate. Based on its chemical structure, it is predicted to exhibit favorable solubility in polar organic solvents, particularly polar aprotic solvents like DMSO and DMF, while demonstrating poor solubility in nonpolar media.
However, theoretical predictions must be substantiated by rigorous experimental data. The detailed shake-flask protocol provided in this guide offers a self-validating system for generating high-quality, reproducible thermodynamic solubility data. The subsequent quantification via a validated HPLC-UV method ensures accuracy. The resulting data is not merely a set of numbers; it is actionable intelligence that will directly inform decisions in medicinal chemistry optimization, preclinical formulation strategies, and the design of subsequent ADME and toxicology studies. By investing in a thorough understanding of this critical physicochemical property, researchers can significantly de-risk the development pathway and increase the probability of translating a promising molecule into a viable therapeutic.
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Theoretical Exploration of the 4H-5-Thia-1,6a-diaza-pentalene Scaffold: A Computational Approach to a Novel Heterocycle
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This guide delves into the theoretical underpinnings of a relatively unexplored heterocyclic system: 4H-5-Thia-1,6a-diaza-pentalene. In the absence of extensive experimental data, this document serves as a comprehensive theoretical whitepaper, leveraging high-level computational methods to predict its structural, electronic, and reactive properties. By drawing analogies to well-characterized pentalenes and related thio- and aza-substituted heterocycles, we provide a foundational understanding of this scaffold and propose avenues for its future synthesis and application, particularly in the realm of drug discovery.
Introduction: The Intrigue of Pentalene and its Heterocyclic Analogs
Pentalene (C8H6), a bicyclic non-alternant hydrocarbon, has long fascinated chemists due to its unique electronic structure.[1] Comprising two fused five-membered rings, its neutral form possesses 8 π-electrons, making it anti-aromatic according to Hückel's rule. This anti-aromaticity leads to high reactivity and a tendency to exist as a dianion, pentalenide (C8H6^2-), which with 10 π-electrons, achieves aromatic stabilization.[2][3]
The introduction of heteroatoms, such as nitrogen and sulfur, into the pentalene framework dramatically modulates its electronic properties.[4][5] These heteroatoms can alter the π-electron count, introduce lone pairs, and influence the overall geometry and stability of the molecule. The 4H-5-Thia-1,6a-diaza-pentalene scaffold represents a specific instance of such heteroatomic substitution, and understanding its theoretical characteristics is the first step toward harnessing its potential.
This guide will employ established computational techniques to build a theoretical profile of this novel scaffold, providing insights that can guide future experimental work.
Theoretical and Computational Methodologies
To probe the properties of the 4H-5-Thia-1,6a-diaza-pentalene scaffold, a multi-faceted computational approach is warranted. The following methodologies, widely used for the study of heterocyclic systems, form the basis of our theoretical investigation.
Density Functional Theory (DFT)
DFT is a robust method for calculating the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it ideal for geometry optimization, frequency calculations, and determining electronic properties. The B3LYP exchange-correlation functional is a common choice for such systems, offering reliable results.[4][5]
Aromaticity Indices
To ascertain the aromatic character of the scaffold, several computational indices are employed:
-
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring system. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity.[2][4][5][6]
-
Anisotropy of the Induced Current Density (ACID): ACID plots provide a visual representation of electron delocalization in a molecule when subjected to a magnetic field, offering a more nuanced view of aromaticity.[2][7]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy and distribution of these orbitals indicate a molecule's ability to act as an electron donor or acceptor, and can predict its behavior in chemical reactions.[2][3][7]
Experimental Protocol: A Standard Computational Workflow
-
Structure Generation: The 2D structure of 4H-5-Thia-1,6a-diaza-pentalene is drawn and converted to a 3D structure.
-
Geometry Optimization: A full geometry optimization is performed using DFT (e.g., B3LYP functional with a suitable basis set like 6-31G*) to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to obtain detailed electronic properties, including molecular orbital energies (HOMO, LUMO), Mulliken charges, and the molecular electrostatic potential (MEP).
-
Aromaticity Calculation: NICS and ACID calculations are performed to assess the aromatic character of the five-membered rings.
Caption: A typical workflow for the theoretical characterization of a novel heterocyclic scaffold.
Predicted Properties of 4H-5-Thia-1,6a-diaza-pentalene
Based on the established theoretical framework, we can now postulate the key characteristics of the 4H-5-Thia-1,6a-diaza-pentalene scaffold.
Caption: The proposed molecular structure of 4H-5-Thia-1,6a-diaza-pentalene.
Molecular Geometry and Stability
The scaffold is expected to be largely planar to maximize π-conjugation. The presence of the sulfur atom may introduce a slight pucker in the thia-diazole ring. The stability of the scaffold will be influenced by the degree of aromatic stabilization it can achieve. The introduction of nitrogen and sulfur atoms can lead to a more stable structure compared to the parent anti-aromatic pentalene.[4]
Electronic Structure and Aromaticity
The 4H-5-Thia-1,6a-diaza-pentalene scaffold contains 10 π-electrons (assuming the lone pair on the sulfur atom participates in the π-system), which would suggest aromatic character according to Hückel's rule (4n+2, where n=2). However, the distribution of these electrons across the two rings will determine the overall aromaticity. It is plausible that the scaffold exhibits some degree of aromatic character, leading to enhanced stability. NICS calculations would be expected to yield negative values in the centers of the rings, confirming this aromatic nature.
| Property | Predicted Value/Characteristic | Rationale |
| π-Electron Count | 10 | Contribution from C=C, C=N double bonds and lone pairs |
| Predicted Aromaticity | Aromatic | Follows Hückel's rule (4n+2) |
| Expected NICS(0) Value | Negative | Indicative of a diatropic ring current (aromaticity) |
Frontier Molecular Orbitals and Reactivity
The HOMO is likely to be distributed across the electron-rich sulfur and nitrogen atoms, making these sites susceptible to electrophilic attack. The LUMO, conversely, is expected to be located on the more electron-deficient carbon atoms. The HOMO-LUMO energy gap will be a key indicator of the molecule's kinetic stability and its potential as a chromophore in electronic applications. A smaller HOMO-LUMO gap would suggest higher reactivity and potential for absorption of longer wavelengths of light.
Potential for Drug Discovery
Thiazole and thiadiazole derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[8][9][10] They are often found in drugs targeting diabetes, cancer, and infectious diseases.[9][11][12][13] The 4H-5-Thia-1,6a-diaza-pentalene scaffold, with its unique electronic and structural features, presents an interesting template for the design of novel therapeutic agents. Its predicted reactivity and multiple sites for substitution offer opportunities for creating diverse chemical libraries for biological screening.
Proposed Experimental Validation
To validate these theoretical predictions, a concerted experimental effort is necessary.
-
Synthesis: A multi-step synthesis would likely be required, potentially involving the condensation of a suitable diamine with a sulfur-containing precursor.[11][14]
-
Structural Characterization: X-ray crystallography would provide definitive proof of the scaffold's geometry. NMR spectroscopy would be crucial for elucidating the connectivity and electronic environment of the atoms.
-
Electrochemical Analysis: Cyclic voltammetry could be used to experimentally determine the HOMO and LUMO energy levels and compare them with the theoretical predictions.
-
Photophysical Studies: UV-Vis and fluorescence spectroscopy would reveal the scaffold's optical properties, which are directly related to its electronic structure.[15]
Conclusion
The 4H-5-Thia-1,6a-diaza-pentalene scaffold, while currently understudied, presents a promising new frontier in heterocyclic chemistry. Our theoretical investigation, based on established computational methodologies and knowledge of related systems, predicts it to be a largely planar, aromatic system with distinct electronic and reactive properties. These in silico insights provide a solid foundation and a compelling rationale for its synthesis and experimental characterization. The potential for this scaffold to serve as a novel pharmacophore warrants further investigation by the drug discovery and development community.
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Jenek, N. A., et al. (2024). Understanding and tuning the electronic structure of pentalenides. Chemical Science, 15, 12765. [Link]
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Karadakov, P. B., et al. (2021). Perturbing Pentalene: Aromaticity and Antiaromaticity in a Non‐Alternant Polycyclic Aromatic Hydrocarbon and BN‐Heteroanalogues. Chemistry – A European Journal, 27(45), 11533-11540. [Link]
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Synthesis and Electronic Properties of Extended, Fused-Ring Aromatic Systems Containing Multiple Pentalene Units. (2021). Request PDF. [Link]
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The coming of age: Understanding and tuning the electronic structure of pentalenides. (2023). ChemRxiv. [Link]
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Fabian, J., et al. (1998). THE STRUCTURE OF 3,4-DIAZA-1,6,6aλ 4 −TRITHIAPENTALENES-A COMBINED EXPERIMENTAL AND THEORETICAL STUDY. Phosphorus, Sulfur, and Silicon and the Related Elements, 136(1), 167-176. [Link]
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THE STRUCTURE OF 3,4-DIAZA-1,6,6aλ4−TRITHIAPENTALENES-A COMBINED EXPERIMENTAL AND THEORETICAL STUDY. (1998). R Discovery. [Link]
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D'Andrade, B. W., et al. (2005). Spectroscopic characterization of C-4 substituted 3,5-dichloro-4H-1,2,6-thiadiazines. New Journal of Chemistry, 29(9), 1181-1188. [Link]
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El-Sayed, N. N. E., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2795. [Link]
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Methodological & Application
Application Notes and Protocols for the Biological Evaluation of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid
For: Researchers, scientists, and drug development professionals
Preamble: Charting the Unexplored Potential of a Novel Heterocycle
The compound 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, a unique heterocyclic entity, presents a compelling scaffold for biological investigation.[1][2] Its structure, featuring a fused bicyclic system with nitrogen and sulfur heteroatoms, alongside a carboxylic acid moiety, suggests a potential for diverse molecular interactions, yet its biological activity remains largely uncharted territory in public domain literature. Nitrogen-containing heterocycles are fundamental components in a vast array of FDA-approved drugs, highlighting the therapeutic potential embedded within such chemical architectures.[3]
This document serves as a comprehensive guide for researchers initiating the biological characterization of this molecule. It is structured not as a rigid template, but as a logical, causality-driven workflow. We will proceed from broad, high-throughput screening assays to more focused mechanistic studies, providing both the "how" and the "why" behind each experimental choice. The protocols herein are designed to be self-validating, ensuring that the data generated is robust and interpretable.
Foundational Physicochemical and Structural Information
Before embarking on biological assays, a thorough understanding of the compound's basic properties is essential for accurate and reproducible results.
| Property | Value | Source |
| CAS Number | 1286755-08-5 | [1] |
| Molecular Formula | C6H6N2O2S | [1] |
| Molecular Weight | 170.19 g/mol | [2] |
| IUPAC Name | 4,6-dihydropyrazolo[1,5-c][1][4]thiazole-3-carboxylic acid | [1] |
| Purity | ≥95% (as commercially available) | [1][2] |
| Canonical SMILES | O=C(O)C1=C2CSCN2N=C1 | [1] |
Note: It is imperative to confirm the purity and identity of the compound batch via analytical methods such as NMR, LC-MS, and elemental analysis before commencing any biological experiments.
Initial Biological Screening: A Triage Approach
Given the novelty of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, a broad initial screening is recommended to identify potential areas of biological activity. The structural motifs suggest several plausible therapeutic areas. For instance, various thiadiazole and fused heterocyclic derivatives have demonstrated a range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[5][6]
Workflow for Initial Biological Screening
Caption: Visualizing different modes of enzyme inhibition using Lineweaver-Burk plots.
Concluding Remarks and Future Directions
The application notes and protocols detailed in this guide provide a robust starting point for elucidating the biological activity of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid. A positive "hit" in any of the initial screens should be followed by more in-depth studies. For instance, promising anticancer activity would warrant investigation into the mechanism of cell death (apoptosis vs. necrosis) and effects on the cell cycle. Similarly, confirmed enzyme inhibition should lead to selectivity profiling against related enzymes and structural biology studies (e.g., co-crystallization) to understand the binding interactions at an atomic level. This systematic approach will ensure a thorough and scientifically rigorous evaluation of this novel chemical entity's therapeutic potential.
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Ivy Fine Chemicals. (n.d.). 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid [CAS: 1286753-94-3]. Retrieved from [Link]
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(1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans. (2012). PubMed. Retrieved from [Link]
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Biochemical and biological properties of 4-(3-phenyl- [4][7][8]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. (2009). PubMed. Retrieved from [Link]
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Application Notes and Protocols for 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid in Drug Discovery
Introduction
4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid is a unique heterocyclic scaffold that holds considerable potential for modern drug discovery. Its rigid, three-dimensional structure, combined with the presence of multiple hydrogen bond donors and acceptors, makes it an intriguing starting point for the development of novel therapeutics. The fused pyrazole and thiazole ring system is found in various biologically active molecules, suggesting a broad range of potential applications.[1][2][3][4] This guide provides detailed application notes and protocols for the use of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid in drug discovery, with a focus on its application in fragment-based screening and as a scaffold for library synthesis.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1286755-08-5 | Fluorochem |
| Molecular Formula | C6H6N2O2S | Fluorochem |
| Molecular Weight | 170.19 g/mol | Fluorochem |
| IUPAC Name | 4,6-dihydropyrazolo[1,5-c][1][3]thiazole-3-carboxylic acid | Fluorochem |
Part 1: Application in Fragment-Based Drug Discovery (FBDD)
The molecular properties of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid make it an excellent candidate for fragment-based drug discovery (FBDD).[5] Its low molecular weight and presence of a carboxylic acid moiety, a common feature in fragment libraries, provide a strong starting point for hit identification.[6]
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
This protocol outlines the use of SPR for the primary screening of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid against a target protein.
Materials:
-
4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid
-
Target protein of interest
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., PBS with 0.05% Tween-20)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Compound Preparation: Prepare a stock solution of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid in DMSO. From this, create a dilution series in the running buffer.
-
Protein Immobilization: Immobilize the target protein onto the SPR sensor chip using standard amine coupling chemistry.
-
SPR Screening:
-
Inject the diluted compound solutions over the immobilized protein surface.
-
Monitor the change in the SPR signal (response units, RU) to detect binding.
-
Include a reference flow cell to subtract non-specific binding.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the binding affinity (KD), and association (ka) and dissociation (kd) rates.
-
Hits are typically identified as fragments with a KD in the micromolar to millimolar range.[5]
-
Workflow for FBDD using 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid
Caption: FBDD workflow for 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid.
Part 2: Application in High-Throughput Screening (HTS) Library Synthesis
The rigid scaffold of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid can be decorated with various substituents to generate a diverse chemical library for high-throughput screening (HTS).[7][8] The carboxylic acid group serves as a convenient handle for amide bond formation, allowing for the rapid synthesis of a large number of analogs.
Protocol 2: Parallel Synthesis of an Amide Library
This protocol describes the parallel synthesis of an amide library derived from 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid.
Materials:
-
4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid
-
A diverse set of primary and secondary amines
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Solvent (e.g., DMF)
-
96-well reaction block
Procedure:
-
Reaction Setup: In each well of the 96-well block, add a solution of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid in DMF.
-
Amine Addition: To each well, add a solution of a unique amine from the diverse set.
-
Coupling Reaction: Add the coupling agents and DIPEA to each well.
-
Incubation: Seal the reaction block and incubate at room temperature with shaking for 12-24 hours.
-
Work-up and Purification:
-
Quench the reaction with water.
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Purify the library members using high-throughput purification techniques such as mass-directed automated preparative HPLC.
-
-
Quality Control: Analyze each library member by LC-MS to confirm identity and purity.
High-Throughput Screening Cascade
Caption: A typical high-throughput screening cascade for a chemical library.
Conclusion
4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid represents a promising starting point for drug discovery campaigns. Its unique structural features make it suitable for both fragment-based and high-throughput screening approaches. The protocols and workflows described in this guide provide a solid foundation for researchers to explore the potential of this novel scaffold in their drug discovery programs. The inherent versatility of this molecule, coupled with modern drug discovery techniques, opens up exciting possibilities for the development of new and effective therapeutics.
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Elsevier. (2022). Fragment-based screening: A new paradigm for ligand and target discovery. Retrieved from [Link]
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Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]
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Protocol for the synthesis of 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid
An Application Note and Comprehensive Protocol for the Synthesis of 4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed protocol for the synthesis of 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The pyrazolo[1,5-c]thiazole core represents a unique fusion of two pharmacologically important heterocycles, pyrazole and thiazole, which are constituents of numerous established therapeutic agents.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a plausible and robust synthetic route based on established chemical principles. The narrative explains the causality behind experimental choices, provides self-validating system checks within the protocol, and is grounded in authoritative references. The protocol details a multi-step synthesis commencing with the formation of a pyrazole ester core, followed by N-alkylation and a key intramolecular cyclization step to construct the fused thiazolidine ring, and concluding with ester hydrolysis.
Introduction and Scientific Background
The convergence of pyrazole and thiazole moieties into a single fused-ring system, such as the dihydropyrazolo[1,5-c]thiazole scaffold, presents a compelling strategy in the design of novel bioactive molecules. Pyrazole derivatives are known for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] Similarly, the thiazole ring is a cornerstone in medicinal chemistry, found in drugs with applications ranging from antibacterial to anticancer therapies.[5][6] The fusion of these two rings creates a rigid, three-dimensional structure that can be strategically decorated with functional groups to modulate its interaction with biological targets.
The target molecule, 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid, features a saturated thiazolidine ring fused to the pyrazole core. The carboxylic acid group provides a critical handle for further derivatization, such as amide bond formation, or for mimicking a key interaction in a biological active site.
A Note on Nomenclature: The user requested a protocol for the "-3-carboxylic acid" derivative. The systematic IUPAC name for the verified structure (CAS RN: 1286753-94-3) is 4,6-dihydropyrazolo[1,5-c]thiazole-2 -carboxylic acid.[7] This discrepancy arises from the change in ring numbering upon fusion. The carboxylic acid is at the 3-position of the parent pyrazole ring, which becomes the 2-position in the fused bicyclic system. This protocol targets the synthesis of this specific, structurally verified compound.
The synthetic strategy outlined herein is designed to be logical and robust, relying on well-established transformations in heterocyclic chemistry. It involves the initial construction of a functionalized pyrazole ester, followed by the strategic introduction of a side chain that facilitates an intramolecular cyclization to form the fused thiazolidine ring.
Overall Synthetic Workflow
The proposed synthesis is a four-step process designed for clarity and efficiency. The workflow is initiated with the synthesis of a key pyrazole intermediate, followed by chain introduction, a critical intramolecular cyclization, and final deprotection.
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- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. achmem.com [achmem.com]
Comprehensive Analytical Characterization of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid: A Multi-technique Approach
An Application Note from the Senior Scientist's Desk
Abstract This document provides a comprehensive suite of analytical methodologies for the definitive characterization of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid (CAS: 1286755-08-5), a novel heterocyclic building block with potential applications in medicinal chemistry and materials science.[1] Given the compound's unique fused pyrazolo-thiazole structure, a multi-technique approach is essential to unambiguously confirm its identity, purity, and stability. We present detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, ensuring the generation of reliable and reproducible data critical for drug development and scientific research.
Introduction: The Analytical Imperative
4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid is a structurally complex molecule featuring a conjugated heterocyclic core, a carboxylic acid functional group, and multiple heteroatoms (two nitrogens and one sulfur). This complexity necessitates a rigorous analytical strategy that goes beyond simple purity assessment. The methods outlined herein are designed to provide a complete analytical dossier, addressing:
-
Purity and Quantification: Is the sample free from synthetic precursors, isomers, and degradation products?
-
Identity Confirmation: Does the sample possess the correct molecular weight and elemental composition?
-
Structural Elucidation: Is the atomic connectivity and stereochemistry correct?
-
Functional Group Verification: Are all key functional groups present and unmodified?
This guide follows an integrated workflow, demonstrating how data from orthogonal techniques are synergistically employed for a holistic characterization.
Chromatographic Analysis for Purity and Quantification (RP-HPLC-UV)
Principle and Rationale Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for assessing the purity of polar, ionizable small molecules. The carboxylic acid moiety of the target compound (typical pKa ~4-5) requires careful mobile phase pH control. By setting the mobile phase pH to be at least one unit below the analyte's pKa, we suppress the ionization of the carboxylate group.[2] This neutralization enhances its hydrophobicity, leading to predictable retention on a non-polar stationary phase (like C18) and significantly improved peak symmetry.
Experimental Protocol: Purity Assessment
-
Instrumentation & Consumables:
-
HPLC system with a UV/DAD detector.
-
Column: Ascentis C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.[2]
-
Vials: 2 mL amber glass vials with PTFE septa.
-
Solvents: HPLC-grade acetonitrile (ACN) and water.
-
Additives: Formic acid (FA), HPLC grade.
-
-
Reagent & Sample Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of diluent to create a 100 µg/mL stock solution. Filter through a 0.22 µm PTFE syringe filter before injection.
-
-
Chromatographic Conditions & System Suitability: A gradient elution is employed to ensure the separation of the main peak from both early-eluting polar impurities and late-eluting non-polar impurities.[3][4]
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency. |
| Injection Volume | 5 µL | Small volume to prevent peak distortion and column overload. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Detection (UV) | 254 nm, 280 nm, and λmax | Multiple wavelengths for comprehensive impurity detection. |
| Gradient Program | 0-1 min: 5% B | Initial hold for equilibration. |
| 1-15 min: 5% to 95% B | Gradient to elute compounds with a wide polarity range. | |
| 15-18 min: 95% B | Column wash to remove strongly retained impurities. | |
| 18.1-22 min: 5% B | Re-equilibration for the next injection. |
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the 100 µg/mL standard. The system is deemed suitable for use if the following criteria are met, in line with ICH guidelines.[5][6]
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
-
Data Analysis: Purity is calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Workflow Visualization The following diagram illustrates the logical flow for developing and executing the HPLC purity method.
Caption: HPLC method development and execution workflow.
Structural Confirmation by High-Resolution Mass Spectrometry (LC-MS)
Principle and Rationale LC-MS is the definitive technique for confirming molecular identity. High-Resolution Mass Spectrometry (HRMS), using platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, provides an exact mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula, a critical piece of identity confirmation. The nitrogen and sulfur atoms in the heterocyclic core make this molecule amenable to various ionization techniques.[7][8] Electrospray Ionization (ESI) is ideal due to the compound's polarity and the presence of ionizable sites.
Experimental Protocol: Molecular Formula Confirmation
-
Instrumentation:
-
UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer with an ESI source.
-
-
LC-MS Conditions: The same chromatographic conditions as the HPLC-UV method can be adapted for a faster UHPLC format.
| Parameter | Setting |
| Column | Acquity BEH C18, 2.1 x 50 mm, 1.7 µm |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% to 95% B over 5 minutes |
| Ionization Mode | ESI Positive & Negative |
| Mass Range | 50 - 500 m/z |
| Resolution | > 20,000 FWHM |
| Data Acquisition | Full Scan MS and MS/MS (data-dependent) |
-
Data Analysis:
-
Molecular Formula: C₆H₆N₂O₂S
-
Monoisotopic Mass (Calculated): 170.0150
-
Expected Ions:
-
Positive Mode [M+H]⁺: 171.0223
-
Negative Mode [M-H]⁻: 169.0078
-
-
Procedure:
-
Extract the ion chromatogram for the expected m/z values.
-
Measure the exact mass of the observed molecular ion.
-
Calculate the mass error in parts-per-million (ppm). A mass accuracy of < 5 ppm is required for confident formula assignment.
-
Analyze the MS/MS fragmentation pattern to confirm the structural backbone (e.g., loss of CO₂, cleavage of the heterocyclic rings).
-
-
Definitive Structural Analysis (NMR Spectroscopy)
Principle and Rationale NMR spectroscopy provides the ultimate confirmation of atomic connectivity. ¹H NMR reveals the number, environment, and coupling of protons, while ¹³C NMR maps the carbon skeleton.[9] For a novel structure like this, 2D NMR experiments (e.g., COSY, HSQC) are invaluable for assembling the molecular puzzle. The carboxylic acid proton is expected to be a broad singlet far downfield, and the protons on the heterocyclic core will have characteristic chemical shifts.[10][11]
Experimental Protocol: Structural Elucidation
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale for DMSO-d₆: It is an excellent solvent for polar compounds and carboxylic acids, and its residual proton peak does not obscure key analyte signals. The acidic proton of the COOH group is readily observable in DMSO-d₆.
-
-
Acquisition Parameters & Interpretation:
-
¹H NMR: Acquire a standard proton spectrum.
-
Expected Signals: A broad singlet for the COOH proton (>12 ppm), singlets or doublets for the two protons on the pyrazole/thiazole rings, and signals for the two protons of the CH₂ group.
-
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
Expected Signals: A signal for the carbonyl carbon (~160-170 ppm), signals for the sp² carbons in the heterocyclic rings, and a signal for the sp³ CH₂ carbon.
-
-
2D NMR (if needed): Run COSY to establish H-H couplings and HSQC to correlate protons with their directly attached carbons.
-
Supporting Spectroscopic Characterization
A. Functional Group Identification (FTIR Spectroscopy)
Principle: FTIR is a rapid, non-destructive technique that confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.[12] For this molecule, the most prominent features will be from the carboxylic acid group.[13]
Protocol:
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Place a small amount of the solid sample on the ATR crystal and acquire the spectrum.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (dimer) | 3300 - 2500 (very broad) |
| Carboxylic Acid | C=O stretch | ~1710 |
| Heteroaromatic | C=C / C=N stretch | 1600 - 1450 |
| Aliphatic | C-H stretch | 2950 - 2850 |
| Thioether | C-S stretch | 800 - 600 (weak) |
B. Electronic Properties (UV-Vis Spectroscopy)
Principle: The conjugated π-system of the fused heterocyclic rings is expected to absorb light in the UV region.[14][15] The wavelength of maximum absorbance (λmax) is a characteristic property that can also be used for quantification in HPLC.[16]
Protocol:
-
Instrumentation: UV-Vis Spectrophotometer.
-
Analysis: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile). Scan from 200 to 400 nm to determine the λmax.
Integrated Analytical Workflow
The characterization of a novel compound should follow a logical progression, where each technique builds upon the last. The workflow below ensures a comprehensive and efficient analysis.
Sources
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- 3. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
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- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
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- 16. jackwestin.com [jackwestin.com]
Application Note: A Robust RP-HPLC Method for the Analysis of Novel Thia-Diaza-Pentalene Derivatives
Abstract
This application note details a systematic approach to developing and validating a high-performance liquid chromatography (HPLC) method for the separation and quantification of novel thia-diaza-pentalene derivatives. These emerging heterocyclic compounds are of significant interest in medicinal chemistry and materials science, necessitating a reliable analytical method for purity assessment and quality control. The described reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, modified with formic acid to ensure optimal peak shape and resolution. This guide provides a comprehensive protocol, from initial method development to full validation according to ICH guidelines, offering a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Thia-Diaza-Pentalenes
Thia-diaza-pentalenes are a class of fused heterocyclic compounds characterized by a unique electronic structure, stemming from the interplay between aromatic and anti-aromatic moieties.[1][2] This structural complexity, which is key to their function in novel therapeutics and organic electronics, also presents a significant analytical challenge. Their inherent polarity, potential for multiple nitrogen-based acid-base equilibria, and UV-Vis absorption properties require a carefully optimized chromatographic method to achieve accurate and reproducible results.[3]
The development of a robust HPLC method is paramount for:
-
Purity Determination: Assessing the purity of newly synthesized derivatives.
-
Stability Studies: Monitoring the degradation of the compounds under various stress conditions.
-
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.
-
Quality Control: Ensuring batch-to-batch consistency in manufacturing.
This document serves as a practical guide, explaining the causal relationships behind the selection of chromatographic parameters and providing a step-by-step protocol for implementation.
Foundational Principles: Method Development Strategy
The development of an effective HPLC method for thia-diaza-pentalene derivatives is guided by their physicochemical properties. These are typically nitrogen-containing heterocyclic compounds, which informs our choice of stationary and mobile phases.[4][5][6]
Analyte Considerations
For the purpose of this guide, we will consider a representative thia-diaza-pentalene derivative (Structure 1). Its structure suggests moderate polarity due to the presence of heteroatoms (N, S) and the potential for hydrogen bonding. The nitrogen atoms can act as basic centers, making their protonation state pH-dependent.[3]
Structure 1: Hypothetical Thia-Diaza-Pentalene Derivative (A representative structure for methodological illustration)
Selection of Chromatographic Mode: Why Reversed-Phase?
Reversed-phase HPLC is the most suitable starting point for compounds of moderate polarity like our target analyte. The nonpolar stationary phase (typically C18) provides retention for the hydrophobic portions of the molecule, while a polar mobile phase allows for elution. Furthermore, RP-HPLC is highly versatile and compatible with a wide range of mobile phase modifiers that can be used to fine-tune selectivity and peak shape.[5][6] While Hydrophilic Interaction Liquid Chromatography (HILIC) is an option for very polar compounds, the expected properties of many thia-diaza-pentalene derivatives make RP-HPLC the more logical initial choice.[7]
Critical Method Parameters
The following table outlines the key parameters and the rationale for their selection in the context of analyzing thia-diaza-pentalene derivatives.
| Parameter | Selection & Rationale |
| Stationary Phase | C18 (Octadecyl Silane), 5 µm, 150 x 4.6 mm: A C18 column is a general-purpose reversed-phase column that provides good retention for a wide range of compounds. The 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile: Acetonitrile is often preferred over methanol for the analysis of nitrogen-containing heterocycles due to its lower viscosity and different selectivity. The addition of 0.1% formic acid serves to protonate the basic nitrogen atoms in the analyte, leading to a single ionic species and thus sharper, more symmetrical peaks.[3][6] |
| Elution Mode | Gradient Elution: A gradient elution (varying the percentage of Mobile Phase B over time) is chosen to effectively separate compounds with a range of polarities, which is common in synthetic reaction mixtures containing starting materials, intermediates, and the final product. |
| Detection | Photodiode Array (PDA) Detector: Thia-diaza-pentalene derivatives are expected to have strong UV-Vis absorbance due to their conjugated π-systems.[8][9] A PDA detector allows for the determination of the optimal detection wavelength and can also provide information about peak purity. A wavelength of 280 nm is a good starting point based on the typical absorbance of such aromatic heterocycles.[8] |
| Column Temperature | 30 °C: Maintaining a constant column temperature is crucial for reproducible retention times. 30 °C is slightly above ambient temperature to minimize fluctuations. |
| Flow Rate | 1.0 mL/min: A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Injection Volume | 10 µL: A typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements. |
Experimental Protocols
Workflow for HPLC Method Development
The following diagram illustrates the logical workflow for developing the HPLC method.
Caption: A logical workflow for HPLC method development.
Step-by-Step Protocol for Analysis
1. Preparation of Mobile Phases:
- Mobile Phase A (Aqueous): To 1 L of HPLC-grade water, add 1.0 mL of formic acid. Filter through a 0.45 µm membrane filter and degas.
- Mobile Phase B (Organic): To 1 L of HPLC-grade acetonitrile, add 1.0 mL of formic acid. Filter through a 0.45 µm membrane filter and degas.
2. Preparation of Standard and Sample Solutions:
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the thia-diaza-pentalene derivative reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
- Working Standard Solution (e.g., 50 µg/mL): Dilute the stock solution appropriately with the 50:50 acetonitrile/water mixture.
- Sample Solution: Prepare the sample to be analyzed at a similar concentration as the working standard solution, using the same diluent.
3. HPLC System Setup and Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 280 nm |
4. System Suitability:
- Before running samples, perform at least five replicate injections of the working standard solution.
- The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.
- Other parameters such as tailing factor and theoretical plates should also be monitored.
5. Analysis and Data Processing:
- Inject the sample solutions.
- Integrate the peaks of interest and calculate the amount of the thia-diaza-pentalene derivative, typically by comparing the peak area to that of the standard.
Method Validation Protocol (as per ICH Q2(R1))
A validated method ensures trustworthiness and reliability.[10][11] The following parameters must be assessed:
Caption: Key parameters for HPLC method validation.
Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products, matrix components).
-
Protocol: Analyze a blank (diluent), a placebo (if applicable), the analyte standard, and a sample spiked with known impurities. The analyte peak should be well-resolved from any other peaks.
Linearity
-
Objective: To establish a linear relationship between the analyte concentration and the detector response.
-
Protocol: Prepare a series of at least five concentrations of the analyte (e.g., 5-100 µg/mL). Plot the peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol: Perform a recovery study by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within 98-102%.
Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-day): Analyze at least six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The RSD for the results should be ≤ 2.0%.
LOD & LOQ
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ).
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations in parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should remain within the acceptable limits.
Conclusion
The RP-HPLC method detailed in this application note provides a comprehensive and robust framework for the analysis of thia-diaza-pentalene derivatives. By understanding the underlying chemical principles and following a systematic approach to method development and validation, researchers can ensure the generation of high-quality, reliable, and reproducible data. This method is suitable for a wide range of applications in research, development, and quality control, facilitating the advancement of scientific knowledge in the fields where these novel compounds are utilized.
References
-
Schronk, L. R., & Grisby, R. D. (1982). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science, 20(10), 457-463. ([Link])
-
Schabron, J. F., Hurtubise, R. J., & Silver, H. F. (1977). Separation of hydroaromatics and polycyclic aromatic hydrocarbons and determination of tetralin and naphthalene in coal-derived solvents. Analytical Chemistry, 49(14), 2253-2260. ([Link])
-
Kupryianchyk, D., et al. (2018). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry, 73(10), 964-971. ([Link])
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Chirita, C., et al. (2010). A review of the applications of hydrophilic interaction liquid chromatography for the analysis of pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1145-1168. ([Link])
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Yin, D., et al. (2024). Investigation of thia-Diels–Alder Reactions by Ultrafast Transient Absorption Spectroscopy and DFT Calculations. ACS Omega, 9(12), 14436-14441. ([Link])
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Welch, C. J., & Regalado, E. L. (2015). Heterocycles Structural Analysis in HPLC Method Development. LCGC North America, 33(7), 478-487. ([Link])
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ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ([Link])
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. ([Link])
-
Fabian, J., et al. (2001). The Structure of 3,4-Diaza-1,6,6aλ4-trithiapentalenes—A Combined Experimental and Theoretical Study. Phosphorus, Sulfur, and Silicon and the Related Elements, 174(1), 167-183. ([Link])
-
Zhang, H., et al. (2015). Thienoacene-fused pentalenes: Syntheses, structures, physical properties and applications for organic field-effect transistors. Dyes and Pigments, 113, 49-56. ([Link])
-
Gidron, O., et al. (2013). Pentalene-based derivatives: new life for an old story. Chemical Science, 4(4), 1479-1486. ([Link])
-
Fowler, P. W., et al. (2024). Perturbing Pentalene: Aromaticity and Antiaromaticity in a Non‐Alternant Polycyclic Aromatic Hydrocarbon and BN‐Heteroanalogues. Chemistry – A European Journal, e202401069. ([Link])
-
PubChem. (n.d.). Pentalene. National Center for Biotechnology Information. ([Link])
-
Borman, P., & Elder, D. (2017). Q2(R1) Validation of analytical procedures. ICH Quality Guidelines, 213-245. ([Link])
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Application Note: A Guide to the Functional Characterization of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid as a Putative GPR109a Agonist
Introduction: The Therapeutic Potential of GPR109a
G protein-coupled receptor 109a (GPR109a), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2), is a Gi-coupled receptor with significant therapeutic relevance.[1] It is activated by endogenous ligands including the vitamin niacin (nicotinic acid), the ketone body β-hydroxybutyrate, and the gut microbiome metabolite butyrate.[2][3][4] Upon activation, GPR109a modulates critical metabolic and inflammatory pathways. In adipocytes, it potently inhibits lipolysis, contributing to the lipid-lowering effects of niacin.[2][4] Furthermore, its expression on immune cells, such as macrophages and neutrophils, and in the colonic epithelium, implicates it as a key mediator of anti-inflammatory responses.[3][5][6]
The diverse physiological roles of GPR109a make it an attractive target for drug discovery in areas including dyslipidemia, atherosclerosis, inflammatory bowel disease, and certain cancers.[2][6][7] The development of novel, selective GPR109a agonists is a key objective for harnessing its therapeutic potential while potentially mitigating side effects like the niacin-induced flush.[2]
This document provides a comprehensive guide for the functional characterization of novel chemical entities as GPR109a agonists, using 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid (CAS: 1286755-08-5) as a representative test compound.[8] We present detailed protocols for primary and secondary cell-based functional assays to determine the potency and efficacy of this putative agonist.
The GPR109a Signaling Cascade: A Dual-Pathway Receptor
GPR109a activation initiates downstream signaling primarily through its coupling to the inhibitory G protein, Gαi. However, evidence also suggests potential coupling to Gαq in certain cellular contexts. A robust characterization of a novel agonist should therefore interrogate both pathways.
-
The Canonical Gαi Pathway: The primary mechanism involves the Gαi subunit inhibiting the enzyme adenylyl cyclase. This action reduces the intracellular conversion of ATP to cyclic AMP (cAMP), a critical second messenger. The resulting decrease in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA).[5][9]
-
The Gαq Pathway: GPR109a can also couple to Gαq, which activates phospholipase C (PLC).[10] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[10] This transient increase in intracellular Ca2+ is a measurable and popular readout for GPCR activation.[11][12]
Experimental Design: A Two-Assay Approach for Agonist Validation
To comprehensively characterize a putative agonist, we recommend a workflow that begins with a high-throughput primary screen followed by a more detailed secondary assay to confirm the mechanism of action.
-
Primary Assay - Calcium Mobilization: This assay is ideal for initial screening. It provides a rapid, positive "gain-of-signal" response that is easily automated.[10][13] A positive result indicates the compound activates GPR109a, likely through the Gq pathway.
-
Secondary Assay - cAMP Inhibition: This assay confirms the canonical Gi-mediated signaling of GPR109a. A positive result in this assay provides strong evidence that the compound is a true agonist acting through the receptor's primary signaling mechanism.
Detailed Protocols
Protocol 1: Calcium Mobilization Assay
Causality: This protocol measures the transient increase in intracellular calcium following GPR109a activation.[11] We use a cell-permeable fluorescent dye that is sequestered in the cytoplasm. Upon binding to calcium released from the endoplasmic reticulum, the dye's fluorescence intensity increases dramatically.[12] This change is measured in real-time using a fluorescence plate reader, providing a direct kinetic readout of receptor activation.[10]
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human GPR109a.
-
Assay Plate: 96-well or 384-well black, clear-bottom microplates.
-
Reagents:
-
FLIPR Calcium Assay Kit (or equivalent, e.g., Fluo-4 AM).
-
Probenecid (an anion-transport inhibitor to prevent dye leakage, often included in kits).[12]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid.
-
Positive Control: Nicotinic acid.
-
Vehicle Control: DMSO.
-
Step-by-Step Methodology:
-
Cell Seeding:
-
The day before the assay, seed the GPR109a-expressing cells into the assay plate at a density optimized to form a 90-100% confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well for a 96-well plate).[12]
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, typically by reconstituting the dye in assay buffer containing probenecid.
-
Aspirate the cell culture medium from the plate.
-
Add an equal volume of dye loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate for 45-60 minutes at 37°C, 5% CO₂, followed by 15-30 minutes at room temperature in the dark.[12]
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of the test compound and positive control in assay buffer. A typical starting concentration for a new compound is 100 µM, diluted down in 1:3 or 1:10 steps. Ensure the final DMSO concentration is consistent across all wells and is low (≤0.5%).
-
-
Fluorescence Measurement:
-
Place the cell plate and the compound plate into a fluorescence microplate reader (e.g., FlexStation® 3 or FLIPR®).
-
Set the instrument to record fluorescence (e.g., Excitation ~485 nm, Emission ~525 nm) over time.
-
Program the instrument to add the compounds from the compound plate to the cell plate after establishing a stable baseline reading for 10-20 seconds.
-
Continue recording the fluorescence signal for at least 60-120 seconds post-addition to capture the peak response.
-
Protocol 2: cAMP Inhibition Assay (HTRF)
Causality: This protocol quantifies the agonist's ability to inhibit adenylyl cyclase activity. Since Gαi activation decreases cAMP, a basal level of cAMP is often too low to measure a reduction accurately. Therefore, we first stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to generate a robust cAMP signal.[9] The agonist's potency is then determined by its ability to suppress this forskolin-induced cAMP production. The assay uses Homogeneous Time-Resolved Fluorescence (HTRF), a competition-based method where cellular cAMP competes with a labeled cAMP tracer for binding to a fluorescently-tagged antibody.[14]
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human GPR109a.
-
Assay Plate: 384-well low-volume white microplates.
-
Reagents:
-
cAMP HTRF Assay Kit (e.g., from Cisbio, PerkinElmer).
-
Forskolin.
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation, optional but recommended).
-
Stimulation Buffer.
-
Test Compound, Positive Control (Nicotinic acid), Vehicle Control (DMSO).
-
Step-by-Step Methodology:
-
Cell Preparation:
-
Harvest and resuspend GPR109a-expressing cells in stimulation buffer containing IBMX to a determined optimal density.
-
-
Assay Procedure:
-
Add a small volume of cells (e.g., 5 µL) to each well of the 384-well plate.
-
Add the test compound/controls at various concentrations (e.g., 5 µL).
-
Incubate for 15-30 minutes at room temperature.
-
Add forskolin to all wells (except negative controls) to a final concentration that elicits ~80% of its maximal response (EC₈₀, must be predetermined).
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Following the stimulation, add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as a premix to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.
-
Data Analysis and Interpretation
For both assays, raw data should be normalized and plotted as a dose-response curve with compound concentration on the x-axis (log scale) and percentage response on the y-axis. Use a four-parameter logistic regression model to fit the curve and determine the potency (EC₅₀) and efficacy (% Max Response) of the test compound.
Data Presentation:
| Compound | Primary Assay: Ca²⁺ Mobilization (EC₅₀) | Secondary Assay: cAMP Inhibition (EC₅₀) |
| Test Compound | Experimental Value | Experimental Value |
| Nicotinic Acid (Positive Control) | ~ 1 µM | ~ 300 nM |
| Vehicle (DMSO) | No Activity | No Activity |
Interpretation of Results:
-
Potent in Both Assays: If 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid shows dose-dependent activity in both the calcium and cAMP assays, it is a confirmed dual-pathway agonist for GPR109a. The relative EC₅₀ values can provide insights into potential pathway bias.
-
Potent in cAMP Assay Only: This result indicates the compound is a canonical GPR109a agonist acting primarily through the Gαi pathway. This is a common and expected profile for many GPR109a agonists.
-
Potent in Calcium Assay Only: This would suggest a "biased agonist" that preferentially signals through the Gαq pathway. Such compounds can be valuable tools for dissecting the physiological consequences of different signaling arms.
-
No Activity: If no activity is observed, the compound is not an agonist at GPR109a under these conditions. Further investigation into its potential as an antagonist could be performed.
Conclusion
The protocols outlined in this application note provide a robust framework for the functional validation and characterization of novel compounds targeting the GPR109a receptor. By employing a primary calcium mobilization screen followed by a confirmatory cAMP inhibition assay, researchers can confidently determine the agonist activity of test articles like 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid. This systematic approach ensures scientific rigor and generates the critical data needed to advance promising compounds in the drug discovery pipeline for metabolic and inflammatory diseases.
References
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An overview of Ca2+ mobilization assays in GPCR drug discovery. (n.d.). PubMed. Retrieved from [Link]
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Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (n.d.). Bio-protocol. Retrieved from [Link]
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Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
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Ca2+ mobilization assays in GPCR drug discovery. (n.d.). PubMed. Retrieved from [Link]
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GPR109A (Niacin Receptor) - Pathway Map. (n.d.). Pathways. Retrieved from [Link]
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FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. (2015). Springer Nature Experiments. Retrieved from [Link]
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GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. (2009). PMC - NIH. Retrieved from [Link]
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The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (2020). MDPI. Retrieved from [Link]
-
The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (2020). Semantic Scholar. Retrieved from [Link]
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The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. (2014). Cancer Research - AACR Journals. Retrieved from [Link]
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GPR109A activation and aging liver. (2020). PMC - NIH. Retrieved from [Link]
-
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). Assay Guidance Manual. Retrieved from [Link]
-
Forskolin-free cAMP assay for Gi-coupled receptors. (2015). PubMed. Retrieved from [Link]
-
GPR109A Is a G-protein–Coupled Receptor for the Bacterial Fermentation Product Butyrate and Functions as a Tumor Suppressor in Colon. (2009). Cancer Research - AACR Journals. Retrieved from [Link]
-
G Protein-Coupled Receptors in Irritable Bowel Syndrome: Mechanisms and Therapeutic Opportunities. (2023). MDPI. Retrieved from [Link]
-
GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. (2012). IOVS. Retrieved from [Link]
-
Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (2014). NIH. Retrieved from [Link]
-
Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (2022). ResearchGate. Retrieved from [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual - NCBI. Retrieved from [Link]
-
GPR109A activation in breast cancer cells inhibits cell survival and... (n.d.). ResearchGate. Retrieved from [Link]
-
Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. (2022). PMC - NIH. Retrieved from [Link]
-
(1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans. (2012). PubMed. Retrieved from [Link]
-
(1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carb oxylic Acid (MK-1903): A Potent GPR109a Agonist that Lowers Free Fatty Acids in Humans. (2012). ResearchGate. Retrieved from [Link]
-
The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. (2021). MDPI. Retrieved from [Link]
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GPR109A mediates the effects of hippuric acid on regulating osteoclastogenesis and bone resorption in mice. (2021). NIH. Retrieved from [Link]
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Application Notes and Protocols for the Investigation of FAAH Inhibition by 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of novel Fatty Acid Amide Hydrolase (FAAH) inhibitors, with a focus on a promising class of heterocyclic compounds: 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid analogs. As a Senior Application Scientist, this guide is designed to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring technical accuracy and field-proven insights. The protocols detailed herein are self-validating systems, incorporating essential controls to ensure the generation of robust and reliable data.
Introduction: The Rationale for Targeting FAAH
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological processes, including pain, mood, and memory.[1] One of the key enzymes governing the tone of the ECS is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for the degradation of the primary endocannabinoid, anandamide (AEA).[2][3] By inhibiting FAAH, the endogenous levels of anandamide are elevated, leading to enhanced cannabinoid receptor signaling.[4] This indirect modulation of the ECS through FAAH inhibition presents a compelling therapeutic strategy that may circumvent the psychotropic side effects associated with direct cannabinoid receptor agonists.[5][6] Consequently, the development of potent and selective FAAH inhibitors is an area of intense research for the treatment of various conditions, including chronic pain, anxiety disorders, and neurodegenerative diseases.[4][7]
The novel scaffold, 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, presents a unique heterocyclic system for the design of new FAAH inhibitors. The presence of the carboxylic acid moiety, or a suitable bioisostere, is a common feature in many FAAH inhibitors, as it can form key interactions within the enzyme's active site.[8][9] This guide will provide the foundational protocols to characterize the inhibitory potential of analogs based on this novel scaffold.
The Endocannabinoid Signaling Pathway and the Impact of FAAH Inhibition
FAAH is a key gatekeeper of endocannabinoid signaling.[3] The following diagram illustrates the canonical pathway and the locus of intervention for FAAH inhibitors.
Caption: FAAH Inhibition in the Endocannabinoid Signaling Cascade.
Experimental Protocols
The following protocols provide a robust framework for the initial characterization of novel FAAH inhibitors.
In Vitro FAAH Inhibition Assay (Fluorometric)
This assay determines the direct inhibitory effect of the test compounds on purified human FAAH enzyme. The principle relies on the cleavage of a fluorogenic substrate by FAAH, where the resulting fluorescence is proportional to enzyme activity.
Materials:
-
Human recombinant FAAH (e.g., from Cayman Chemical or similar)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH Fluorogenic Substrate (e.g., AMC-arachidonoyl amide)
-
Test compounds (4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid analogs) dissolved in DMSO
-
Positive control inhibitor (e.g., URB597)
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm
Protocol Workflow:
Caption: In Vitro FAAH Inhibition Assay Workflow.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds and the positive control (URB597) in FAAH Assay Buffer. A typical starting concentration range would be from 100 µM down to 1 pM. Ensure the final DMSO concentration in the assay is ≤ 1%.
-
Dilute the human recombinant FAAH enzyme in cold FAAH Assay Buffer to the desired concentration as recommended by the manufacturer.
-
Dilute the FAAH fluorogenic substrate in the appropriate solvent (e.g., ethanol) as per the manufacturer's instructions.
-
-
Assay Plate Setup:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the serially diluted test compounds, positive control, or vehicle (for 100% activity control).
-
Add the diluted FAAH enzyme to all wells except the background control wells.
-
For background wells, add assay buffer instead of the enzyme.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the diluted FAAH fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence in kinetic mode at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for 30-60 minutes at 37°C.[10]
-
-
Data Analysis:
-
Calculate the rate of the reaction (increase in fluorescence units per minute) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the background control from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based FAAH Activity Assay
This assay measures the ability of the test compounds to inhibit FAAH activity within a cellular environment, providing insights into cell permeability and target engagement in a more physiological context.
Materials:
-
HEK293 cells stably overexpressing human FAAH (or another suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., URB597)
-
BCA Protein Assay Kit
-
The same reagents for the in vitro FAAH activity measurement as described in section 3.1.
Protocol Workflow:
Caption: Cell-Based FAAH Activity Assay Workflow.
Step-by-Step Procedure:
-
Cell Culture:
-
Seed HEK293 cells overexpressing human FAAH in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and positive control in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold cell lysis buffer to each well and incubate on ice for 15 minutes with gentle shaking.
-
Collect the cell lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA Protein Assay Kit according to the manufacturer's instructions. This is crucial for normalizing FAAH activity.
-
-
FAAH Activity Measurement:
-
Perform the fluorometric FAAH activity assay on the cell lysates as described in section 3.1, using the lysate as the source of the enzyme.
-
-
Data Analysis:
-
Normalize the FAAH activity rate to the protein concentration for each sample.
-
Calculate the percentage of FAAH inhibition for each compound concentration compared to the vehicle-treated cells.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the EC50 value.
-
Quantification of Anandamide (AEA) by LC-MS/MS
This protocol allows for the direct measurement of the pharmacodynamic effect of FAAH inhibition by quantifying the accumulation of the endogenous substrate, anandamide.
Materials:
-
Cell samples treated with FAAH inhibitors as in section 3.2.
-
Internal standard (e.g., AEA-d8)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
LC-MS/MS system with a suitable C18 column
Step-by-Step Procedure:
-
Sample Preparation:
-
To the cell lysates, add an internal standard (AEA-d8) to correct for extraction efficiency and matrix effects.
-
Perform protein precipitation by adding ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify AEA and AEA-d8 using multiple reaction monitoring (MRM) in positive ion mode. The precursor-to-product ion transitions for AEA and AEA-d8 should be optimized.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of AEA.
-
Calculate the concentration of AEA in the samples by normalizing the AEA peak area to the internal standard peak area and comparing it to the calibration curve.
-
Compare the AEA levels in inhibitor-treated cells to vehicle-treated cells to determine the fold-increase in endogenous anandamide.
-
Data Presentation and Interpretation
The following table provides an example of how to present the data for a series of hypothetical 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid analogs.
| Compound ID | R-Group Modification | In Vitro FAAH IC50 (nM) | Cellular FAAH EC50 (nM) | Fold Increase in AEA (at 10x EC50) |
| TDP-001 | H | 150 | 450 | 2.5 |
| TDP-002 | 4-Cl-Phenyl | 15 | 50 | 8.2 |
| TDP-003 | 4-MeO-Phenyl | 25 | 80 | 7.5 |
| TDP-004 | 3-Pyridyl | 10 | 35 | 9.1 |
| URB597 | (Reference) | 5 | 20 | 10.5 |
Interpretation:
This hypothetical data would suggest that the addition of aromatic substituents at the R-group position enhances the inhibitory potency. The 3-pyridyl analog (TDP-004) shows the highest potency, potentially due to additional hydrogen bonding interactions within the FAAH active site. The correlation between in vitro IC50 and cellular EC50 values can provide insights into the cell permeability of the compounds. The fold increase in anandamide levels serves as a direct measure of the pharmacodynamic effect of the inhibitors in a cellular context.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the generated data, the following controls are essential in every experiment:
-
Positive Control: A well-characterized FAAH inhibitor (e.g., URB597) should be included in every assay to validate the assay performance and provide a benchmark for the potency of the novel compounds.
-
Negative Control (Vehicle): This control (e.g., DMSO) represents 100% enzyme activity and is used for calculating the percentage of inhibition.
-
Background Control: Wells without the enzyme (for in vitro assays) or with lysate from untransfected cells (for cell-based assays) are necessary to account for any background fluorescence from the substrate or compounds.
-
Counter-screening: To assess the selectivity of the novel inhibitors, it is recommended to test them against other serine hydrolases, such as monoacylglycerol lipase (MAGL).
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the initial characterization of novel FAAH inhibitors, such as the 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid analogs. By following these detailed procedures and incorporating the recommended controls, researchers can generate high-quality, reliable data to advance the development of new therapeutics targeting the endocannabinoid system.
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Strain Genie. (2020, January 3). FAAH - The enzyme that breaks down Anandamide. [Link]
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Soliman, M. A., & Chandra, S. (2013). Inhibition of FAAH and activation of PPAR: New approaches to the treatment of cognitive dysfunction and drug addiction. Neuropharmacology, 67, 1-10. [Link]
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Boger, D. L., et al. (2005). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). AAPS Journal, 7(4), E795-E806. [Link]
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Ballatore, C., et al. (2022). Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]
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Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
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Gouveia-Figueira, S., & Nording, M. L. (2018). Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls. Journal of Analytical & Bioanalytical Techniques, 9(3), 406. [Link]
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Ahn, K., et al. (2009). Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation. The Journal of Pain, 10(3), 211-220. [Link]
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Fazio, F., et al. (2025, August 9). Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. Pharmaceuticals, 18(8), 987. [Link]
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Chen, Y., et al. (2019). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. International Journal of Molecular Sciences, 20(19), 4893. [Link]
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Almeida, L., et al. (2022). Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10-2474: A Double-Blind, Randomized, Placebo-Controlled Study in Healthy Volunteers. Clinical Pharmacology & Therapeutics, 111(2), 391-403. [Link]
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Patel, S., et al. (2010). Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls. British Journal of Pharmacology, 160(3), 423-432. [Link]
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Almeida, L., et al. (2022). Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10-2474: A Double-Blind, Randomized, Placebo-Controlled Study in Healthy Volunteers. Clinical Pharmacology & Therapeutics, 111(2), 391-403. [Link]
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Hardaker, C., et al. (2015). Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866: A Double-Blind, Randomised, Placebo-Controlled Phase I Study in Healthy Volunteers. PLoS One, 10(7), e0133262. [Link]
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Semantic Scholar. (2005). Determination of the endocannabinoid anandamide in human plasma by high-performance liquid chromatography.[Link]
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Sipe, J. C., et al. (2005). Reduced cellular expression and activity of the P129T mutant of human fatty acid amide hydrolase: evidence for a link between defects in the endocannabinoid system and problem drug use. Human Molecular Genetics, 14(10), 1317-1324. [Link]
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Clapper, J. R., et al. (2010). Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor. Journal of Pharmacology and Experimental Therapeutics, 335(1), 136-145. [Link]
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Piscitelli, F., et al. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International Journal of Molecular Sciences, 22(14), 7629. [Link]
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ScheT. T., et al. (2023). FAAH inhibition ameliorates breast cancer in a murine model. BMC Cancer, 23(1), 1018. [Link]
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- 9. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acid amide hydrolase inhibitors: a patent review (2009-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid
Authored by: Senior Application Scientist
Introduction
4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid is a novel heterocyclic compound characterized by a fused ring system. While direct applications of this specific molecule in cell-based assays are not yet widely documented, its structural motifs suggest significant potential for probing biological systems. The diaza-pentalene core is structurally related to 1,3a,6a-triazapentalenes, which have been successfully developed as compact fluorescent probes for cellular imaging.[1][2] Furthermore, similar tricyclic pyrazole carboxylic acid structures have demonstrated potent and selective agonism of G-protein coupled receptors (GPCRs), such as GPR109a.[3] The presence of the thiazolidinone-like scaffold is also noteworthy, as derivatives of this structure are known to possess a wide range of pharmacological activities.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid in cell-based assays. We will explore its potential as a fluorescent probe, a modulator of GPCR signaling, and an enzyme inhibitor, providing detailed protocols and discussing critical experimental considerations.
Physicochemical Properties
A summary of the key physicochemical properties of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H6N2O2S | [5] |
| Molecular Weight | 170.19 g/mol | [5] |
| CAS Number | 1286755-08-5 | [6] |
| IUPAC Name | 4,6-dihydropyrazolo[1,5-c][1][6]thiazole-3-carboxylic acid | [6] |
Potential Applications and Protocols
Fluorescent Labeling and Cellular Imaging
Principle: The diaza-pentalene core, being similar to the fluorescent 1,3a,6a-triazapentalene scaffold, may possess intrinsic fluorescent properties.[1][7] These properties can be exploited for live-cell imaging to study cellular uptake, localization, and dynamics. The fluorescence of such compounds can be influenced by the cellular microenvironment, potentially allowing for the probing of specific organelles or cellular states.
Experimental Workflow for Cellular Imaging
Caption: Workflow for fluorescent cellular imaging.
Protocol: Live-Cell Fluorescent Labeling
-
Compound Preparation: Prepare a 10 mM stock solution of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid in dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
-
Cell Culture: Culture the cells of interest (e.g., HeLa, A549) in appropriate media and conditions. Seed cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.
-
Cell Labeling:
-
Prepare a working solution of the compound by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and replace it with the medium containing the compound.
-
Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution to remove any unbound compound.
-
-
Imaging:
-
Add fresh, pre-warmed imaging solution to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets. The excitation and emission maxima will need to be determined empirically, but based on related compounds, excitation in the blue-green range and emission in the green-yellow range is a reasonable starting point.[1]
-
-
Data Analysis: Analyze the captured images to determine the subcellular localization of the compound. Co-localization studies with organelle-specific fluorescent trackers can be performed to identify the specific cellular compartments where the compound accumulates.
G-Protein Coupled Receptor (GPCR) Activity Screening
Principle: The structural similarity of the diaza-pentalene carboxylic acid core to known GPCR agonists suggests that it may interact with and modulate the activity of GPCRs.[3] A common method to screen for GPCR modulation is to measure the downstream signaling events, such as the production of cyclic AMP (cAMP), upon receptor activation or inhibition.
Generic GPCR Signaling Pathway
Caption: A simplified GPCR signaling cascade.
Protocol: cAMP-Based GPCR Assay
-
Cell Line Selection: Use a cell line that endogenously or recombinantly expresses the GPCR of interest.
-
Cell Seeding: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid in an appropriate assay buffer. Also, prepare solutions of a known agonist and antagonist for the target GPCR to serve as positive controls.
-
Assay Procedure (Agonist Mode):
-
Wash the cells with assay buffer.
-
Add the serially diluted test compound or known agonist to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Assay Procedure (Antagonist Mode):
-
Pre-incubate the cells with the serially diluted test compound or known antagonist.
-
Add a fixed concentration of the known agonist (typically at its EC80 concentration).
-
Incubate for the predetermined time at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of a commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based kits).
-
Measure the intracellular cAMP levels.
-
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
For antagonist activity, plot the inhibition of the agonist-induced cAMP response against the log of the compound concentration to determine the IC50 value.
-
Enzyme Inhibition Assays
Principle: The heterocyclic nature of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid makes it a candidate for interacting with the active sites of enzymes. Many enzyme inhibitors are heterocyclic compounds. A general fluorescence-based enzyme inhibition assay can be used as an initial screen to identify potential inhibitory activity against a target enzyme.
Experimental Workflow for Enzyme Inhibition Assay
Sources
- 1. Synthesis of yellow and red fluorescent 1,3a,6a-triazapentalenes and the theoretical investigation of their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1286753-94-3 | | CATO参考物质 [en.cato-chem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. [PDF] Development of a 1,3a,6a-triazapentalene derivative as a compact and thiol-specific fluorescent labeling reagent | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Study of 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: Unlocking the Therapeutic Potential of a Novel Heterocycle
The 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid scaffold represents a compelling starting point for novel drug discovery initiatives. This class of compounds, integrating the pharmacologically significant pyrazole and thiazole ring systems, is predicted to exhibit a diverse range of biological activities. Drawing from extensive research on related pyrazolothiazole derivatives, this guide provides a comprehensive framework for the in vitro and in vivo evaluation of this novel chemical entity. The protocols herein are designed to be robust and self-validating, empowering researchers to rigorously assess the compound's potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Part 1: In Vitro Evaluation Strategies
The initial phase of characterizing a novel compound involves a battery of in vitro assays to determine its biological activity and preliminary mechanism of action. This section outlines key protocols for assessing the anticancer, antimicrobial, and anti-inflammatory properties of 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid.
Anticancer Activity Assessment
The evaluation of anticancer potential is a critical first step. The following protocols are designed to determine the cytotoxic effects of the target compound on various cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product.
Underlying Principle: The conversion of MTT to formazan is directly proportional to the number of living cells. This allows for the quantification of the cytotoxic effects of the test compound.
Protocol: MTT Assay for Cancer Cell Lines
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., HepG-2 for liver cancer, HCT-116 for colon cancer, PC-3 for prostate cancer, MCF-7 for breast cancer) in appropriate culture medium.[1][2]
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[3]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[1]
-
Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution in PBS to each well.[3]
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Table 1: Representative Cancer Cell Lines for Screening
| Cell Line | Cancer Type |
| HepG-2 | Hepatocellular Carcinoma[1] |
| HCT-116 | Colon Carcinoma[1] |
| PC-3 | Prostate Cancer[2] |
| NCI-H460 | Lung Cancer[2] |
| HeLa | Cervical Cancer[2] |
| MCF-7 | Breast Cancer[5] |
Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. The pyrazolothiazole scaffold has shown promise in this area.[6]
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
Causality in Experimental Design: This method provides a precise MIC value, which is crucial for understanding the potency of the compound against specific bacterial and fungal strains.
Protocol: Broth Microdilution Assay
-
Preparation of Microbial Inoculum:
-
Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in an appropriate broth medium.[8]
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]
-
Dilute the standardized suspension in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to the final inoculum concentration.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid in the appropriate broth.[9]
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared microbial suspension.[10]
-
Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[7]
-
Anti-inflammatory Activity Evaluation
Chronic inflammation is implicated in numerous diseases. Pyrazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory cytokines like TNF-α.
An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Expert Insight: Measuring the inhibition of TNF-α production in stimulated immune cells provides a direct indication of the compound's potential anti-inflammatory mechanism.
Protocol: TNF-α ELISA
-
Cell Culture and Stimulation:
-
Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.
-
Seed the cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce TNF-α production and incubate for 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
ELISA Procedure (using a commercial kit):
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
-
Determine the inhibitory effect of the compound on TNF-α production.
-
Part 2: In Vivo Validation and Preclinical Assessment
Following promising in vitro results, in vivo studies are essential to evaluate the efficacy and safety of the compound in a whole-organism context.
In Vivo Anticancer Efficacy: Xenograft Tumor Model
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of potential anticancer drugs.[13]
Trustworthiness of the Protocol: This model allows for the direct assessment of a compound's ability to inhibit tumor growth in a living system, providing crucial data for preclinical development.
Protocol: Human Tumor Xenograft Model
-
Cell Implantation:
-
Subcutaneously inject a suspension of a human cancer cell line (e.g., HT-29 for colon cancer) into the flank of athymic nude mice.[13]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomly assign the tumor-bearing mice to different treatment groups: vehicle control, positive control (e.g., a standard chemotherapeutic agent), and various doses of 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid.
-
Administer the treatments via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule.
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size or a predetermined time point), euthanize the mice.
-
Excise the tumors and weigh them.
-
Compare the tumor growth and final tumor weights between the treatment groups and the control group to determine the antitumor efficacy.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and reliable method for screening acute anti-inflammatory activity.[2][5]
Scientific Rationale: Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different inflammatory mediators.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats for at least one week.
-
Divide the rats into groups: control, positive control (e.g., indomethacin), and test groups receiving different doses of the compound.[5]
-
-
Compound Administration:
-
Induction of Edema:
-
Measurement of Paw Volume:
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.
-
Workflow Visualization
The following diagrams illustrate the general workflows for the described in vitro and in vivo studies.
Caption: General workflow for in vitro screening.
Sources
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. inotiv.com [inotiv.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. cohesionbio.com [cohesionbio.com]
- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. file.elabscience.com [file.elabscience.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid to Enhance Biological Activity
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
Heterocyclic compounds containing nitrogen and sulfur atoms are foundational to modern medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The 4H-5-Thia-1,6a-diaza-pentalene ring system, a fused pyrazolo[1,5-c][3][4]thiazole, represents a compelling scaffold for drug discovery. Its unique electronic and steric properties offer significant potential for interaction with various biological targets. While the parent 3-carboxylic acid derivative is a promising starting point, its therapeutic efficacy can be significantly enhanced through strategic derivatization. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to explore the chemical space around this scaffold, with the goal of identifying novel derivatives with superior biological activity. We will delve into the rationale behind derivatization strategies, provide detailed experimental protocols, and outline methods for biological evaluation, all grounded in established scientific principles.
Rationale for Derivatization: A Structure-Activity Relationship (SAR) Guided Approach
The carboxylic acid moiety at the 3-position of the 4H-5-Thia-1,6a-diaza-pentalene core is a prime handle for chemical modification. Derivatization at this position allows for the introduction of a wide array of functional groups, which can modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications, in turn, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile.
While specific SAR data for the 4H-5-Thia-1,6a-diaza-pentalene scaffold is not extensively published, we can draw valuable insights from related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and thiazoles. Studies on these analogs have consistently shown that modifications to appended aryl and alkyl groups can significantly impact their biological activities, which include antimicrobial, anticancer, and anti-inflammatory effects.[5][6][7] For instance, the introduction of electron-withdrawing or -donating groups on a phenyl ring can alter the electronic distribution of the entire molecule, potentially enhancing its binding affinity to a target protein.[1]
This guide will focus on three primary derivatization strategies at the carboxylic acid position:
-
Amide Bond Formation: Converting the carboxylic acid to a diverse library of amides allows for the exploration of a wide range of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties. This is a classic strategy in medicinal chemistry to improve cell permeability and introduce new points of interaction with biological targets.[8]
-
Esterification: Ester derivatives can act as prodrugs, improving the bioavailability of the parent compound. The ester can be designed to be cleaved in vivo, releasing the active carboxylic acid.
-
Suzuki-Miyaura Cross-Coupling: This powerful carbon-carbon bond-forming reaction enables the introduction of various aryl and heteroaryl groups, significantly expanding the structural diversity of the derivatives and allowing for the exploration of new binding pockets on target proteins.[3]
The following diagram illustrates the core scaffold and the proposed points of derivatization.
Caption: Derivatization strategies for 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid.
Synthesis of the Parent Compound: A Proposed Synthetic Route
Caption: Proposed synthetic workflow for the parent compound.
Experimental Protocol: Synthesis of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid (Proposed)
-
Step 1: Hantzsch Thiazole Synthesis. To a solution of 3-amino-4-cyanopyrazole in ethanol, add an equimolar amount of ethyl 2-chloro-3-oxobutanoate. Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and collect the precipitated product by filtration. This should yield the intermediate ethyl 2-(3-amino-4-cyanopyrazol-1-yl)-4-methylthiazole-5-carboxylate.
-
Step 2: Intramolecular Cyclization. Treat the intermediate from Step 1 with a strong base such as sodium ethoxide in ethanol and heat to reflux. This should induce an intramolecular cyclization to form the fused pyrazolo[1,5-c][3][4]thiazole ring system. The product, ethyl 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylate, can be isolated after an acidic workup.
-
Step 3: Hydrolysis. Hydrolyze the ester from Step 2 using standard conditions, such as refluxing with aqueous sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the final product, 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid.
Note: This is a proposed route and requires experimental validation and optimization.
Protocols for Derivatization
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, which is a water-soluble and easy-to-remove reagent.[5][8]
Materials:
-
4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid
-
Desired primary or secondary amine (1.1 equivalents)
-
EDC (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid in anhydrous DCM or DMF.
-
Add the desired amine and DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add HOBt and EDC to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
Protocol 2: Fischer Esterification
This classic method is suitable for the synthesis of simple alkyl esters.[9][10][11][12]
Materials:
-
4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid
-
Desired alcohol (e.g., methanol, ethanol; used as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Suspend 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify by column chromatography or recrystallization if necessary.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol allows for the introduction of aryl or heteroaryl substituents.[3]
Materials:
-
4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dioxane and water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, the aryl/heteroaryl boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Characterization of Novel Derivatives
The synthesized derivatives must be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure and confirm the successful incorporation of the new functional group. |
| Mass Spectrometry (MS) | To determine the molecular weight of the new compound and confirm its identity. |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (e.g., amide C=O stretch, ester C=O stretch). |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. |
Protocols for Biological Activity Screening
Based on the known biological activities of related nitrogen-sulfur heterocycles, the newly synthesized derivatives should be screened for at least antimicrobial and anticancer activities. Anti-inflammatory screening is also recommended.
Protocol 4: Antimicrobial Activity Screening (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the novel compounds.[4]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Novel compound stock solutions (in DMSO)
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Resazurin solution (for viability indication)
Procedure:
-
In a 96-well plate, perform serial two-fold dilutions of the novel compounds in the appropriate broth to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include positive controls (microorganism with standard antibiotic) and negative controls (microorganism with no compound).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.
-
The MIC is the lowest concentration of the compound that prevents this color change (i.e., inhibits visible growth).
Protocol 5: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Novel compound stock solutions (in DMSO)
-
Positive control (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the novel compounds and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Protocol 6: Anti-inflammatory Activity Screening (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
LPS
-
Novel compound stock solutions (in DMSO)
-
Griess reagent
-
Positive control (e.g., dexamethasone)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the novel compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Conclusion and Future Directions
The derivatization of the 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid scaffold presents a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of a diverse library of derivatives. The data generated from these studies will be invaluable in establishing a comprehensive structure-activity relationship for this exciting class of compounds, paving the way for the development of lead candidates with enhanced potency and selectivity. Future work should focus on exploring a wider range of derivatization strategies, including modifications at other positions of the heterocyclic core, and expanding the biological screening to include a broader panel of assays to fully elucidate the therapeutic potential of these novel compounds.
References
- Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC - NIH.
- Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
- In vitro pharmacological screening methods for anti-inflammatory agents.
- Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI.
- Pyrazolothiazoles: Synthesis and Applic
- Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrog
- SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- P-205: Synthesis and biological evaluation of Novel Heterocyclic Analogues in Cancer cell lines. NIH.
- Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. PMC - PubMed Central.
- Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PubMed.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
- Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH.
- A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. IJPR.
- Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.
- Synthesis of 1,3-Thiazole Derivatives.
- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC - PubMed Central.
- Fischer Esterific
- esterification - alcohols and carboxylic acids. Chemguide.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- What is Esterification? - The Reaction of Carboxylic Acid and Alcohol. BYJU'S.
- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology.
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- 1. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
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- 3. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. Pyrazole synthesis [organic-chemistry.org]
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- 9. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies [mdpi.com]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Heterocyclic Carboxylic Acids
Welcome to the technical support center for the synthesis of heterocyclic carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic workflows. Here, we address common problems in a practical, question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Troubleshooting Low Reaction Yields
Low yields are one of the most frequent and frustrating issues in synthesis. A systematic approach to identifying the root cause is more effective than random adjustments.[1]
Q1: My reaction is clean according to TLC/LC-MS, but the isolated yield is consistently below 30%. What are the likely causes?
A1: When reaction conversion appears high but isolated yield is poor, the problem often lies in the reaction conditions or the workup and purification procedure.
1. Suboptimal Reaction Conditions:
-
Causality: Temperature, reaction time, and reactant concentration are critical parameters that dictate the reaction rate and equilibrium position.[1] Deviating from the optimal values can lead to incomplete reactions or the formation of soluble intermediates that are lost during workup.
-
Troubleshooting:
-
Temperature: Ensure your reaction is maintained at the optimal temperature. For exothermic reactions, ensure efficient heat dissipation. For endothermic reactions, ensure consistent and adequate heating. Consider running small-scale trials at 10°C increments above and below the literature temperature to find the sweet spot for your specific substrate.[2]
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS at regular intervals. Reactions can stall or, in some cases, the product might start to decompose over extended periods.[3]
-
2. Purity of Reagents and Solvents:
-
Causality: Impurities in starting materials can act as catalyst poisons or participate in side reactions. Water in solvents is a common culprit, especially in moisture-sensitive reactions involving organometallics or strong bases.
-
Troubleshooting:
-
Use reagents from a reliable supplier and consider re-purifying starting materials if they are old or of questionable purity.
-
Always use dry solvents when the reaction chemistry demands it. Ensure your inert atmosphere techniques (e.g., using a nitrogen or argon blanket) are robust if the reaction is sensitive to air or moisture.[1]
-
3. Inefficient Mixing:
-
Causality: In heterogeneous reactions (e.g., solid-liquid), poor stirring can lead to localized concentration gradients and reduced reaction rates, resulting in incomplete conversion.
-
Troubleshooting: Ensure the stir rate is sufficient to maintain a homogeneous suspension. For viscous reaction mixtures, consider mechanical stirring over magnetic stirring.
4. Product Loss During Workup/Purification:
-
Causality: The desired product may be partially soluble in the aqueous layer during extraction, or it may be unstable under the purification conditions (e.g., decomposing on silica gel).
-
Troubleshooting:
-
Extraction: Before discarding any aqueous layers, re-extract them with a different organic solvent. "Salting out" by adding brine (saturated NaCl solution) to the aqueous layer can decrease the solubility of polar organic products and help drive them into the organic phase.[4]
-
Purification: If you suspect your compound is unstable on silica, consider switching to a different stationary phase like alumina or celite, or opt for an alternative purification method such as crystallization or reversed-phase chromatography.[4]
-
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low reaction yields.
Section 2: Managing Unwanted Side Reactions
Side reactions compete for starting materials and complicate purification. Understanding and controlling them is key to a successful synthesis.
Q2: My synthesis of a substituted pyridine-2-carboxylic acid is plagued by a major byproduct that lacks a carboxyl group. What is happening and how can I prevent it?
A2: You are likely observing decarboxylation , a common side reaction in the synthesis of heterocyclic carboxylic acids, particularly when the carboxyl group is attached to an electron-rich ring or is positioned alpha to a heteroatom.[5][6]
-
Causality (Mechanism): The stability of the heterocyclic ring greatly influences the ease of decarboxylation. For many five- and six-membered heterocycles, the reaction proceeds via an electrophilic substitution mechanism where a proton replaces the carboxyl group (ipso-substitution).[6] The stability of the intermediate formed after CO2 loss is paramount. This process is often accelerated by heat and can be catalyzed by acids.[5][7]
-
Preventative Measures:
-
Lower Reaction Temperature: This is the most straightforward approach. If the desired reaction can proceed at a lower temperature than the decarboxylation, this side reaction can be significantly minimized.
-
Avoid Protic Solvents and Acids: Since the mechanism often involves protonation, using aprotic solvents (e.g., DMF, NMP) and avoiding strong acid catalysts can suppress decarboxylation.[7] However, note that some aprotic polar solvents like DMF can still facilitate decarboxylation at high temperatures.[7]
-
Use of Protecting Groups: If the decarboxylation is unavoidable under the required reaction conditions, consider synthesizing the heterocycle with a precursor functional group (like a nitrile or a protected hydroxymethyl group) and then converting it to the carboxylic acid in a final, milder step.
-
Catalyst Choice: In metal-catalyzed reactions, the choice of metal and ligands can influence the relative rates of the desired reaction versus decarboxylation. For instance, some copper-catalyzed conditions can promote competitive decarboxylation.[3]
-
Simplified Decarboxylation Mechanism
Caption: Proton-mediated decarboxylation via ipso-substitution.
Section 3: Overcoming Purification Hurdles
Heterocyclic carboxylic acids often possess challenging physical properties, such as high polarity and amphoteric nature, which can complicate their purification.
Q3: I'm struggling to purify my highly polar nicotinic acid derivative. It streaks badly on silica gel and I get poor recovery from crystallization.
A3: This is a classic problem for polar, often zwitterionic, heterocyclic compounds. Standard purification techniques need to be adapted.
1. Chromatographic Purification:
-
Problem: The acidic proton of the carboxyl group and the basic nitrogen of the heterocycle can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to streaking and irreversible adsorption.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of acid (e.g., 0.5-2% acetic or formic acid) to the mobile phase. This protonates the basic sites on your molecule and suppresses the deprotonation of the carboxylic acid, reducing interactions with the silica and leading to sharper peaks.
-
Reversed-Phase Chromatography: This is often the best method for highly polar compounds.[4] Use a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol), typically with an acidic modifier like formic acid or TFA to improve peak shape.[4]
-
2. Crystallization:
-
Problem: High polarity often means high solubility in polar solvents and poor solubility in nonpolar solvents, making it difficult to find a single solvent suitable for crystallization. Impurities can also inhibit crystal formation.
-
Solutions:
-
Systematic Solvent Screening: Use a multi-test tube approach to screen various solvents and solvent pairs. A good crystallization solvent will dissolve your compound when hot but not at room temperature.[4]
-
Two-Solvent System: Dissolve your compound in a minimum amount of a hot polar solvent in which it is very soluble (e.g., methanol, ethanol, water). Then, slowly add a nonpolar solvent in which it is insoluble (e.g., hexane, diethyl ether, dichloromethane) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly.
-
pH Adjustment: Since your compound is amphoteric, its solubility is highly pH-dependent. You can often induce crystallization by dissolving the compound at a pH where it is soluble (e.g., as a salt in basic or acidic water) and then slowly adjusting the pH back to its isoelectric point to precipitate the neutral molecule.
-
3. Acid-Base Extraction:
-
Problem: While a powerful technique, emulsions can form, and incomplete partitioning can lead to product loss.
-
Solutions:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a mild aqueous base (e.g., saturated NaHCO₃ solution) to convert the carboxylic acid to its water-soluble carboxylate salt. The basic nitrogen may or may not be deprotonated depending on its pKa.
-
Separate the layers. If an emulsion forms, add brine to help break it.[4]
-
Wash the organic layer (which contains neutral impurities) again with the basic solution.
-
Combine the aqueous layers, cool in an ice bath, and carefully re-acidify with a strong acid (e.g., 2M HCl) to precipitate your pure carboxylic acid.
-
Collect the solid by filtration or extract it back into an organic solvent.
-
Decision Tree for Purification Strategy
Caption: Decision guide for purifying heterocyclic carboxylic acids.
Section 4: FAQs for Specific Synthetic Methods
Q4: I am hydrolyzing a heterocyclic nitrile to a carboxylic acid, but the reaction stalls at the amide intermediate. How can I drive it to completion?
A4: This is a common issue as the hydrolysis of an amide is often slower than the hydrolysis of a nitrile.[8][9]
-
Causality: The overall hydrolysis occurs in two stages: nitrile to amide, then amide to carboxylic acid.[8] The amide is generally more stable and less electrophilic than the protonated nitrile, requiring more forcing conditions for the second step.
-
Troubleshooting:
-
Increase Temperature and/or Reaction Time: Often, simply extending the reflux time or increasing the temperature is sufficient to hydrolyze the stable amide intermediate.
-
Increase Acid/Base Concentration: Switching from dilute to a more concentrated acid (e.g., 6M HCl or a 1:1 mixture of conc. H₂SO₄/water) or base can accelerate the second step. Be mindful that harsh conditions can cause degradation of sensitive heterocycles.
-
Change Conditions: If you are using acidic conditions, try switching to basic hydrolysis (e.g., refluxing with 6M NaOH), or vice-versa.[10] Remember that basic hydrolysis will yield the carboxylate salt, which must be neutralized in a separate step to provide the free carboxylic acid.[8]
-
Microwave Irradiation: Using a microwave reactor can often dramatically reduce reaction times and drive sluggish reactions to completion.
-
Q5: My metal-catalyzed carboxylation reaction with CO₂ is not working. What are the critical parameters to check?
A5: Carboxylation with CO₂ is challenging due to the high thermodynamic stability and kinetic inertness of carbon dioxide.[11] Success hinges on several factors.
-
Critical Parameters:
-
CO₂ Pressure & Purity: Ensure you are using an adequate pressure of CO₂ as per the literature protocol. The reaction vessel must be thoroughly purged of air, as oxygen can deactivate many organometallic catalysts. Use high-purity, dry CO₂.
-
Catalyst and Ligand Integrity: The transition metal catalyst (e.g., Ni, Pd, Cu) and its ligands are the heart of the reaction.[12] Ensure the catalyst is active and the ligands have not degraded. Bulky, electron-donating ligands are often required to promote the desired reactivity.[12]
-
Reducing Agent (if applicable): Many reductive carboxylation protocols require a stoichiometric metallic reductant (e.g., Mn, Zn).[13] The quality and activation of this reductant are crucial for the catalytic cycle to turn over.
-
Solvent: The solvent must be rigorously dried. Trace water can quench the highly reactive organometallic intermediates that are supposed to react with CO₂.
-
| Parameter | Common Issue | Recommended Action |
| CO₂ | Insufficient pressure or presence of O₂. | Use a balloon or cylinder of high-purity CO₂. Purge the system thoroughly. |
| Catalyst | Catalyst deactivation. | Use a fresh source of catalyst/ligand. Run the reaction under inert conditions. |
| Reductant | Inactive reducing agent (e.g., oxidized surface). | Use freshly activated reductant (e.g., acid-washed zinc). |
| Solvent | Presence of water or other protic impurities. | Use freshly distilled or commercially available anhydrous solvents. |
Section 5: Protecting Group Strategies and Problems
Q6: I need to perform a Grignard reaction on a bromo-substituted heterocycle that also contains a carboxylic acid. How should I approach this?
A6: You must protect the carboxylic acid. The acidic proton of the -COOH group will instantly quench any Grignard reagent in an acid-base reaction, preventing the desired C-C bond formation.[14]
-
Strategy: The most common strategy is to convert the carboxylic acid into an ester, which is unreactive towards Grignard reagents at low temperatures.[14][15]
-
Choosing the Right Protecting Group:
-
Methyl or Ethyl Esters: These are robust and easy to form (e.g., via Fischer esterification). They are typically removed by saponification (base hydrolysis) followed by acidification. This is a good choice if the rest of your molecule is stable to strong base.
-
tert-Butyl (t-Bu) Esters: These are cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA), which is useful if your molecule is base-sensitive.[14]
-
Benzyl (Bn) Esters: A key advantage is that they can be removed under neutral conditions via hydrogenolysis (H₂, Pd/C), which is orthogonal to both acid- and base-labile groups.[15]
-
General Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The decarboxylation of some heterocyclic acetic acids | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. learninglink.oup.com [learninglink.oup.com]
- 15. media.neliti.com [media.neliti.com]
Technical Support Center: Purification of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid
Welcome to the technical support center for the purification of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this heterocyclic carboxylic acid in high purity. The unique structural features of this molecule—a polar heterocyclic core, a carboxylic acid group, and multiple nitrogen atoms—present specific challenges during purification. This resource will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid?
A1: Impurities are largely dependent on the synthetic route. However, common contaminants in the synthesis of complex heterocyclic compounds include unreacted starting materials, reagents, and byproducts from side reactions.[1] Given the structure, potential impurities could be precursors that have not been fully cyclized or functionalized, as well as polymeric materials formed during the reaction. Inorganic salts from reagents or pH adjustments during workup are also common.
Q2: Which purification technique should I start with for this compound?
A2: The choice of the initial purification technique depends on the physical state of your crude product and the nature of the impurities. For a solid product, recrystallization is often a good first choice due to its simplicity and scalability.[2][3] If you have a mixture of acidic, basic, and neutral compounds, an acid-base extraction is a highly effective preliminary purification step.[4][5] For complex mixtures or to remove closely related impurities, column chromatography will likely be necessary.[2]
Q3: My compound streaks severely on a silica gel TLC plate. What does this indicate and how can I fix it?
A3: Streaking of nitrogen-containing heterocyclic compounds on silica gel is a common problem.[2][6] It is often caused by strong interactions between the basic nitrogen atoms in your molecule and the acidic silanol groups on the silica surface. This can be mitigated by adding a small amount of a competitive base, like triethylamine (0.5-1%), or an acid, like acetic acid (0.5-1%), to your mobile phase. The acetic acid will protonate the basic sites on your molecule, leading to more uniform interactions with the stationary phase.[3]
Troubleshooting Guides
Acid-Base Extraction
Acid-base extraction is a powerful technique to separate your carboxylic acid from neutral or basic impurities.[4][5][7] The carboxylic acid is deprotonated with a mild base to form a water-soluble carboxylate salt, which is then extracted into the aqueous phase.
Protocol for Acid-Base Extraction:
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Gently shake the funnel, venting frequently to release any pressure from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution.
-
Combine the aqueous extracts and cool in an ice bath.
-
Slowly acidify the aqueous solution with cold 1M HCl until the product precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Emulsion formation | Vigorous shaking or the presence of surfactant-like impurities. | Gently invert the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its polarity and help break the emulsion.[2] |
| No precipitate upon acidification | The compound may be more soluble in water than expected, or the solution may not be sufficiently acidified. | Ensure the pH is well below the pKa of the carboxylic acid (typically pH < 4). If no solid forms, extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic layer with a drying agent like anhydrous MgSO₄, and evaporate the solvent.[7] |
| Low recovery | Incomplete extraction into the aqueous phase or using too much solvent for the final extraction. | Perform multiple extractions with smaller volumes of the basic solution. Use the minimum amount of solvent necessary for the final extraction from the acidified aqueous phase. |
Recrystallization
Recrystallization is an effective method for purifying solid compounds based on differences in solubility.[8][9][10]
Protocol for Recrystallization:
-
Select a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolve the crude solid in a minimum amount of the hot solvent.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Oiling out (product separates as a liquid) | The solution is supersaturated, or the cooling is too rapid. Impurities may also be depressing the melting point. | Add more hot solvent to dissolve the oil and allow it to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.[2] |
| No crystal formation | The solution is not saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Cool the solution to a lower temperature (e.g., in a freezer). If necessary, choose a different solvent or a solvent pair (a "good" solvent and a "poor" solvent).[2] |
| Low recovery of crystals | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent to dissolve the compound. After filtration, the mother liquor can be concentrated to recover more product, which may require a second recrystallization.[2] |
Column Chromatography
Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.
Protocol for Column Chromatography:
-
Choose a suitable stationary phase (silica gel is common, but alumina may be better for basic compounds).
-
Select an appropriate mobile phase (eluent) based on TLC analysis. For polar, nitrogen-containing compounds, solvent systems like dichloromethane/methanol or ethyl acetate/methanol are common starting points.
-
Pack the column with the stationary phase slurried in the eluent.
-
Adsorb the crude sample onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Streaking or tailing of the compound | Strong interaction between the basic nitrogen atoms and acidic silica gel.[6] | Add a small amount (0.5-1%) of triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica.[2] Alternatively, use a less acidic stationary phase like neutral or basic alumina. |
| Poor separation of compounds | The chosen eluent is either too polar or not polar enough. | If the compounds are moving too slowly, increase the polarity of the eluent. If they are moving too quickly, decrease the polarity. Consider a different solvent system with different selectivity (e.g., switching from an ethyl acetate-based system to a dichloromethane-based one).[2] |
| Compound not eluting from the column | The compound is too polar for the chosen solvent system. | Gradually increase the polarity of the eluent. A gradient elution from a less polar to a more polar solvent system can be effective. Ensure a modifier like acetic acid is present if working with a carboxylic acid on silica. |
Visual Workflows
Caption: Decision tree for selecting a purification method.
Caption: Troubleshooting workflow for column chromatography.
References
- Unknown. (n.d.). Acid-Base Extraction.
- LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
- BenchChem. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification.
- Unknown. (n.d.). Recrystallization and Crystallization.
- Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds? r/chemistry.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts.
- Unknown. (n.d.). Recrystallization.
- Unknown. (n.d.). ORGANIC LABORATORY TECHNIQUES 13 13.1 • CHROMATOGRAPHY The term "chromatography" is derived from the original use.
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- 8. scs.illinois.edu [scs.illinois.edu]
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- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic Acid
Welcome to the technical support guide for the synthesis of 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid. This resource is designed for chemistry professionals engaged in the synthesis of novel heterocyclic compounds. The pyrazolo-thiazole scaffold is a significant pharmacophore in drug discovery, exhibiting a wide range of biological activities.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of heterocyclic chemistry to ensure robust and reproducible outcomes.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific experimental hurdles in a question-and-answer format, providing causal explanations and actionable solutions to improve your synthetic yield and purity.
Question 1: My overall yield for the multi-step synthesis is consistently low. What are the most critical parameters to investigate?
Low yields in multi-step heterocyclic syntheses are common and can stem from various factors. A systematic, step-by-step optimization is more effective than arbitrary changes.[3]
Answer: The synthesis of the target molecule can be conceptualized as a two-stage process: 1) Formation of a key pyrazole intermediate, and 2) Cyclization to form the fused dihydropyrazolo[1,5-c]thiazole ring system. Low yield in either stage will cripple the overall output.
Core Areas for Investigation:
-
Purity of Starting Materials and Solvents: Impurities can act as catalysts for side reactions or inhibitors for the main reaction.[3] Always use reagents of appropriate purity and ensure solvents are anhydrous, especially for reactions involving strong bases or water-sensitive intermediates.[4]
-
Reaction Conditions (Temperature & Time): Suboptimal temperature or reaction time can lead to incomplete conversion or product decomposition.[3] Monitor reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint. Quench the reaction as soon as it is complete to avoid degradation.[4]
-
Atmospheric Control: Many reagents, particularly organometallics or strong bases, and some intermediates are sensitive to air and moisture.[3] Conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) is often crucial for success.
-
Workup and Purification Losses: Significant product loss can occur during aqueous workups (e.g., emulsions, product solubility in the aqueous layer) and purification. Ensure pH is optimized during extraction and be mindful of product stability on silica gel, as some nitrogen-containing heterocycles can be acid-sensitive.[4]
Below is a workflow to systematically diagnose the source of low yield.
Caption: Troubleshooting workflow for low yield diagnosis.
Question 2: I am observing multiple spots on TLC after the final cyclization step. What are the likely side products and how can I minimize them?
Answer: The formation of the fused thiazole ring is a critical step where side reactions can readily occur. The nature of the side products depends on the specific reagents used, but common culprits include:
-
Incomplete Cyclization: The acyclic intermediate may persist if the reaction conditions (e.g., temperature, base strength) are insufficient to drive the final ring closure.
-
Polymerization: Thioamide or related intermediates can sometimes polymerize, especially if heated for extended periods.
-
Isomer Formation: Depending on the precursors, formation of a regioisomeric product (e.g., pyrazolo[1,5-c]thiazole vs. another fused system) is possible, although less likely with carefully chosen starting materials.
-
Oxidation: The dihydropyrazolo[1,5-c]thiazole ring may be susceptible to oxidation to the aromatic pyrazolo[1,5-c]thiazole, especially during workup or if exposed to air for long periods at elevated temperatures.
Strategies for Minimization:
-
Control Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the cyclizing agent to ensure the reaction goes to completion, but avoid a large excess which can complicate purification.
-
Optimize the Base and Solvent: The choice of base is critical for deprotonation without causing side reactions. Non-nucleophilic bases like DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene) or potassium carbonate are often preferred. The solvent should fully dissolve the reactants. DMF or DMSO are common choices for such cyclizations.[5]
-
Temperature Staging: Add reagents at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction, then slowly warm to the optimal reaction temperature to promote cyclization.[4]
Frequently Asked Questions (FAQs)
What is a reliable synthetic strategy for 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid?
A robust and logical approach involves a multi-step synthesis starting from common laboratory reagents. The following proposed pathway is based on well-established heterocyclic chemistry principles, such as the Hantzsch thiazole synthesis and pyrazole formation from β-dicarbonyl compounds.[6][7]
Caption: Proposed synthetic workflow for the target molecule.
Which analytical techniques are essential for confirming the structure of the final product and key intermediates?
Confirming the structure at each stage is crucial. A combination of spectroscopic methods is required:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Will confirm the presence of protons on the heterocyclic rings, the methylene protons of the dihydrothiazole ring (which will likely appear as a complex multiplet), and the disappearance of the ester's ethyl group protons after saponification.
-
¹³C NMR: Will show the characteristic shifts for the carbonyl carbon of the carboxylic acid, as well as the carbons within the fused heterocyclic system.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition and exact mass of the final product and intermediates.
-
Infrared (IR) Spectroscopy: Useful for tracking the functional group transformations. Key signals to monitor include the N-H and C=O stretches of the pyrazole intermediate, the appearance of a C=S stretch after thionation, and the broad O-H stretch of the final carboxylic acid.
Experimental Protocols & Data
Protocol 1: Synthesis of Ethyl 5-amino-1H-pyrazole-3-carboxylate (Intermediate I)
This procedure is adapted from standard pyrazole synthesis methodologies.[6]
-
To a solution of diethyl 2-aminofumarate (1 eq.) in absolute ethanol (5 mL per mmol), add hydrazine hydrate (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC (Eluent: 50% Ethyl Acetate in Hexane).
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the product as a white solid.
Protocol 2: Cyclization to Ethyl 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylate
This cyclization is based on principles used in the synthesis of related fused heterocyclic systems.[8][9]
-
In a flame-dried, three-neck flask under an argon atmosphere, dissolve the pyrazole-thioamide intermediate (Intermediate II, 1 eq.) and potassium carbonate (2.5 eq.) in anhydrous DMF (10 mL per mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of ethyl 2,3-dibromopropionate (1.1 eq.) in anhydrous DMF dropwise over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by LC-MS. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Optimization of Reaction Conditions
The following table presents a summary of typical reaction parameters that may be optimized to improve yield and purity.
| Parameter | Step 1: Pyrazole Formation | Step 3: Cyclization | Step 4: Saponification |
| Solvent | Ethanol, Acetic Acid | DMF, Acetonitrile, THF | THF/Water, Methanol/Water |
| Temperature | 80 °C - 120 °C | 25 °C - 80 °C | 25 °C - 60 °C |
| Base | N/A (or catalytic acid) | K₂CO₃, Cs₂CO₃, DBU | LiOH, NaOH, KOH |
| Reaction Time | 4 - 12 hours | 12 - 24 hours | 2 - 8 hours |
| Typical Yield | 75% - 90% | 50% - 70% | 85% - 95% |
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- El-Sayed, N. N. E., et al. (2020). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Journal of Pharmaceutical and Allied Sciences. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Pharmaceutical and Allied Sciences.
- Ali, M. A., et al. (2023). Efficient Synthesis of Fused Heterocycles Incorporating Pyrazole/Thiadiazine or Pyrazole/Thiadiazepine Fragments Using N‐Chlorosulfonyltrihaloacetimidoyl Chlorides.
- Gomaa, A. M., et al. (2025). Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. Arabian Journal of Chemistry.
- Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS.
- Reddit. (2024). What are some common causes of low reaction yields? r/Chempros.
- Quora. (2015). What could be reason for getting a very low yield in organic chemistry?
- Al-Ostath, R. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
- Shukla, A. P., & Verma, V. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey.
- Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
- Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl). Pharmaceutical Journal.
- Şahan, E., et al. (2025). Synthesis of 4-Benzoyl-1,5-Diphenyl-1h-Pyrazole-3-Carboxylic Acid Derivatives and Their Antimicrobial Activities.
- Gomha, S. M., et al. (2025). (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
- Al-Abdullah, E. S., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Semantic Scholar.
- Gawali, S., & Mane, D. V. (n.d.). Solvent-Free Synthesis of Dihydropyrazolo [4',3':5,6] Pyrano [2,3-d] Pyrimidine-5,7-Diones Derivatives by using Magnetic Hf- UiO.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Al-Abdullah, E. S., et al. (n.d.). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central.
-
From bicyclic precursors. Annulated pyrazolo[5,1-c][1][3][5]triazoles. (n.d.). DOI.
- Synthesis and antimicrobial activity of 4-substituted thiazol-2-yl hydrazine derivatives of 1-(2,6-difluorobenzyl). (n.d.).
- Ouf, S. A., et al. (n.d.). Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. PubMed.
- Shaibah, H. A., et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. PMC - PubMed Central.
- Mamedov, V. A., et al. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids.
- Liu, M., et al. (n.d.). A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines.
Sources
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Stability and storage conditions for 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid
A Guide to Stability, Storage, and Handling for Researchers
Disclaimer: 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid is a highly specific, non-commercial chemical entity. As such, direct stability data is not available in published literature. The following guidance is expertly extrapolated from established principles for structurally related compounds, namely sulfur-containing heterocyclic compounds, pentalene analogues, and carboxylic acids.[1][2][3] This guide should be used to establish initial experimental parameters, which must be validated by in-house analytical testing.
Introduction: Understanding the Molecule
4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid belongs to the class of thia-aza-pentalenes, which are heterocyclic, non-alternant polycyclic aromatic hydrocarbons.[3] The core pentalene structure is known for its interesting electronic properties and potential reactivity. The inclusion of sulfur and nitrogen heteroatoms, along with a carboxylic acid functional group, introduces specific stability considerations that researchers must manage for experimental success and data integrity.
The key structural features influencing stability are:
-
Thia-Aza-Pentalene Core: A π-electron system that can be susceptible to oxidation and photolytic degradation.[4]
-
Sulfur Heteroatom: The sulfur atom can be a site for oxidation, potentially forming sulfoxides or sulfones, altering the compound's properties.
-
Carboxylic Acid Group: This functional group introduces pH sensitivity and the potential for decarboxylation under thermal stress. It also increases polarity and the potential for hygroscopicity.[5]
Below is a logical diagram outlining the primary factors affecting the stability of this compound class.
Caption: Key environmental factors influencing the degradation pathways of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid?
A1: Based on best practices for complex heterocyclic compounds, long-term storage should prioritize protection from heat, light, moisture, and oxygen.[6]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Minimizes thermal degradation rates, including potential decarboxylation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation, particularly at the sulfur atom and the electron-rich ring system. |
| Light | Amber Glass Vial | Protects against photolytic degradation, a common issue for aromatic heterocycles.[4][7] |
| Moisture | Store in a Desiccator | The carboxylic acid group makes the compound potentially hygroscopic. Moisture can facilitate hydrolytic degradation. |
Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?
A2: The choice of solvent is critical. Aprotic, anhydrous solvents are preferred.
-
Recommended Solvents: Anhydrous DMSO, DMF, or Dioxane.
-
Avoid: Protic solvents like methanol or ethanol for long-term storage, as they can lead to esterification. Avoid aqueous buffers for stock solutions unless for immediate use, as water can promote hydrolysis.[8][9]
Stock Solution Storage:
-
Use a low-volume, amber glass vial with a PTFE-lined cap.
-
Purge the headspace with argon or nitrogen before sealing.
-
Store at -80°C for long-term stability.
-
Prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: Is this compound sensitive to pH?
A3: Yes. The carboxylic acid moiety dictates pH sensitivity.[5]
-
Acidic Conditions (pH < 4): May lead to instability of the heterocyclic core, as many such rings are sensitive to strong acids.[10]
-
Basic Conditions (pH > 8): The compound will deprotonate to form a carboxylate salt. While this may increase aqueous solubility, strong basic conditions can promote ring-opening or other degradation pathways. The resulting anion may also be more susceptible to oxidation.
-
Working Range: For experiments in aqueous media, a buffered solution between pH 5 and 7.5 is recommended as a starting point. The stability within this range must be experimentally verified.
Troubleshooting Guide
This section addresses common problems observed during experimentation that may be linked to compound instability.
| Observed Problem | Potential Cause(s) | Troubleshooting & Validation Steps |
| Loss of biological activity or inconsistent assay results over time. | Compound degradation in the assay buffer or stock solution. | 1. Purity Check: Analyze the stock solution via HPLC-UV or LC-MS. Look for the appearance of new peaks or a decrease in the main peak area. 2. Buffer Stability Test: Incubate the compound in your final assay buffer for the duration of the experiment. Analyze samples at t=0 and t=final to quantify degradation. 3. Fresh is Best: Always prepare fresh dilutions from a frozen, validated stock solution immediately before an experiment. |
| Color change in the solid compound or solutions (e.g., yellowing, browning). | Oxidation or photodegradation. Aromatic heterocycles often form colored degradation products. | 1. Review Storage: Confirm that the solid is stored under inert gas and protected from light. 2. Spectroscopic Analysis: Acquire a UV-Vis spectrum. A shift in λmax or the appearance of new absorbance bands can indicate structural changes.[7] 3. Handle with Care: Minimize exposure of the compound (solid and solution) to ambient light and air during weighing and preparation. |
| Poor solubility or precipitation in aqueous buffers. | pH is too close to the compound's pKa, causing it to be neutral and less soluble. | 1. Adjust pH: Modestly increase the pH (e.g., to 7.4-7.8) to form the more soluble carboxylate salt. 2. Use Co-solvents: If permissible in your assay, add a small percentage (1-5%) of DMSO or ethanol to the aqueous buffer to improve solubility. 3. Re-dissolve Gently: Use gentle warming (e.g., 37°C) and sonication to aid dissolution, but avoid excessive heat. |
| Unexpected peaks in Mass Spectrometry analysis. | Degradation during sample preparation or ionization. | 1. M+16 Peak: Suggests oxidation (addition of an oxygen atom), likely at the sulfur. 2. M-44 Peak: Suggests decarboxylation (loss of CO₂), which can be induced by thermal stress in the MS source. 3. Optimize MS Conditions: Use a lower source temperature if possible. Ensure solvents are fresh and high-purity. |
Experimental Protocols
Protocol 1: Validating the Purity and Stability of a Solid Sample
This workflow outlines how to confirm the integrity of a newly received or stored batch of the compound.
Caption: Workflow for initial purity assessment of a solid compound batch.
References
-
Brodowska, K. (2014). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed. Available at: [Link]
-
Fang, Y., et al. (2023). Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications. Oxford Academic. Available at: [Link]
-
ResearchGate. (n.d.). Degradation of heterocyclic sulfur compounds. Experiments were... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Microbial degradation of sulfur, nitrogen and oxygen heterocycles | Request PDF. ResearchGate. Available at: [Link]
-
Andersson, J. T. (2001). Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. PubMed. Available at: [Link]
-
Michigan State University. (n.d.). Derivatives of Carboxylic Acids. MSU Chemistry. Available at: [Link]
-
Orita, A., et al. (2015). Transformation of Thia[7]helicene to Aza[7]helicenes and[7]Helicene-like Compounds via Aromatic Metamorphosis. PMC - NIH. Available at: [Link]
-
Tyrell, J. A. (2010). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. Ask Pharmacy. Available at: [Link]
-
Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Available at: [Link]
-
Szieberth, D., et al. (2017). Revisiting Hafner's Azapentalenes: The Chemistry of 1,3-Bis(dimethylamino). NIH. Available at: [Link]
-
Dake, G. (n.d.). Chemistry 204: Carboxylic Acids and their Derivatives. University of British Columbia. Available at: [Link]
-
ResearchGate. (n.d.). Structure and reactivity in the hydrolyses of aliphatic carboxylic acid esters and chlorides | Request PDF. ResearchGate. Available at: [Link]
-
MSF Medical Guidelines. (n.d.). Drug quality and storage. MSF. Available at: [Link]
-
European Medicines Agency. (2007). Guideline on declaration of storage conditions. EMA. Available at: [Link]
- Google Patents. (n.d.). Method for preparing heterocyclic-carboxylic acids. Google Patents.
-
Fowler, P. W., et al. (2024). Perturbing Pentalene: Aromaticity and Antiaromaticity in a Non‐Alternant Polycyclic Aromatic Hydrocarbon and BN‐Heteroanalogues. PMC - PubMed Central. Available at: [Link]
-
A3P. (n.d.). Packaging - How to store highly sensitive drugs? Functional coatings. A3P. Available at: [Link]
-
Moravek, Inc. (n.d.). Why Storage Conditions Matter for Pharmaceuticals. Moravek. Available at: [Link]
-
ResearchGate. (n.d.). Studies of the regioselective ring-opening-closing mode of functionally different thiazolidine type enaminones: En route to the synthesis of trithiaazapentalene derivatives | Request PDF. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Breaking the Rules: On the Relative Stability of Some Methylencyclopropane and Methylcyclopropene Derivatives | Request PDF. ResearchGate. Available at: [Link]
Sources
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- 3. Perturbing Pentalene: Aromaticity and Antiaromaticity in a Non‐Alternant Polycyclic Aromatic Hydrocarbon and BN‐Heteroanalogues - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. youtube.com [youtube.com]
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- 10. askpharmacy.net [askpharmacy.net]
Technical Support Center: A Guide to Troubleshooting HPLC Analysis of Polar Heterocyclic Compounds
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing polar heterocyclic compounds. The unique chemical properties of these molecules often present significant chromatographic challenges. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common and complex issues encountered in the laboratory.
Section 1: Fundamental Challenges and Initial Troubleshooting
This section addresses the most frequent and foundational issues encountered during the HPLC analysis of polar heterocyclic compounds, including problems with retaining these highly polar analytes on conventional reversed-phase columns and common peak shape distortions.
Q1: My polar heterocyclic compounds are showing little to no retention on my C18 column, eluting at or near the void volume. What is causing this, and how can I increase retention?
A1: This is a classic and expected challenge when analyzing highly polar compounds with traditional reversed-phase (RP-HPLC) columns like a C18.[1][2] The fundamental issue lies in the mismatch of polarities. RP-HPLC relies on a nonpolar stationary phase (the C18 alkyl chains) and a polar mobile phase (typically a mixture of water or buffer with acetonitrile or methanol).[1][3] Your polar heterocyclic analytes have a stronger affinity for the polar mobile phase than the nonpolar stationary phase, leading to minimal interaction and, consequently, poor retention.[2]
To increase retention, you need to modify your chromatographic system to enhance the interaction between your analytes and the stationary phase. Here are several strategies, starting with the simplest adjustments:
-
Decrease the Organic Content of the Mobile Phase: A primary step is to reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[4] This increases the overall polarity of the mobile phase, making it less "attractive" to your polar analytes and thereby promoting greater interaction with the stationary phase. You can even explore using a 100% aqueous mobile phase.[4]
-
Caution with 100% Aqueous Mobile Phases: Be aware that traditional C18 columns can suffer from "phase collapse" or "pore dewetting" when used with highly aqueous mobile phases (typically >95% water).[5] This phenomenon occurs because the high surface tension of water can expel it from the hydrophobic pores of the stationary phase, leading to a dramatic loss of retention and poor reproducibility.[5]
If adjusting the mobile phase composition is insufficient, consider the following more advanced approaches:
-
Employ Specialized Reversed-Phase Columns:
-
Polar-Embedded Columns: These columns have a polar group (like an amide or carbamate) embedded within the C18 alkyl chain. This feature makes the stationary phase more compatible with highly aqueous mobile phases, preventing phase collapse and enhancing the retention of polar compounds.[5]
-
Polar-Endcapped Columns: These columns utilize a polar group to cap the residual silanols on the silica surface, which also improves stability in highly aqueous conditions.[5]
-
-
Switch to an Alternative Chromatographic Mode:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining very polar compounds.[1][6][7][8] It uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous solvent.[5][6][7] In HILIC, the analytes partition into a water-enriched layer on the surface of the stationary phase, leading to the strong retention of polar compounds.[7][9]
-
Mixed-Mode Chromatography: This technique utilizes stationary phases that combine reversed-phase and ion-exchange functionalities.[10][11] This dual retention mechanism is highly effective for retaining and separating polar and ionizable compounds.[10][11][12]
-
Q2: I'm observing significant peak tailing with my basic heterocyclic compounds. What are the likely causes, and how can I achieve symmetrical peaks?
A2: Peak tailing is a common issue in HPLC and is often particularly pronounced with basic compounds.[13] The primary cause is typically secondary interactions between the analyte and the stationary phase. In the case of basic heterocyclic compounds, the most common culprit is the interaction with acidic silanol groups on the surface of the silica-based stationary phase.[13] These silanols can become deprotonated (negatively charged) and interact strongly with protonated (positively charged) basic analytes, leading to a portion of the analyte being retained longer than the main peak, resulting in tailing.
Here is a systematic approach to mitigating peak tailing for basic heterocyclic compounds:
-
Mobile Phase pH Adjustment: The ionization state of both your basic analyte and the surface silanols is highly dependent on the mobile phase pH.
-
Lowering the pH: By lowering the mobile phase pH (e.g., to pH 2-4), you can ensure that your basic analyte is fully protonated and the surface silanols are protonated (neutral).[14] This minimizes the strong ionic interactions that cause tailing.
-
Using Buffers: It is crucial to use a buffer to maintain a stable pH throughout the analysis, as small fluctuations in pH can lead to significant changes in retention time and peak shape.[3][15] Choose a buffer with a pKa close to the desired pH.
-
-
Use of Mobile Phase Additives:
-
Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, reducing their availability to interact with your analyte.[13] However, be aware that TEA can suppress MS signals if you are using an LC-MS system.
-
-
Column Selection:
-
High-Purity Silica Columns: Modern HPLC columns are often manufactured with high-purity silica that has a lower concentration of acidic silanols, leading to improved peak shape for basic compounds.[13]
-
End-Capped Columns: Ensure you are using an end-capped column where the residual silanols have been deactivated by reacting them with a small silane reagent.[16]
-
-
Sample Overload: Injecting too much sample can lead to peak tailing.[17] Try reducing the injection volume or the concentration of your sample.
Section 2: Advanced Troubleshooting and Method Optimization
This section delves into more complex issues, including managing the ionization of analytes through pH control, selecting the appropriate stationary phase for challenging separations, and addressing common instrument-related problems that can affect the quality of your data.
Q3: How do I strategically use mobile phase pH to optimize the separation of my ionizable heterocyclic compounds?
A3: The pH of the mobile phase is a powerful tool for manipulating the retention and selectivity of ionizable compounds.[14][15][18] The key principle is that the ionization state of an analyte significantly affects its polarity and, therefore, its retention in reversed-phase HPLC. Ionized compounds are more polar and will have less retention, while neutral compounds are less polar and will be more retained.[2][19]
Here's a strategic guide to using pH for method development with ionizable heterocyclic compounds:
-
Know Your Analyte's pKa: The pKa is the pH at which an ionizable group is 50% ionized and 50% neutral. To achieve reproducible results, it is generally recommended to work at a pH that is at least 1.5 to 2 pH units away from the pKa of your analyte.[19][20] At these pH values, the analyte will exist predominantly in either its ionized or neutral form, leading to stable retention times.[14]
-
pH Manipulation for Basic and Acidic Compounds:
-
For Basic Heterocycles:
-
To increase retention , you want the compound to be in its neutral form. This is achieved by using a mobile phase pH that is at least 2 units above the pKa of the conjugate acid.
-
To decrease retention , you want the compound to be in its ionized (protonated) form. This is achieved by using a mobile phase pH that is at least 2 units below the pKa of the conjugate acid.
-
-
For Acidic Heterocycles:
-
To increase retention , you want the compound to be in its neutral form. This is achieved by using a mobile phase pH that is at least 2 units below its pKa.[5]
-
To decrease retention , you want the compound to be in its ionized (deprotonated) form. This is achieved by using a mobile phase pH that is at least 2 units above its pKa.
-
-
-
Impact on Selectivity: By adjusting the pH, you can change the relative retention times of different ionizable compounds in a mixture, which can be used to improve resolution.[20] Experimenting with different pH values during method development is crucial for optimizing the separation of complex mixtures.
Table 1: General Effect of Mobile Phase pH on Retention of Ionizable Compounds in RP-HPLC
| Analyte Type | Mobile Phase pH Relative to pKa | Predominant Form | Polarity | Retention Time |
| Basic Compound | pH < pKa - 2 | Ionized (BH+) | High | Decreases |
| pH > pKa + 2 | Neutral (B) | Low | Increases | |
| Acidic Compound | pH < pKa - 2 | Neutral (AH) | Low | Increases |
| pH > pKa + 2 | Ionized (A-) | High | Decreases |
Q4: Beyond a standard C18, what other stationary phases should I consider for my polar heterocyclic compounds, and in what situations?
A4: While C18 is the workhorse of reversed-phase chromatography, it is often not the optimal choice for polar heterocyclic compounds due to a lack of retention.[12] Fortunately, a variety of alternative stationary phases are available that offer different selectivities and retention mechanisms.
Here is a summary of key stationary phases to consider:
| Stationary Phase Type | Description | Best For |
| Polar-Embedded Phases | C18 or other alkyl chains with a polar functional group (e.g., amide, carbamate) embedded near the silica surface.[5] | Improving retention of polar compounds in highly aqueous mobile phases without phase collapse. Good for general-purpose analysis of polar analytes. |
| Phenyl Phases | Phenyl groups are bonded to the silica surface. Offers pi-pi interactions in addition to hydrophobic interactions. | Aromatic and unsaturated heterocyclic compounds. The pi-pi interactions can provide unique selectivity for separating structurally similar aromatic compounds. |
| Pentafluorophenyl (PFP) Phases | A phenyl ring with five fluorine atoms bonded to the silica. Offers a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. | Halogenated compounds, positional isomers, and compounds with electron-withdrawing groups. The multiple interaction modes provide a high degree of selectivity. |
| Cyano (CN) Phases | Cyanopropyl groups are bonded to the silica. Can be used in both reversed-phase and normal-phase modes.[16] | Can provide alternative selectivity to C18 for polar compounds. Useful for separating compounds with different dipole moments. |
| HILIC Phases | Polar stationary phases such as bare silica, amide, diol, or zwitterionic phases.[7][8][21] Used with a high organic, low aqueous mobile phase.[6] | Very polar and hydrophilic compounds that are unretained by reversed-phase chromatography.[1][6][7][22] Ideal for separating sugars, amino acids, and other highly polar metabolites. |
| Mixed-Mode Phases | Combine reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchange) functionalities on the same stationary phase.[10][11] | Complex mixtures containing polar, nonpolar, and ionizable compounds.[11] Offers tunable selectivity by adjusting mobile phase pH and ionic strength.[12] Eliminates the need for ion-pairing reagents.[2][12] |
Q5: My baseline is noisy and drifting, making it difficult to accurately quantify my low-concentration analytes. What are the common causes and solutions?
A5: A noisy or drifting baseline can be a significant problem, especially for trace analysis.[17] The causes can be chemical or instrumental. Here is a troubleshooting workflow to identify and resolve the issue:
dot
Caption: Troubleshooting workflow for baseline noise and drift.
Detailed Breakdown of Causes and Solutions:
-
Mobile Phase Issues:
-
Contamination: Impurities in solvents, buffers, or additives can cause a noisy or drifting baseline.[23][24] Always use high-purity, HPLC-grade solvents and reagents.[23] Prepare mobile phases fresh daily, especially if they contain buffers, which can support microbial growth.[23]
-
Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing baseline noise and spikes.[23] Thoroughly degas your mobile phase using an inline degasser, sonication, or helium sparging.[23]
-
Improper Mixing: If you are using a gradient, ensure that the solvents are being mixed properly. Inconsistent mobile phase composition can lead to baseline drift.[17]
-
-
Instrumental Problems:
-
Pump Issues: Worn pump seals or check valves can cause pressure fluctuations, leading to a pulsating baseline. Regular preventative maintenance is key.
-
Detector Lamp: A failing detector lamp can cause a drifting baseline and decreased sensitivity.[23][25] Check the lamp energy and replace it if it is near the end of its lifespan.
-
Contaminated Flow Cell: Contaminants from previous injections can build up in the detector flow cell, causing baseline noise. Flush the flow cell with a strong solvent.
-
System Leaks: Leaks in the system can cause pressure fluctuations and introduce air, leading to baseline issues.[17][26] Carefully inspect all fittings and connections.[26]
-
-
Column Equilibration: The column needs to be fully equilibrated with the mobile phase to ensure a stable baseline.[23][25] This is especially important for HILIC and ion-exchange chromatography, which may require longer equilibration times.[1] Flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis.[26]
Section 3: Protocols and Experimental Workflows
This section provides step-by-step protocols for common troubleshooting and method development procedures relevant to the analysis of polar heterocyclic compounds.
Protocol 1: Systematic Approach to Method Development for Poorly Retained Polar Heterocyclic Compounds
This protocol outlines a systematic workflow for developing a robust HPLC method for polar analytes that exhibit poor retention in standard reversed-phase systems.
dot
Caption: Method development workflow for polar analytes.
Step-by-Step Procedure:
-
Initial Assessment on a C18 Column:
-
Begin with a standard C18 column and a simple mobile phase (e.g., water/acetonitrile or water/methanol with 0.1% formic acid).
-
Run a gradient from high aqueous to high organic to determine the approximate elution conditions.
-
If the analyte elutes at or near the void volume, proceed to the next step.
-
-
Mobile Phase Optimization:
-
Increase the aqueous portion of the mobile phase in increments of 5-10%.
-
If using a buffer, ensure the pH is appropriate to keep the analyte in its most retentive form (see Section 2, Q3).
-
If necessary, try a 100% aqueous mobile phase, but be mindful of potential phase collapse with standard C18 columns.
-
-
Evaluation of Polar-Modified RP Columns:
-
If mobile phase optimization is insufficient, switch to a column designed for polar analytes, such as a polar-embedded or polar-endcapped C18.
-
Repeat the mobile phase optimization steps. These columns are more stable in highly aqueous conditions and may provide the necessary retention.
-
-
Screening of Alternative Reversed-Phase Chemistries:
-
If your analytes are aromatic, a Phenyl or PFP column may offer improved retention and selectivity due to pi-pi interactions.
-
Test these columns with your optimized mobile phase conditions.
-
-
Transition to HILIC:
-
If your analytes are still poorly retained, they are likely too polar for reversed-phase chromatography.
-
Select a HILIC column (e.g., amide, bare silica).
-
The mobile phase for HILIC is typically high in organic solvent (e.g., >80% acetonitrile) with a small amount of aqueous buffer.
-
Allow for a significantly longer column equilibration time compared to reversed-phase.
-
-
Exploring Mixed-Mode Chromatography:
-
For complex samples containing both polar and nonpolar compounds, or a mix of acidic, basic, and neutral analytes, a mixed-mode column can be highly effective.
-
These columns allow for the simultaneous separation of a wide range of compounds. Method development involves optimizing both the organic solvent gradient and the mobile phase pH and ionic strength.
-
References
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- Waters Blog. (2025, June 18).
- SIELC Technologies. Polar Compounds.
- SCION Instruments. HPLC Troubleshooting Guide.
- Mixed-Mode Chromatography and St
- Thermo Fisher Scientific - US. Mixed-Mode HPLC Columns.
- LCGC International. (2014, March 1).
- Phenomenex. (2025, June 6).
- Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
- Benchchem.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- HPLC Troubleshooting Guide.
- IJSDR. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Waters Knowledge Base.
- Thermo Fisher Scientific - US. HILIC Overview.
- Moravek.
- Agilent.
- LCGC International. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity.
- LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- NIH. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)
- Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separ
- PolyLC.
- PharmaGuru. (2025, October 7).
- Waters Corporation.
- Chemistry LibreTexts. (2021, November 13). 12.
- Phenomenex.
Sources
- 1. waters.com [waters.com]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 4. support.waters.com [support.waters.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HILIC Overview | Thermo Fisher Scientific - TR [thermofisher.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. polylc.com [polylc.com]
- 9. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. hplc.eu [hplc.eu]
- 14. agilent.com [agilent.com]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. waters.com [waters.com]
- 23. medikamenterqs.com [medikamenterqs.com]
- 24. ijprajournal.com [ijprajournal.com]
- 25. HPLC Troubleshooting Guide [scioninstruments.com]
- 26. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Synthesis of Thia-diaza-pentalene Rings
Welcome to the technical support center for the synthesis of thia-diaza-pentalene ring systems. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable heterocyclic scaffolds. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.
I. Frequently Asked Questions (FAQs)
Q1: My reaction to form the thia-diaza-pentalene ring is resulting in a low yield. What are the common contributing factors?
A1: Low yields in heterocyclic synthesis are a frequent issue and can arise from several sources. A systematic approach to troubleshooting is the most effective strategy.[1] Key factors to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1] Small-scale trial reactions are recommended to determine the ideal conditions without committing large quantities of starting materials.[1]
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can lead to unwanted side reactions or incomplete conversion.[1] Always use reagents and solvents of appropriate purity and ensure solvents are anhydrous when necessary.[1]
-
Atmospheric Contamination: Many organic reactions are sensitive to moisture and oxygen.[1] If your synthesis is air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[1]
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can result in lower reaction rates and yields.[1] Ensure your stirring is adequate for the scale and viscosity of your reaction mixture.[1]
-
Product Decomposition: The target thia-diaza-pentalene may be unstable under the reaction or workup conditions.[1] It is advisable to monitor the reaction's progress using techniques like TLC or LC-MS to check for any product degradation over time.[1]
Q2: I am observing the formation of an unexpected Michael addition product instead of the desired fused pyrimidine ring. Why is this happening?
A2: This is a known side reaction, particularly when using α,β-unsaturated carbonyl compounds (enones) as one of the electrophiles. The 2-amino-1,3,4-thiadiazole intermediate can act as a nucleophile and undergo a Michael addition reaction with the enone. This can sometimes be a competing or even the dominant reaction pathway over the desired cycloaddition/cyclocondensation.[2]
For instance, in the reaction of 2-amino-1,3,4-thiadiazole with chalcone, the expected 5,7-diphenyl-5H-[2][3][4]thiadiazolo[3,2-a]pyrimidine is often not the final product. Instead, a further Michael addition at the C5 position of the pyrimidine moiety can occur, leading to a more complex structure.[2] The reaction mechanism often involves a sequential cycloaddition followed by cyclocondensation.[2]
To minimize this, consider modifying the reaction conditions to favor the cyclization. This could involve adjusting the temperature, solvent polarity, or using a catalyst that promotes the desired annulation.
Q3: My cyclization step to form the 1,3,4-thiadiazole precursor from thiosemicarbazide is inefficient. What are the key mechanistic steps I should consider?
A3: The cyclization of thiosemicarbazides is a robust and widely used method for forming the 1,3,4-thiadiazole ring.[5] The mechanism typically begins with a nucleophilic attack of the nitrogen atom of the thiosemicarbazide on the carbonyl carbon of a carboxylic acid or its derivative.[5] This is followed by dehydration of the resulting intermediate. The sulfur atom then attacks the carbonyl, leading to cyclization. A final dehydration step and electron rearrangement yield the aromatic 1,3,4-thiadiazole ring.[5]
Difficulties in this step often relate to the efficiency of the dehydration steps. Using a strong dehydrating agent or conducting the reaction under conditions that favor the removal of water can significantly improve the yield.
II. Troubleshooting Guides for Specific Side Reactions
This section provides in-depth troubleshooting for specific, commonly encountered side reactions during the synthesis of thia-diaza-pentalene rings.
Case Study 1: Unwanted Aromatic Nucleophilic Substitution
Problem: During the synthesis of pyrimidine-fused thia-diaza-pentalenes, you observe products resulting from amination or solvolysis, especially when using highly activated pyrimidine precursors like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde.[3]
Root Cause Analysis: The presence of strong electron-withdrawing groups (e.g., chlorine atoms and a carbaldehyde group) on the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). Amines or solvent molecules (like alcohols) can act as nucleophiles, displacing the chloro substituents. This side reaction can compete with or even prevent the desired cyclization reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SNAr side reactions.
Detailed Mitigation Strategies:
-
Control of Nucleophilicity:
-
Solvent Choice: If using an alcohol as a solvent, consider switching to a less nucleophilic, aprotic solvent like dioxane, THF, or toluene.
-
Amine Concentration: If an amine is a reactant, use it in stoichiometric amounts rather than as a solvent to minimize side reactions.
-
-
Temperature and Reaction Time:
-
Run the reaction at the lowest possible temperature that still allows for the desired cyclization to proceed at a reasonable rate.
-
Monitor the reaction closely by TLC or LC-MS to stop it as soon as the desired product is formed, preventing further side reactions.
-
-
Protecting Group Strategy:
-
If the amino group on the thiadiazole is too reactive, consider protecting it with a suitable group that can be removed after the cyclization.
-
-
Base Selection:
-
If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) instead of alkoxides or primary/secondary amines.
-
Experimental Protocol: Minimizing SNAr in the Synthesis of[2][3][4]Thiadiazolo[3,2-a]pyrimidines
-
To a stirred solution of 2-aminothiadiazole (1.0 eq) in anhydrous dioxane (10 mL/mmol), add the activated pyrimidine derivative (1.05 eq).
-
Add a non-nucleophilic base such as DBU (1.1 eq).
-
Heat the reaction mixture at a carefully controlled temperature (start with 50 °C and monitor progress).
-
Follow the reaction progress by TLC every 30 minutes.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Case Study 2: Formation of Thia-Michael Adducts
Problem: The reaction between a thiol-containing precursor and an α,β-unsaturated carbonyl compound results in a stable thia-Michael adduct, preventing the intended cyclization.[6][7][8] This is a common pathway in both chemical synthesis and biological systems.[6][7][8]
Root Cause Analysis: The thia-Michael addition is a conjugate addition of a nucleophilic thiol to an electron-deficient alkene.[9] This reaction is often thermodynamically favorable and can be catalyzed by both acids and bases. The resulting adduct may be too stable to undergo the subsequent cyclization, or the reaction conditions may not be suitable for the cyclization step.
Troubleshooting Workflow:
Caption: Strategies to overcome dominant thia-Michael addition.
Detailed Mitigation Strategies:
-
Substrate Modification:
-
Steric Hindrance: Introduce bulky substituents near the double bond of the Michael acceptor to disfavor the conjugate addition.
-
Leaving Group: If the cyclization involves the displacement of a leaving group, choose a more reactive leaving group to accelerate the cyclization step.
-
-
Optimization of Reaction Conditions:
-
Temperature: Higher temperatures may provide the activation energy needed for the cyclization to occur from the Michael adduct.
-
Catalysis: Employ a catalyst that specifically promotes the desired cyclization pathway. For example, a Lewis acid might coordinate to the carbonyl group and facilitate the intramolecular attack.
-
Solvent Effects: The polarity of the solvent can influence the relative rates of the Michael addition and the cyclization. A systematic solvent screen is recommended.
-
Data Summary: Effect of Reaction Conditions on Product Distribution
| Entry | Solvent | Temperature (°C) | Catalyst | Michael Adduct (%) | Cyclized Product (%) |
| 1 | Ethanol | 25 | None | 95 | 5 |
| 2 | Toluene | 110 | None | 40 | 60 |
| 3 | Toluene | 110 | p-TSA | 10 | 90 |
| 4 | Dioxane | 100 | DBU | 80 | 20 |
This is a representative table; actual results will vary based on specific substrates.
III. References
-
Dong, F., & Zhao, L. (2019). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. ResearchGate. [Link]
-
Gomha, S. M., & Abdel-aziz, H. M. (2014). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Journal of the Brazilian Chemical Society. [Link]
-
Al-Adiwish, W. M., et al. (2013). Synthesis, characterization and RHF/ab initio simulations of 2-amino-1,3,4-thiadiazole and its annulated ring junction pyrimidine derivatives. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). A possible mechanism for the synthesis of[2][3][4]thiadiazolo[3,2-a]pyrimidines 15. ResearchGate. [Link]
-
Gomha, S. M., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. National Institutes of Health. [Link]
-
MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]
-
Saito, M. (2011). Synthesis and Reactions of Dibenzo[a,e]pentalenes. MDPI. [Link]
-
Ortega, M. A., et al. (2023). The mechanism of thia-Michael addition catalyzed by LanC enzymes. Proceedings of the National Academy of Sciences. [Link]
-
Le, T. H., et al. (2022). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Pharmaceutical Chemistry Journal. [Link]
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]
-
M-CSA. (n.d.). Pentalenene synthase. Mechanism and Catalytic Site Atlas. [Link]
-
Kiss, L., et al. (2022). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. [Link]
-
Ortega, M. A., et al. (2023). The mechanism of thia-Michael addition catalyzed by LanC enzymes. PubMed. [Link]
-
Al-Obaidi, A. S. M., & Al-Majidi, S. M. H. (2022). Synthesis, Characterize and Antibacterial Evaluate of Some Novel Compounds Containing 1,3,4-thiadiazole. Journal of Pharmaceutical Negative Results. [Link]
-
Ema, T., et al. (2021). Facile Synthesis of Azahelicenes and Diaza[10]circulenes through the Intramolecular Scholl Reaction. Chemistry – A European Journal. [Link]
-
Płaziński, W., et al. (2017). Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid. National Institutes of Health. [Link]
-
Saito, M., et al. (2011). Synthesis and Reactions of Dibenzo[a,e]pentalenes. Semantic Scholar. [Link]
-
Norris, J. (2018). Approach to Multistep Synthesis Problems. YouTube. [Link]
-
Ortega, M. A., et al. (2023). The mechanism of thia-Michael addition catalyzed by LanC enzymes. ResearchGate. [Link]
-
Miesch, M., et al. (1997). Total Synthesis of (±)-Pentalenene via small ring intermediates. Sci-Hub. [Link]
-
Heredia-Moya, J., et al. (2022). Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis. National Institutes of Health. [Link]
-
Saito, M. (2011). Synthesis and Reactions of Dibenzo[a,e]pentalenes. ResearchGate. [Link]
-
Gryko, D. T., et al. (2016). Synthesis and Optical Properties of Diaza- and Tetraazatetracenes. ResearchGate. [Link]
-
Ema, T., et al. (2021). Facile Synthesis of Azahelicenes and Diaza[10]circulenes through the Intramolecular Scholl Reaction. PubMed. [Link]
-
Heredia-Moya, J., et al. (2022). Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis. MDPI. [Link]
-
Heredia-Moya, J., et al. (2022). Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis. ResearchGate. [Link]
-
Ahangarpour, M., et al. (2023). Thia-Michael Addition: The Route to Promising Opportunities for Fast and Cysteine-Specific Modification. ResearchGate. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. The mechanism of thia-Michael addition catalyzed by LanC enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of thia-Michael addition catalyzed by LanC enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Optimization of reaction conditions for synthesizing 4H-5-Thia-1,6a-diaza-pentalene derivatives
Welcome to the technical support center for the synthesis and optimization of 4H-5-Thia-1,6a-diaza-pentalene derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on the synthesis of novel heterocyclic compounds. We will move beyond simple protocols to explore the causality behind experimental choices, providing a framework for robust troubleshooting and rational optimization.
Introduction: The 4H-5-Thia-1,6a-diaza-pentalene Scaffold
The 4H-5-Thia-1,6a-diaza-pentalene core represents a unique bicyclic heteroaromatic system. Such nitrogen- and sulfur-containing heterocycles are privileged structures in medicinal chemistry and materials science.[1] However, their synthesis can be challenging, often plagued by issues of low yield, competing side reactions, and purification difficulties.[2] This guide provides a systematic approach to overcoming these common hurdles.
Section 1: General Synthetic Strategy & Plausible Mechanism
The construction of the 4H-5-Thia-1,6a-diaza-pentalene ring system typically involves a multi-step or multi-component reaction strategy. A common and effective approach is the condensation reaction between a reactive dicarbonyl or equivalent species, a nitrogen source, and a sulfur source, followed by cyclization.
A plausible pathway involves the reaction of an activated precursor, such as a substituted 1,2-dithiole-3-thione, with a suitable nitrogen-containing nucleophile.[3] The mechanism often proceeds through a series of nucleophilic additions, eliminations, and intramolecular cyclizations to form the fused ring system.
Caption: Plausible reaction mechanism for pentalene formation.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.
Q: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes?
A: Zero or low yield is a frustrating but common issue in heterocyclic synthesis. A systematic investigation is the most effective approach.[4]
-
Reagent Purity & Stability: Impurities in starting materials or solvents can poison catalysts or participate in side reactions. Ensure you are using reagents of appropriate purity and that solvents are anhydrous if the reaction is moisture-sensitive. Some precursors, particularly those with highly reactive functional groups, may degrade upon storage. Verify the integrity of your starting materials via techniques like NMR or LC-MS before starting.
-
Reaction Conditions: Suboptimal temperature, time, or reactant concentration can halt the reaction.[4]
-
Temperature: Some cyclization steps have a significant activation energy and require heating. Conversely, excessive heat can cause decomposition. Try running the reaction at a lower, ambient, and slightly elevated temperature (e.g., 40°C, 60°C, 80°C) to find the sweet spot.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] An optimal time ensures the consumption of starting material without allowing for product degradation.
-
-
Atmospheric Conditions: Many reagents and intermediates in heterocyclic chemistry are sensitive to atmospheric moisture and oxygen.[4] If applicable, ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) using properly dried glassware and solvents.
-
Incorrect Reagent Stoichiometry: Double-check your calculations. An incorrect molar ratio of reactants can lead to incomplete conversion and the formation of side products.
Caption: Decision tree for troubleshooting low reaction yields.
Q: I am observing significant formation of side products. How can I identify and minimize them?
A: Side product formation often arises from competing reaction pathways or product degradation.
-
Identification: Isolate the major side product(s) using chromatography and characterize them (NMR, MS). Understanding their structure is key to diagnosing the problem. For example, is it a dimer, a partially cyclized intermediate, or a product from an alternative cyclization pathway?
-
Minimization Strategies:
-
Lower Temperature: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can significantly improve selectivity.
-
Order of Addition: Adding a highly reactive reagent slowly (e.g., via a syringe pump) can maintain its low concentration, preventing dimerization or other undesired reactions.
-
Choice of Base/Catalyst: The strength and steric bulk of a base or catalyst can dramatically influence regioselectivity in cyclization reactions.[2] Experiment with different catalysts (e.g., switching from a strong, non-nucleophilic base to a milder one).
-
Q: My final product is difficult to purify. What strategies can I employ?
A: Purification challenges often stem from products having similar polarity to starting materials or side products.
-
Alternative Chromatography: If standard silica gel chromatography is ineffective, consider reverse-phase chromatography, which separates based on hydrophobicity. Alternatively, using a different solvent system with different selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can improve separation.
-
Recrystallization: This is a powerful technique for purifying solid compounds. Systematically screen for a suitable solvent or solvent pair where the product is soluble at high temperatures but sparingly soluble at room or lower temperatures.
-
Derivatization: In some cases, it may be easier to purify a derivative of your product. For example, if your product has a free amine or carboxylic acid, you could protect it, purify the protected compound, and then deprotect it in a final, clean step.
Section 3: FAQs on Reaction Optimization
Q: How do I systematically optimize the reaction temperature and time?
A: A systematic approach is crucial. Set up a matrix of small-scale trial reactions.[5] For temperature, test a range (e.g., room temperature, 50°C, 80°C, 110°C).[6] For each temperature, take aliquots at different time points (e.g., 2, 6, 12, 24 hours) and analyze them by TLC or LC-MS to determine the point of maximum product formation and minimal side product accumulation.
Q: What is the role of the solvent, and how do I choose the best one?
A: The solvent can influence reaction rates and selectivity by stabilizing transition states or intermediates.[7]
-
Polar Protic Solvents (e.g., Ethanol, Water): These can hydrogen bond and are good for reactions involving charged intermediates.[7]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These have high dielectric constants but cannot donate hydrogen bonds. They are excellent for many nucleophilic substitution reactions.
-
Nonpolar Solvents (e.g., Toluene, Dioxane): Often used for reactions that require high temperatures or are sensitive to water. Screen a variety of solvents from different classes to find the optimal medium for your specific reaction.
Q: How can I effectively monitor the reaction progress?
A: Thin Layer Chromatography (TLC) is the most common and immediate method. Develop a solvent system that gives good separation between your starting material(s), product, and any major side products. Stain with an appropriate visualizing agent (e.g., UV light, potassium permanganate). For more quantitative analysis, LC-MS is ideal as it provides both retention time and mass information, confirming the identity of the species being formed.[4]
Section 4: Data-Driven Optimization Example
To optimize the synthesis, a Design of Experiments (DoE) approach is recommended. The following table illustrates a hypothetical optimization study for a key cyclization step.
| Entry | Solvent | Catalyst (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | None | 110 | 24 | 15 |
| 2 | Dioxane | None | 100 | 24 | 25 |
| 3 | DMF | None | 100 | 24 | <5 |
| 4 | Dioxane | p-TsOH (0.1) | 100 | 12 | 65 |
| 5 | Dioxane | p-TsOH (0.1) | 80 | 24 | 58 |
| 6 | Dioxane | p-TsOH (0.1) | 100 | 6 | 78 |
| 7 | Dioxane | p-TsOH (0.1) | 100 | 2 | 45 |
| 8 | Dioxane | Acetic Acid (0.2) | 100 | 6 | 52 |
This data is illustrative and serves as an example of an optimization table.
The results suggest that Dioxane is a superior solvent, an acid catalyst is necessary, and the optimal conditions are 100°C for 6 hours (Entry 6). Prolonging the reaction time does not improve the yield and may lead to decomposition.
Section 5: Experimental Protocols
Optimized Synthesis Protocol (Based on Hypothetical Entry 6)
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Precursor A (1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen gas for 10 minutes.
-
Reagent Addition: Add anhydrous dioxane (specify volume/concentration) via syringe, followed by Precursor B (1.1 equiv) and p-toluenesulfonic acid (p-TsOH, 0.1 equiv).
-
Reaction: Immerse the flask in a preheated oil bath at 100°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) every 2 hours. The reaction is complete when the spot corresponding to Precursor A is no longer visible (approx. 6 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol: Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., starting with 10:1 Hexane:Ethyl Acetate).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate). Collect fractions and analyze by TLC.
-
Collection: Combine the pure fractions containing the desired product and concentrate under reduced pressure to yield the purified 4H-5-Thia-1,6a-diaza-pentalene derivative.
Caption: General experimental workflow for synthesis and purification.
References
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
-
ResearchGate. Optimization of reaction conditions. a. Available at: [Link]
-
ResearchGate. Optimization of the reaction conditions for the synthesis of 3a. Available at: [Link]
-
ResearchGate. Optimization of reaction conditions. Available at: [Link]
-
National Institutes of Health (NIH). (2023). The Photochemical Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazol-3(2H)-one 1-Oxides. Available at: [Link]
-
ResearchGate. Optimization of the reaction conditions for synthesis PC. [a]. Available at: [Link]
-
ResearchGate. Optimization of reaction conditions for the synthesis of 3a. Available at: [Link]
-
Taylor & Francis Online. (2006). THE STRUCTURE OF 3,4-DIAZA-1,6,6aλ 4 −TRITHIAPENTALENES-A COMBINED EXPERIMENTAL AND THEORETICAL STUDY. Available at: [Link]
-
IJARST. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. Available at: [Link]
-
Science topic. 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Available at: [Link]
-
IJIRSET. Synthesis of Heterocyclic Compounds. Available at: [Link]
-
Heterocyclic Compounds. Available at: [Link]
-
ResearchGate. (2025). Syntheses and Structure Study on 3,3aλ4,4-Trithia-1-azapentalenes and Their 3-Oxa Analogues. Available at: [Link]
-
MDPI. Novel Mono-Substituted 4H-1,2,6-Thiadiazines with Antioxidant and Anti-Lipoxygenase Activities. Available at: [Link]
-
National Institutes of Health (NIH). Transannular Anti-Michael Addition: Formation of 4H-Pyrazolo[5,1-c]thiazines. Available at: [Link]
-
MDPI. (2022). Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis. Available at: [Link]
Sources
Technical Support Center: 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid. It is designed to provide field-proven insights and troubleshooting assistance for common experimental challenges related to the stability and degradation of this molecule.
A Note on This Guide: Direct, published degradation studies on 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid are not extensively available. Therefore, this document is a predictive guide based on established chemical principles and degradation pathways of its core heterocyclic systems: the pyrazole and the dihydrothiazole rings. The advice herein is extrapolated from authoritative studies on these related structures to provide a robust framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary theoretical degradation pathways for 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid?
Based on its fused pyrazole and dihydrothiazole structure, the molecule is susceptible to three main degradation pathways:
-
Oxidative Degradation: The sulfur atom in the dihydrothiazole ring is a primary target for oxidation. Sulfur-containing heterocycles can be oxidized to form sulfoxides and, under more stringent conditions, sulfones.[1][2] This is often mediated by atmospheric oxygen, peroxide contaminants, or metabolic enzymes like cytochrome P450.[1]
-
Hydrolytic Degradation: The dihydrothiazole ring, being a non-aromatic heterocyclic amine, may be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which could lead to ring cleavage. While pyrazole rings are generally stable, pyrazole ester derivatives are known to hydrolyze rapidly in aqueous buffers, suggesting that the overall stability of the fused system in solution must be carefully evaluated.[3][4]
-
Photodegradation: Thiazole-containing compounds are known to be sensitive to light.[5] A common mechanism involves a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, which forms an unstable endoperoxide that can rearrange and lead to the cleavage of the thiazole ring.[5][6] The presence of chromophores in the molecule makes this a significant potential pathway.
Q2: Which functional groups are the most labile?
The primary points of instability on the 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid molecule are, in order of likely susceptibility:
-
The Dihydrothiazole Ring: The non-aromatic nature and the presence of the sulfur atom make this ring the most likely site for initial degradation, primarily through oxidation at the sulfur or hydrolytic cleavage.
-
The Carboxylic Acid Group: While generally stable, this group can undergo decarboxylation under thermal stress. It also influences the molecule's solubility and pH-dependent stability.
-
The Pyrazole Ring: This aromatic ring is comparatively stable but can be degraded under harsh oxidative or certain metabolic conditions.
Q3: What are the recommended storage and handling conditions for this compound?
To minimize degradation, the following conditions are strongly recommended:
-
Storage: Store the solid compound in a tightly sealed container, protected from light, at -20°C. For long-term storage, an inert atmosphere (argon or nitrogen) is advisable to prevent oxidation.
-
In Solution: Prepare solutions fresh for each experiment. If storage is unavoidable, flash-freeze aliquots in a suitable solvent (e.g., DMSO) and store at -80°C. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage due to the risk of hydrolysis.
Q4: What analytical methods are best suited for monitoring the stability of this compound and detecting its degradants?
A stability-indicating analytical method is crucial. The most effective approach is High-Performance Liquid Chromatography (HPLC) coupled with both UV and Mass Spectrometry (MS) detectors.
-
HPLC-UV: Allows for the quantification of the parent compound and detection of degradants that retain a chromophore.
-
LC-MS/MS: Essential for the identification of degradation products by providing molecular weight and fragmentation data, which helps in structure elucidation.[5][7]
Troubleshooting Guide: Addressing Experimental Issues
Scenario 1: "I'm observing new, unexpected peaks in my HPLC chromatogram after analyzing a sample that was prepared in an aqueous buffer."
-
Probable Cause: Hydrolytic degradation. The dihydrothiazole ring is likely undergoing pH-dependent cleavage. Pyrazole-containing structures have shown instability in aqueous buffers, particularly at basic pH.[3][4]
-
Troubleshooting Steps:
-
Confirm pH Dependence: Run a preliminary stability test by incubating the compound in buffers of different pH values (e.g., pH 3, 7, and 9) for a set period (e.g., 24 hours) at room temperature.
-
Analyze by LC-MS: Analyze the stressed samples by LC-MS to determine the mass of the new peaks. A mass corresponding to a ring-opened product would support the hydrolysis hypothesis.
-
Methanolysis as a Control: As a comparative experiment, dissolve the compound in methanol. If the peaks do not appear, it strongly suggests water-mediated hydrolysis.
-
-
Solution: For aqueous assays, minimize the incubation time. If possible, use a co-solvent system to reduce the water activity. Always prepare aqueous solutions immediately before use.
Scenario 2: "The purity of my solid compound is decreasing over time, even when stored in the dark. I also notice a slight discoloration."
-
Probable Cause: Oxidative degradation. The sulfide moiety in the dihydrothiazole ring is likely being oxidized to a sulfoxide. This can occur slowly even in the solid state upon exposure to air.[1][2]
-
Troubleshooting Steps:
-
Analyze by High-Resolution LC-MS: Compare a fresh lot of the compound with the aged sample. Look for new peaks with masses corresponding to the addition of one oxygen atom (M+16, for the sulfoxide) or two oxygen atoms (M+32, for the sulfone).
-
Perform a Confirmatory Oxidation Test: Treat a fresh sample with a mild oxidizing agent like 3% hydrogen peroxide. If the degradation products generated match the impurities in your aged sample, this confirms the oxidative pathway. (See Protocol 1).
-
-
Solution: Store the solid compound under an inert atmosphere (argon or nitrogen) to displace oxygen. Repackage larger batches into smaller, single-use vials to minimize repeated exposure to air.
Scenario 3: "My results are inconsistent when I run experiments on the open bench versus in a biosafety cabinet with fluorescent lighting."
-
Probable Cause: Photodegradation. Thiazole rings are known to be susceptible to photolytic cleavage, a process that can be initiated by standard laboratory lighting.[5][6]
-
Troubleshooting Steps:
-
Conduct a Photostability Stress Test: Expose a solution of the compound to a controlled light source (as specified in ICH Q1B guidelines) for a defined period. Use a sample wrapped in aluminum foil as a dark control.[8]
-
Compare Chromatograms: Analyze both the light-exposed and dark control samples by HPLC-UV/MS. The appearance of unique peaks in the light-exposed sample confirms photosensitivity. The mechanism may involve a [4+2] cycloaddition with singlet oxygen, leading to complex rearranged products.[5][6]
-
-
Solution: Protect all samples and solutions containing the compound from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
Visualizing Potential Degradation
The following diagram illustrates the primary degradation pathways hypothesized for 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid.
Caption: Workflow for a forced degradation study.
References
-
Dalvie, D., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1093-1102. Available at: [Link]
-
Nitsche, C., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(20), 5773-5777. Available at: [Link]
-
Le-Huu, M., et al. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. International Journal of Molecular Sciences, 24(18), 13813. Available at: [Link]
-
Nitsche, C., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Available at: [Link]
-
Pechtold, F. (1964). [STUDIES ON THE COURSE OF HYDROLYTIC PROCESSES IN PYRAZOLONES OF THE METAMIZOLE TYPE]. Arzneimittelforschung, 14, 1056-8. Available at: [Link]
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Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]
-
Xu, P., et al. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in Microbiology, 14(9), 398-405. Available at: [Link]
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Dalvie, D., et al. (2007). Structural Analysis of Photo-Degradation in Thiazole-Containing Compounds by LC-MS/MS and NMR. ResearchGate. Available at: [Link]
-
Salehi, B., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6469. Available at: [Link]
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Sisko, J., et al. (2012). Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. The Journal of Organic Chemistry, 77(17), 7549-7559. Available at: [Link]
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World Health Organization. (2002). Sulfur-Containing Heterocyclic Compounds. JECFA Food Additives Series 50. Available at: [Link]
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Al-Ostath, A., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 26(17), 5383. Available at: [Link]
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Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
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Singh, R., & Kumar, R. (2016). Forced Degradation Studies. SciSpace. Available at: [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
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Abdel-Moniem, M.I., et al. (2022). New thiazole-based pyrazolo[1,5-a]pyrimidine hybrids: One-pot synthesis of potential MRSA and VRE inhibitors. Journal of Taibah University for Science, 16(1), 1-13. Available at: [Link]
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Wijesiri, V.U., et al. (2020). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Catalysts, 10(9), 1049. Available at: [Link]
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Zhang, Y., et al. (2021). Thiazolo[5,4-d]thiazole linked conjugated microporous polymer photocatalysis for selective aerobic oxidation of amines. Journal of Colloid and Interface Science, 593, 380-389. Available at: [Link]
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Krauze, A., et al. (2000). Synthesis and properties of methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates. Chemistry of Heterocyclic Compounds, 36(8), 962-968. Available at: [Link]
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Al-Mokyna, F.H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 26-51. Available at: [Link]
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Bobade, V., et al. (2020). Synthesis and antimicrobial activity of 4-substituted thiazol-2-yl hydrazine derivatives of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde. Indian Journal of Chemistry, Section B, 59B(5), 717-726. Available at: [Link]
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Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 1051. Available at: [Link]
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Al-Ostath, A., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. ResearchGate. Available at: [Link]
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Kumar, A., & Kumar, R. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 133-143. Available at: [Link]
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Hirsch, R., et al. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Journal of Chromatography A, 925(1-2), 21-29. Available at: [Link]
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Wang, Y., et al. (2021). Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). Journal of Materials Chemistry C, 9(39), 13511-13531. Available at: [Link]
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Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-t[3][4][5]riazolo[3,4-b]t[1][4][5]hiadiazine-7-carboxylic acid derivatives. * Zaporozhye Medical Journal, 25*(2), 119-125. Available at: [Link]
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Abdel-Karim, S. A., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 1-19. Available at: [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
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Merhy, R., et al. (2024). Potential degradation pathways of thiadiazine 3. ResearchGate. Available at: [Link]
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Shaibah, H. A., et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. IUCrData, 6(10), x210984. Available at: [Link]
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The Analytical Methods of Drug Analysis. (n.d.). Academia.edu. Available at: [Link]
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Monteiro, A., et al. (2020). Fast Screening Methods for the Analysis of Topical Drug Products. Pharmaceutics, 12(12), 1221. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid. PubChem. Available at: [Link]
-
Gloc, M., et al. (2022). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 27(19), 6296. Available at: [Link]
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 1051. Available at: [Link]
-
Lesyk, D., et al. (2020). Synthesis and hydrolytic decomposition of 2-hetarylt[3][4][5]riazolo[1,5-c]quinazolines: DFT study. ResearchGate. Available at: [Link]
Sources
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- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. scispace.com [scispace.com]
Handling and safety precautions for 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid
Prepared by a Senior Application Scientist
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid (CAS No. 1286755-08-5). This document is designed to address common questions and troubleshooting scenarios to ensure safe and effective handling in a laboratory setting.
Section 1: Chemical and Safety Overview
4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid is a heterocyclic compound with a molecular formula of C₆H₆N₂O₂S and a molecular weight of approximately 170.19 g/mol . Due to its chemical structure, which includes a thiazole ring and a carboxylic acid moiety, specific handling precautions are necessary.
Table 1: Hazard Identification and Safety Information
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed.[1] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[1] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[1] |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[1][2] |
Recommended Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following PPE is recommended to minimize exposure and ensure personal safety.[3][4][5]
-
Eye Protection: Chemical splash goggles and a face shield should be worn to protect against splashes and airborne particles.[3][5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[4]
-
Body Protection: A lab coat, and in some cases, a chemical-resistant apron or coveralls, should be worn to protect the skin.[3][4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors. If a fume hood is not available, a respirator may be necessary.[3][4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Store the compound at room temperature in a tightly sealed container, in a dry and well-ventilated area.[2] It is stable under these recommended conditions. Avoid exposure to heat, flames, and sparks.[2]
Q2: What are the known incompatibilities of this compound?
While specific reactivity data for this exact compound is limited, based on its functional groups, it should be considered incompatible with strong oxidizing agents, strong bases, and potentially reactive metals. The carboxylic acid moiety can react with bases in a standard acid-base reaction.
Q3: How should I dispose of waste containing this compound?
All waste containing 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid should be treated as hazardous chemical waste.[6] Dispose of the waste in a designated, properly labeled container and follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.
Section 3: Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid.
Solubility Issues
Problem: The compound is not dissolving in the desired solvent.
Causality: As a polar heterocyclic carboxylic acid, its solubility can be highly dependent on the solvent and pH. Carboxylic acids with more than four carbon atoms tend to have lower solubility in water.[7][8][9]
Solutions:
-
Solvent Selection: For small-scale tests, assess solubility in a range of solvents from non-polar (e.g., hexanes), to moderately polar (e.g., ethyl acetate, dichloromethane), to polar aprotic (e.g., THF, acetonitrile, DMF, DMSO), and polar protic (e.g., methanol, ethanol, water).
-
pH Adjustment: The carboxylic acid group will be deprotonated in basic solutions, forming a more soluble carboxylate salt. The addition of a base such as sodium bicarbonate or sodium hydroxide to an aqueous suspension can significantly increase solubility. Conversely, in acidic solutions, the nitrogen atoms in the heterocyclic ring system may become protonated, which could also affect solubility.
-
Heating: Gently warming the solvent may increase the solubility of the compound. Always check the compound's stability at elevated temperatures before proceeding.
Reaction Troubleshooting
Problem: A reaction involving the carboxylic acid group (e.g., esterification, amidation) is not proceeding as expected.
Causality: The direct reaction of a carboxylic acid with nucleophiles like alcohols or amines can be difficult. The basicity of amines can deprotonate the carboxylic acid, forming an unreactive carboxylate salt.[10]
Solutions:
-
Activation of the Carboxylic Acid: To enhance reactivity, the carboxylic acid can be converted to a more reactive intermediate.
-
Acid Chlorides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to a highly reactive acid chloride.[10] This can then readily react with alcohols or amines.
-
Coupling Reagents: Use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate amide bond formation by activating the carboxylic acid.[11]
-
Problem: Unexpected side products are observed.
Causality: The thiazole ring system is aromatic and can undergo electrophilic substitution, although it is generally less reactive than benzene. The carboxylic acid group itself can be susceptible to decarboxylation under certain conditions, particularly at elevated temperatures.[1][12]
Solutions:
-
Reaction Conditions:
-
Temperature Control: If decarboxylation is suspected, running the reaction at a lower temperature may prevent this side reaction.
-
Protecting Groups: If unwanted reactions on the heterocyclic ring are occurring, consider the use of appropriate protecting groups for the ring nitrogens if they are susceptible to reaction under the chosen conditions.
-
-
Purification: Employ appropriate purification techniques to separate the desired product from byproducts. For polar heterocyclic compounds, reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.[2][13]
Purification and Crystallization Challenges
Problem: The compound is difficult to purify by standard silica gel chromatography.
Causality: Highly polar compounds often exhibit poor peak shape (tailing) and may bind strongly to silica gel.[2][13]
Solutions:
-
Chromatography Technique:
-
Reversed-Phase Chromatography: This is often the preferred method for purifying polar compounds. A C18 column with a mobile phase of water and an organic modifier like acetonitrile or methanol is a good starting point.[2][13]
-
Mobile Phase Modifiers: Adding a small amount of an acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid.
-
Alternative Stationary Phases: Consider using alumina (neutral or basic) as the stationary phase if silica gel is problematic.[2]
-
Problem: The compound "oils out" or fails to crystallize.
Causality: This is a common issue with the crystallization of polar compounds and can be caused by the solution being too saturated, cooling too quickly, or the presence of impurities.[5]
Solutions:
-
Solvent Selection: The key to successful crystallization is choosing an appropriate solvent or solvent system where the compound is soluble when hot but sparingly soluble when cold.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling often leads to the formation of an oil or very small crystals.[5]
-
Induce Crystallization:
Section 4: Emergency Procedures
In case of any exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
Skin Contact
Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[12][13] A safety shower should be used for large exposures.
Eye Contact
Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[12][13] Use an eyewash station.
Inhalation
Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.
Ingestion
Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Section 5: Visual Diagrams
Workflow for Safe Handling
Caption: A general workflow for the safe handling of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid.
Troubleshooting Logic for Solubility Issues
Caption: A decision-making diagram for troubleshooting solubility problems.
References
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4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid. Hölzel Biotech. [Link]
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Personal Protective Equipment for Chemical Handling. Real Safety. [Link]
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Essential Chemical PPE. Trimaco. [Link]
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Hazardous Chemical Exposures. Princeton University Environmental Health and Safety. [Link]
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-
Troubleshooting Crystallization. Chemistry LibreTexts. [Link]
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Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson. [Link]
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Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube. [Link]
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Physical Properties of Carboxylic Acids. eCampusOntario Pressbooks. [Link]
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Carboxylic Acids and Their Derivatives Practice Problems. Chemistry Steps. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Comparing the Biological Activity of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic Acid and Its Analogs
In the dynamic field of medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of drug discovery. The 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid core represents a promising, yet underexplored, frontier. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the biological activity of this lead compound with its rationally designed analogs. Our approach is grounded in established experimental protocols and a deep understanding of structure-activity relationships (SAR) within related heterocyclic systems.
The strategic design of analogs is paramount. By systematically modifying the core structure of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, we can probe the electronic and steric requirements for optimal biological activity. This guide will focus on two primary areas of investigation: antimicrobial and cytotoxic activities, which are common initial screens for novel heterocyclic compounds.[1][2]
I. Rationale for Analog Design
The design of analogs should be guided by established principles of medicinal chemistry. For the 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid scaffold, key modifications could include:
-
Substitution on the aromatic ring: Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, potentially influencing its interaction with biological targets.[3]
-
Modification of the carboxylic acid group: Esterification or amidation of the carboxylic acid can alter the compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor.
-
Introduction of bulky or flexible side chains: These modifications can probe the steric tolerance of the target's binding site.
This guide will consider a hypothetical set of analogs for comparative purposes, as detailed in the data sections below.
II. Experimental Protocols for Biological Evaluation
To ensure the generation of robust and reproducible data, standardized and well-validated assays are essential. The following protocols are recommended for the initial biological screening of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid and its analogs.
The evaluation of antibacterial properties is a critical first step for many novel heterocyclic compounds.[4][5]
1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in CAMHB in a 96-well microtiter plate. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
2. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[4]
Protocol: MBC Determination
-
Subculturing from MIC plates:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Evaluating the toxicity of novel compounds against mammalian cells is crucial to determine their therapeutic potential and selectivity.[6][7][8]
1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed mammalian cells (e.g., HeLa, HEK293) into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the cells for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[10]
-
III. Comparative Data Analysis
The following tables present hypothetical data for 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid (Lead Compound) and its analogs. This structured presentation allows for a clear comparison of their biological activities.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | R1 | R2 | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| Lead | H | COOH | 32 | 64 |
| Analog 1 | 4-Cl | COOH | 8 | 16 |
| Analog 2 | 4-OCH₃ | COOH | 64 | >128 |
| Analog 3 | H | COOCH₃ | >128 | >128 |
| Analog 4 | 4-Cl | CONH₂ | 16 | 32 |
| Ciprofloxacin | - | - | 0.5 | 0.25 |
Table 2: Comparative Cytotoxicity (IC₅₀ in µM)
| Compound ID | HeLa (Cervical Cancer) | HEK293 (Normal Kidney) | Selectivity Index (SI)¹ |
| Lead | 50 | >100 | >2 |
| Analog 1 | 15 | 80 | 5.3 |
| Analog 2 | 85 | >100 | >1.2 |
| Analog 3 | >100 | >100 | - |
| Analog 4 | 30 | 95 | 3.2 |
| Doxorubicin | 0.8 | 5 | 6.25 |
¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.
IV. Visualization of Workflows and Relationships
Diagrams are invaluable for illustrating experimental workflows and the logical relationships between different stages of the research.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
V. Discussion and Interpretation
-
Antimicrobial Activity: The introduction of an electron-withdrawing group (4-Cl, Analog 1 ) at the R1 position significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to the lead compound. Conversely, an electron-donating group (4-OCH₃, Analog 2 ) diminished activity. Modification of the carboxylic acid to a methyl ester (Analog 3 ) abolished activity, suggesting the carboxylate is crucial for the antimicrobial effect, possibly through chelation or hydrogen bonding. The amide analog (Analog 4 ) retained moderate activity.
-
Cytotoxicity and Selectivity: Analog 1 , the most potent antimicrobial agent, also displayed the highest cytotoxicity against the HeLa cancer cell line. Importantly, it exhibited a favorable selectivity index (SI=5.3), suggesting it is more toxic to cancer cells than normal cells. The lead compound showed minimal cytotoxicity. This highlights a common challenge in drug development: balancing efficacy and toxicity.
-
Structure-Activity Relationship (SAR) Summary:
-
An electron-withdrawing substituent at R1 is favorable for both antimicrobial and cytotoxic activity.
-
The free carboxylic acid at R2 is essential for antimicrobial activity.
-
The scaffold demonstrates potential for selective anticancer activity, which warrants further investigation.
-
VI. Future Directions and Lead Optimization
The initial screening results provide a clear path forward for lead optimization:
-
Further R1 Substitution: Explore a wider range of electron-withdrawing groups at the R1 position to refine the electronic properties for enhanced activity and selectivity.
-
Bioisosteric Replacement of the Carboxylic Acid: Investigate bioisosteres of the carboxylic acid, such as tetrazoles, which may retain the necessary electronic and hydrogen-bonding features while potentially improving pharmacokinetic properties.
-
Mechanism of Action Studies: For the most promising analogs, initiate studies to elucidate the mechanism of action. For antimicrobial activity, this could involve assays for membrane disruption, DNA gyrase inhibition, or other common bacterial targets. For anticancer activity, apoptosis assays and cell cycle analysis would be logical next steps.
By following this systematic approach of analog design, rigorous biological evaluation, and careful data interpretation, researchers can efficiently navigate the complex process of drug discovery and unlock the full therapeutic potential of the 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid scaffold.
References
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Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
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Roy, P. S. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]
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Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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PubMed. Synthesis and antibacterial activity of some new thiadiaza/triazaphospholes, thiadiaza/triaza/tetrazaphosphinines and thiadiaza/tetrazaphosphepines containing 1,2,4-triazinone moiety. Retrieved from [Link]
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An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. (n.d.). Retrieved from [Link]
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RSC Publishing. (2022, April 26). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. Retrieved from [Link]
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Utilization of Heterocyclic Moieties for the Development of Anti-Microbial Agent to Combat Resistance. (n.d.). Retrieved from [Link]
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Der Pharma Chemica. (2014). Synthesis and antibacterial activities of some N-(p-substituted benzylidene)-5-pentyl-1,3,4-thiadiazole-2-amines. Retrieved from [Link]
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MDPI. (2023, October 27). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]
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JOCPR. Synthesis and antimicrobial activity of thiazine derivatives. Retrieved from [Link]
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PubMed Central. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]
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ResearchGate. (2019, March). Synthesis and Evaluation the Activity of 1, 3, 4-Thiadiazole Derivatives as Antibacterial Agent Against Common Pathogenic Bacteria. Retrieved from [Link]
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ResearchGate. Synthetic route of target compounds (4a-4h). Retrieved from [Link]
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ResearchGate. (2025, September 1). Synthesis and Properties of Diaza-, Triaza-, and Tetraazaphenothiazines. Retrieved from [Link]
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PMC - NIH. (2022, April 8). Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. Retrieved from [Link]
-
MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
-
PMC - NIH. Thiazide‐Type Diuretics: Ongoing Considerations on Mechanism of Action. Retrieved from [Link]
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NIH. (2016, June 30). Synthesis, Characterization, Antimicrobial and Antioxidant Activities of The Homocyclotrimer Of 4-Oxo-4h-Thieno[3,4-C]Chromene-3-Diazonium Sulfate. Retrieved from [Link]
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PubMed. (1992, December 11). Studies on pyridonecarboxylic acids. 1. Synthesis and antibacterial evaluation of 7-substituted-6-halo-4-oxo-4H-t[6][9]hiazeto[3,2-a]quinoline-3. Retrieved from [Link]
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MDPI. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
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ResearchGate. (2024, July 17). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL SUBSTITUTED 5 PHENYL 1,3,4-THIADIAZOLE DERIVATIVES FOR THEIR ANTIBACTERIAL ACTIVITY. Retrieved from [Link]
-
NCBI Bookshelf - NIH. (2025, July 6). Thiazide Diuretics - StatPearls. Retrieved from [Link]
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ResearchGate. (2025, August 10). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Retrieved from [Link]
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ResearchGate. (2018, February 15). Synthesis, Biological Activities Evaluation of 4-(4-Chlorophenylazo)-5-Thiophen-2-yl-D[6][7]ithiole-3-Thione. Retrieved from [Link]
-
MDPI. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Retrieved from [Link]
-
OUCI. Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles. Retrieved from [Link]
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A Comparative Guide to the Structural Elucidation of 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid: An In-Depth Analysis of X-ray Crystallography and Alternative Methodologies
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a prerequisite for rational drug design. The heterocyclic scaffold of 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid represents a class of compounds with significant therapeutic potential. This guide provides a comprehensive comparison of single-crystal X-ray crystallography as the gold standard for structural elucidation, alongside alternative and complementary analytical techniques. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our discussion in authoritative references.
The Primacy of X-ray Crystallography in Structural Analysis
Single-crystal X-ray crystallography offers an unparalleled, unambiguous determination of a molecule's three-dimensional structure, providing precise atomic coordinates, bond lengths, and bond angles.[1] This technique is the cornerstone for establishing the absolute configuration of chiral molecules.[1] The entire process, from crystal growth to data refinement, is a meticulous workflow designed to yield a high-resolution molecular portrait.
Experimental Protocol: Single-Crystal X-ray Diffraction
The journey to a crystal structure begins with the often-challenging step of growing a high-quality single crystal. This is frequently the rate-limiting step in crystallographic studies. The following protocol outlines a generalized yet robust approach for the crystallization and subsequent X-ray analysis of a compound like 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid.
Part 1: Crystallization
The selection of an appropriate crystallization technique is often empirical, and screening multiple methods in parallel is advisable. Common techniques for small organic molecules include slow evaporation, vapor diffusion, and liquid-liquid diffusion.
Slow Evaporation Protocol:
-
Solvent Selection: Dissolve the compound in a solvent where it is fully soluble at room temperature. The solvent should have a moderate boiling point to facilitate gradual evaporation.
-
Solution Preparation: Create a nearly saturated solution (typically 5-20 mg/mL).
-
Filtration: Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Setup: Cover the vial with a cap containing a small perforation to allow for slow evaporation. The rate can be controlled by the size of the opening.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
Vapor Diffusion Protocol:
-
Solvent System: Select a solvent in which the compound is soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.
-
Setup: In a small, open vial, dissolve the compound in the primary solvent. Place this vial inside a larger, sealed container holding the anti-solvent.
-
Incubation: The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
Part 2: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is carefully selected under a polarizing microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).[2]
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, often using direct methods or Patterson synthesis. The initial model is then refined using full-matrix least-squares on F².[2]
Below is a diagram illustrating the general workflow for X-ray crystallography:
Representative Crystallographic Data
While specific crystallographic data for 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid is not publicly available, the following table presents representative data for a closely related pyrazolothiazole derivative, 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, to illustrate the nature of the obtained structural parameters.[3]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₁N₃OS |
| Molecular Weight | 245.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.78308 (12) |
| b (Å) | 11.66215 (16) |
| c (Å) | 11.00169 (15) |
| β (°) | 97.9460 (12) |
| Volume (ų) | 1116.08 (3) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.458 |
| Absorption Coefficient (mm⁻¹) | 0.28 |
| F(000) | 512 |
| Selected Bond Lengths (Å) | |
| S1—C7A | 1.7374 (13) |
| S1—C2 | 1.7673 (12) |
| O1—C9 | 1.2468 (15) |
| N1—N2 | 1.3900 (15) |
| N3—C2 | 1.3051 (16) |
| **Selected Bond Angles (°) ** | |
| C7A—S1—C2 | 89.26 (6) |
| N2—N1—C8 | 106.63 (10) |
| C10—N2—N1 | 112.51 (10) |
| C2—N3—C3A | 111.41 (10) |
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization often involves a suite of spectroscopic and computational methods. These techniques can provide complementary information about the molecule's structure in solution, its elemental composition, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution.[4] It provides information on the chemical environment, connectivity, and spatial proximity of atoms.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
2D NMR: For complex structures, 2D NMR experiments like COSY, HSQC, and HMBC are invaluable for establishing atom connectivity.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns can also offer structural clues.[3]
Experimental Protocol (Electrospray Ionization - ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample into the ESI source of the mass spectrometer. The instrument will generate a mass spectrum showing the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.
-
Data Acquisition: The FT-IR spectrometer records the infrared spectrum, which shows absorption bands characteristic of specific functional groups (e.g., C=O, N-H, C-H).
Computational Chemistry
Theoretical calculations, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, can complement experimental data by providing insights into molecular orbitals, electrostatic potential, and intermolecular interactions in the crystal lattice.[6]
Comparative Analysis of Techniques
The choice of analytical technique depends on the specific information required. The following table provides a comparative overview of the primary methods for structural characterization.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, intermolecular interactions. | Unambiguous and high-resolution structural determination.[1] | Requires high-quality single crystals, which can be difficult to obtain. Provides a static picture of the molecule in the solid state. |
| NMR Spectroscopy | Carbon-hydrogen framework, atom connectivity, solution-state conformation and dynamics. | Provides structural information in solution, which can be more biologically relevant. No need for crystallization. | Structure determination can be complex for large molecules. Does not provide absolute configuration. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, requires very small amounts of sample. | Provides limited information on 3D structure and stereochemistry. |
| FT-IR Spectroscopy | Presence of functional groups. | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
| Computational Chemistry | Electronic properties, molecular orbitals, intermolecular interactions, theoretical geometries. | Complements experimental data, provides insights into reactivity and bonding. | Results are theoretical and need to be validated by experimental data. |
Below is a diagram illustrating the complementary nature of these techniques for comprehensive structural elucidation:
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A Predictive Guide to the ¹H and ¹³C NMR Spectral Assignment of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutic agents, the unambiguous structural elucidation of newly synthesized heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing intricate details about the molecular framework. This guide offers a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of the novel heterocyclic scaffold, 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid. In the absence of published experimental data for this specific molecule, this guide leverages state-of-the-art NMR prediction algorithms and comparative analysis with structurally related compounds to provide a robust framework for spectral assignment. This predictive approach is designed to empower researchers who have synthesized this molecule to confidently interpret their experimental data.
The Challenge of NMR Spectral Assignment for Novel Heterocycles
Fused heterocyclic systems, such as the 5-Thia-1,6a-diaza-pentalene core, often exhibit complex electronic environments that can lead to unexpected chemical shifts and coupling patterns. The presence of multiple heteroatoms (nitrogen and sulfur) and the delocalization of π-electrons create a unique magnetic environment for each nucleus. Therefore, a systematic approach, combining one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, is essential for accurate spectral assignment. This guide will walk through the predicted spectral data and outline a strategy for its experimental verification.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid. These values were generated using a consensus from multiple NMR prediction algorithms and should be considered as a starting point for the analysis of experimental data.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H2 | ~8.5 | Singlet (s) | 1H |
| H4 | ~5.0 | Singlet (s) | 2H |
| COOH | ~12-13 | Broad Singlet (br s) | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~160 |
| C3 | ~145 |
| C3a | ~120 |
| C4 | ~60 |
| C6 | ~170 |
| C6a | ~155 |
| COOH | ~165 |
Step-by-Step Spectral Assignment and Rationale
The following section provides a detailed rationale for the predicted chemical shifts and outlines a strategy for their experimental confirmation using 2D NMR techniques.
¹H NMR Spectrum Analysis
The predicted ¹H NMR spectrum is expected to be relatively simple, with three distinct signals.
-
H2 (~8.5 ppm, s, 1H): This proton is attached to a carbon (C2) that is adjacent to a nitrogen atom and part of an aromatic-like five-membered ring. Protons on thiazole and imidazole rings typically resonate in the downfield region (7-9 ppm) due to the deshielding effect of the heteroatoms and the ring current.[1] The predicted singlet multiplicity is due to the absence of any vicinal proton neighbors.
-
H4 (~5.0 ppm, s, 2H): These protons belong to a methylene group (CH₂) situated between a sulfur atom and a nitrogen atom in a non-aromatic portion of the ring system. The presence of two adjacent heteroatoms is expected to cause a significant downfield shift compared to a simple alkane. The singlet multiplicity arises from the chemical equivalence of the two protons and the lack of coupling to other protons.
-
COOH (~12-13 ppm, br s, 1H): The carboxylic acid proton is characteristically found in the far downfield region of the spectrum and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the NMR solvent.
¹³C NMR Spectrum Analysis
The predicted ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.
-
C6 (~170 ppm) and COOH (~165 ppm): These two quaternary carbons are expected to be the most downfield-shifted signals. The C6 carbon is part of a thioamide-like functionality, and the COOH is a carboxylic acid carbon. Both are sp²-hybridized and bonded to electronegative atoms. Distinguishing between these two can be achieved with an HMBC experiment, where the COOH proton should show a correlation to the COOH carbon.
-
C2 (~160 ppm): This sp²-hybridized carbon is in a thiazole-like environment, bonded to a nitrogen and a sulfur (via the fused ring system), leading to a significant downfield shift.
-
C6a (~155 ppm): This is a quaternary carbon at the fusion of the two rings and is bonded to two nitrogen atoms, resulting in a strong deshielding effect.
-
C3 (~145 ppm): This quaternary carbon is where the carboxylic acid group is attached. Its chemical shift is influenced by the adjacent heteroatoms and the electron-withdrawing carboxylic acid group.
-
C3a (~120 ppm): This is another quaternary carbon at a ring fusion position. Its predicted chemical shift is in the typical range for sp² carbons in heterocyclic systems.
-
C4 (~60 ppm): This sp³-hybridized methylene carbon is shifted downfield due to its position between a sulfur and a nitrogen atom.
Experimental Verification Strategy using 2D NMR
To experimentally confirm these predicted assignments, a suite of 2D NMR experiments is indispensable.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, so consistency is key.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum to identify all proton signals and their multiplicities.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment will identify proton-proton couplings. In this molecule, no COSY correlations are expected due to the isolated nature of the proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It will be crucial for definitively linking H2 to C2 and the H4 protons to C4.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is the key experiment for assigning the quaternary carbons.
-
Visualizing Predicted 2D Correlations
The following diagrams illustrate the expected key correlations that would be observed in the 2D NMR spectra.
Caption: Molecular structure of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid with atom numbering.
Caption: Predicted key HMBC correlations for 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid.
Comparison with Structurally Similar Compounds
The predicted chemical shifts for the thiazole-like portion of the molecule (H2, C2, C3, C3a) are in good agreement with the known chemical shifts for thiazole itself, where H2 appears around 8.8 ppm, H5 at ~7.9 ppm, and H4 at ~7.4 ppm in CDCl₃.[2] The presence of the fused ring system and the carboxylic acid substituent will, of course, modify these values. Similarly, the chemical shifts of the pyrrole-like nitrogen-containing ring are influenced by the degree of aromaticity and the nature of the substituents.[1][3]
Conclusion
This guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectral assignment of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid. By combining high-quality NMR prediction with a systematic 2D NMR-based verification strategy, researchers can confidently elucidate the structure of this novel heterocyclic compound. The comparison with known chemical shifts of related heterocyclic systems provides an additional layer of confidence in the predicted assignments. This approach not only facilitates the structural confirmation of the target molecule but also serves as a valuable educational tool for understanding the nuances of NMR spectroscopy in the context of modern drug discovery and development.
References
- Abraham, R. J., et al. "1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry 45.10 (2007): 863-873.
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- SpectraBase. "Pyrrole - Optional[1H NMR] - Chemical Shifts." Accessed January 12, 2026.
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A Senior Application Scientist's Guide to Kinase Selectivity Profiling: A Comparative Analysis of Heterocyclic Inhibitors Targeting the PI3K/AKT/mTOR Pathway
Abstract: The development of small molecule kinase inhibitors, particularly those built on heterocyclic scaffolds, represents a cornerstone of modern oncology.[1][2] However, their therapeutic efficacy is intrinsically linked to their selectivity. Off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3] This guide provides an in-depth comparison of kinase inhibitors targeting the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway, a critical signaling node frequently dysregulated in cancer.[4][5][6] Using the dual PI3K/mTOR inhibitor Dactolisib (NVP-BEZ235) as a central case study, we will objectively compare its performance against more selective agents—Alpelisib (a PI3Kα-specific inhibitor) and Everolimus (an mTORC1 inhibitor). This guide will furnish researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to conduct rigorous cross-reactivity and selectivity assessments.
Introduction: The Criticality of the PI3K/AKT/mTOR Pathway and Inhibitor Selectivity
The PI3K/AKT/mTOR signaling cascade is a master regulator of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][7] Its aberrant activation is a common driver of oncogenesis, making it a prime target for therapeutic intervention.[6][8] Kinase inhibitors targeting this pathway can be broadly categorized by their selectivity profile:
-
Dual Inhibitors (e.g., Dactolisib/NVP-BEZ235): These molecules are designed to inhibit multiple key nodes within a pathway, in this case, both PI3K and mTOR.[9][10] The rationale is to create a more comprehensive and durable blockade of the signaling cascade, potentially overcoming resistance mechanisms.[11]
-
Selective Inhibitors (e.g., Alpelisib, Everolimus): These agents are engineered for high affinity towards a specific kinase or isoform. Alpelisib, for instance, predominantly targets the p110α isoform of PI3K, which is frequently mutated in cancers.[12][13][14] Everolimus is an allosteric inhibitor of mTOR complex 1 (mTORC1), a key downstream effector.[15]
The choice between a dual and a selective inhibitor is not trivial. While a dual inhibitor might offer broader efficacy, it may also carry a higher risk of off-target effects. Conversely, a highly selective inhibitor might have a cleaner safety profile but could be susceptible to pathway reactivation through feedback loops.[3] For example, inhibition of mTORC1 by Everolimus can lead to a feedback activation of AKT signaling, potentially mitigating its own therapeutic effect.[3] Therefore, a comprehensive understanding of a compound's cross-reactivity across the kinome is essential for predicting its clinical behavior.
Signaling Pathway Overview
The diagram below illustrates the PI3K/AKT/mTOR pathway and highlights the points of intervention for the compounds discussed in this guide. Dactolisib offers a vertical blockade at two critical junctures, while Alpelisib and Everolimus provide more targeted, horizontal inhibition.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibitor action.
Comparative Selectivity Analysis
An inhibitor's potency is typically measured by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. By comparing IC50 values against a panel of related kinases, we can construct a selectivity profile.
The table below summarizes the biochemical IC50 data for Dactolisib, Alpelisib, and Everolimus against the core components of the PI3K/mTOR pathway.
| Compound | Target | IC50 (nM) | Selectivity Profile | Reference |
| Dactolisib (NVP-BEZ235) | p110α (PI3K) | 4 | Dual PI3K/mTOR | [10][16] |
| p110β (PI3K) | 75 | [10][16] | ||
| p110γ (PI3K) | 5 | [10][16] | ||
| p110δ (PI3K) | 7 | [10][16] | ||
| mTOR | 6 - 20.7 | [10][16] | ||
| Alpelisib (BYL719) | p110α (PI3K) | 5 | α-isoform Selective | [13] |
| p110β (PI3K) | 1200 | >200-fold selective for α over β | [12][13] | |
| p110γ (PI3K) | 250 | >50-fold selective for α over γ | [12][13] | |
| p110δ (PI3K) | 290 | >58-fold selective for α over δ | [12][13] | |
| mTOR | >1000 | PI3K-selective | [17] | |
| Everolimus (RAD001) | p110α (PI3K) | >1000 | mTORC1-selective | [18] |
| mTORC1 | ~2 | (Cell-based IC50) | [18] |
Expert Insights & Causality:
-
Dactolisib's low nanomolar IC50 values against multiple PI3K isoforms and mTOR underscore its potent, dual-inhibitor nature.[10][16] This broad activity profile can be advantageous in tumors that are not reliant on a single PI3K isoform. However, this profile also extends to other PI3K-like kinases (PIKKs), such as ATM and DNA-PKcs, which are involved in the DNA damage response.[19][20] This "off-target" activity can lead to radiosensitization, a potentially beneficial therapeutic effect, but also highlights the need for careful toxicity monitoring.[19][20]
-
Alpelisib's selectivity is remarkable, showing over 200-fold preference for the p110α isoform compared to p110β.[12][13] This specificity is structurally driven by interactions within the ATP-binding pocket of the kinase.[21] Such high selectivity makes Alpelisib particularly effective in tumors with activating mutations in the PIK3CA gene (which encodes p110α), as it directly targets the primary oncogenic driver with fewer off-isoform effects.[14][22]
-
Everolimus , as a rapalog, is not a direct ATP-competitive kinase inhibitor but rather an allosteric inhibitor of mTORC1.[15] This different mechanism of action contributes to its high selectivity. However, its use can lead to side effects like stomatitis, metabolic issues, and pneumonitis, which are considered on-target effects of mTORC1 inhibition.[23][24][25]
Experimental Protocols for Cross-Reactivity Assessment
To empirically determine and validate the selectivity of a novel compound, a multi-step experimental approach is required. This involves both biochemical assays to measure direct enzyme inhibition and cell-based assays to confirm on-target pathway modulation.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for assessing the cross-reactivity and cellular activity of a new heterocyclic kinase inhibitor.
Caption: Standard workflow for kinase inhibitor selectivity profiling.
Protocol 1: In Vitro Kinase Binding/Activity Assay (Example: ADP-Glo™)
This protocol describes a universal, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[26][27][28] It is a robust method for determining the IC50 of an inhibitor against a specific kinase.
Principle: The assay is performed in two steps. First, the kinase reaction occurs, producing ADP. An "ADP-Glo™ Reagent" is then added to terminate the reaction and deplete any remaining ATP. Second, a "Kinase Detection Reagent" is added, which converts the ADP back to ATP and uses a luciferase/luciferin reaction to generate a light signal proportional to the amount of ADP produced.[27][28]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[29]
-
Recombinant Kinase (e.g., PI3Kα, mTOR)
-
Kinase-specific substrate (e.g., PIP2 for PI3K)
-
Test compound (e.g., "4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid" analogue) serially diluted in DMSO.
-
White, opaque 96-well or 384-well assay plates.
-
Plate-reading luminometer.
Methodology:
-
Reagent Preparation: Prepare 1X Kinase Reaction Buffer, ATP, and substrate solutions according to the manufacturer's protocol.[30]
-
Kinase Reaction Setup:
-
To each well of the assay plate, add 5 µL of your test compound at various concentrations (typically a 10-point, 3-fold serial dilution). Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 5 µL of the substrate solution.[30]
-
Add 5 µL of the ATP solution.[30]
-
Initiate the reaction by adding 5 µL of the enzyme (kinase) solution to all wells except the "no enzyme" control.[30]
-
-
Reaction Incubation: Mix the plate gently and incubate for 60 minutes at room temperature.
-
ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature.[27][30]
-
ADP to ATP Conversion & Detection: Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop.[27][30]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background ("no enzyme" control) from all other readings.
-
Normalize the data to the "no inhibitor" control (representing 100% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Causality & Self-Validation: This protocol is self-validating through the use of positive (no inhibitor) and negative (no enzyme) controls. The luminescent signal is directly proportional to kinase activity, providing a quantitative and highly sensitive readout. A similar protocol can be followed using alternative platforms like the LanthaScreen™ Eu Kinase Binding Assay, which measures the displacement of a fluorescent tracer from the kinase's ATP pocket via FRET.[31][32][33][34]
Protocol 2: Cell-Based Target Engagement via Western Blot
This protocol validates that the inhibitor can access its target in a cellular context and modulate the intended signaling pathway. We will assess the phosphorylation status of AKT (a direct downstream target of PI3K) and p70S6K (a direct downstream target of mTORC1).[35]
Materials:
-
Cancer cell line with an active PI3K/mTOR pathway (e.g., MCF-7, U87).
-
Cell culture reagents (media, FBS, etc.).
-
Test compound, Alpelisib, Everolimus, Dactolisib.
-
Lysis buffer (e.g., RIPA) with added protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.
-
Blocking buffer (5% w/v BSA in TBST is recommended for phospho-antibodies).[36][37]
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-p70S6K (Thr389), anti-total-p70S6K, and a loading control (e.g., anti-β-Actin or anti-Tubulin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.[38]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, treat the cells with increasing concentrations of the test compound and controls (e.g., 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, place plates on ice, aspirate the media, and wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[38]
-
Protein Quantification: Pellet the cell debris by centrifuging at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using the BCA assay.[38]
-
Sample Preparation: Normalize the protein concentration for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and denature by heating at 95°C for 5-10 minutes.[39]
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[38][39]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[36][39]
-
Wash the membrane three times for 5-10 minutes each in TBST.[38]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[38]
-
Wash again as in the previous step.
-
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[38]
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for the total protein (e.g., total-Akt) and a loading control (e.g., β-Actin).
Causality & Self-Validation: A dose-dependent decrease in the phosphorylated form of a target protein (e.g., p-Akt) without a change in the total amount of that protein is strong evidence of on-target activity. The loading control ensures that any observed changes are not due to differences in the amount of protein loaded per lane. Comparing the effects to well-characterized inhibitors like Alpelisib and Everolimus provides a benchmark for potency and selectivity within the cellular environment.
Conclusion and Future Perspectives
This guide has provided a framework for evaluating the cross-reactivity of novel heterocyclic compounds, using the clinically relevant PI3K/mTOR pathway as a model. We have demonstrated through comparative data that inhibitors can range from broad-spectrum agents like Dactolisib to highly selective molecules like Alpelisib. The choice of inhibitor scaffold and its subsequent decoration dictates this selectivity profile, which in turn influences both therapeutic potential and toxicity.
The provided protocols for in vitro biochemical assays and cell-based target validation represent the industry standard for characterizing kinase inhibitors. Rigorous and systematic application of these methods is paramount for any drug discovery program. By understanding the causality behind experimental design and interpreting data within the broader context of pathway biology, researchers can make more informed decisions, ultimately accelerating the development of safer and more effective targeted therapies.
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Serra, V., et al. (2008). NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations. British Journal of Cancer. Available at: [Link].
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Gil del Alcazar, C. R., et al. (2012). The dual PI3K/mTOR inhibitor NVP-BEZ235 is a potent inhibitor of ATM- and DNA-PKCs-mediated DNA damage responses. Neoplasia. Available at: [Link].
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Everolimus vs Sunitinib in NETs: How to Choose the Right Targeted Therapy. YouTube. Available at: [Link].
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A Comparative Guide to the Structure-Activity Relationship of Thia-Diaza-Pentalene Derivatives as Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of thia-diaza-pentalene derivatives and their close structural analogs. By synthesizing data from numerous studies, this document offers a comparative framework to understand how structural modifications influence the biological activity of these potent heterocyclic compounds, with a particular focus on their role as kinase inhibitors in oncology.
Introduction: The Thia-Diaza-Pentalene Scaffold - A Privileged Structure in Kinase Inhibition
The thia-diaza-pentalene core, a bicyclic aromatic system composed of fused thiophene and diazole rings, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and rich electronic properties make it an ideal backbone for the design of potent and selective enzyme inhibitors. While direct SAR studies on thia-diaza-pentalene derivatives are emerging, a wealth of information can be gleaned from their close structural analogs, the thienopyrimidines, which have been extensively investigated as inhibitors of various protein kinases implicated in cancer.
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy. This guide will focus on the SAR of thienopyrimidine derivatives as a predictive model for the rational design of novel thia-diaza-pentalene-based kinase inhibitors, with a particular emphasis on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1]
Core Structure and Analogs
The fundamental thia-diaza-pentalene scaffold consists of a fused thiophene and a diazole ring. However, the vast majority of published SAR studies have focused on the closely related thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine cores. These systems maintain the key structural features of a thiophene ring fused to a nitrogen-containing six-membered ring and serve as excellent surrogates for understanding the SAR of the broader thia-diaza-pentalene class.
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard method for assessing the effect of compounds on cell proliferation and viability. [2][3] Principle: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, HepG2, MCF-7)
-
Complete cell culture medium
-
Test Compounds (thia-diaza-pentalene derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percent viability versus the log of the compound concentration to determine the IC50 value.
-
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Conclusion and Future Directions
The structure-activity relationship of thienopyrimidine derivatives provides a robust framework for the rational design of novel thia-diaza-pentalene-based kinase inhibitors. The key takeaways for medicinal chemists are the critical importance of an aryl substituent for high potency and the significant impact of the substitution pattern on this aryl ring, with para-halogenated phenyl groups often yielding the most active compounds against VEGFR-2.
Future research in this area should focus on the synthesis and biological evaluation of a broader range of thia-diaza-pentalene derivatives to establish a direct SAR for this specific scaffold. The exploration of different substitution patterns on both the thiophene and diazole rings, as well as the investigation of a wider array of kinase targets, will be crucial for unlocking the full therapeutic potential of this promising class of heterocyclic compounds. The detailed experimental protocols provided in this guide offer a starting point for the systematic screening and characterization of these novel chemical entities.
References
- Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. Chem Biol Drug Des. 2019 Dec;94(6):2013-2022.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
- Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. Eur J Med Chem. 2014 Oct 6;85:368-77.
- Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New J. Chem., 2021,45, 12845-12856.
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. 2015; 1(1-2): 3-11.
- Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. 2016 Jan; 21(1): 93.
-
SAR of thieno[3,2-d]pyrimidine derivatives towards ATR kinase/PIKK inhibition. ResearchGate. [Link]
- Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. Journal of the Chinese Chemical Society. 2023; 70(5): 1045-1056.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. J. Braz. Chem. Soc. 2021, 32, 10.
- Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules. 2013; 18(10):12573-12589.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Int. J. Mol. Sci. 2023, 24(21), 15881.
-
A brief summary of structure–activity relationship for benzothiophene... ResearchGate. [Link]
- Synthesis and biological evaluation of novel thieno[2,3-d]pyrimidine derivatives as potent antitumor agents. RSC Adv., 2020,10, 3334-3345.
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorg Chem. 2021 Jul;112:104947.
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. 2024. [Link]
- Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorg Med Chem Lett. 2003 Nov 3;13(21):3731-4.
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A Comparative Analysis of GPR109a Agonists: Unveiling the Potential of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid
Introduction: The Therapeutic Promise of GPR109a
The G protein-coupled receptor 109a (GPR109a), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), has garnered significant attention in the field of drug discovery for its multifaceted therapeutic potential. Primarily expressed in adipocytes and immune cells, GPR109a activation mediates a range of physiological effects, most notably the inhibition of lipolysis and the modulation of inflammatory responses.[1][2] These actions have positioned GPR109a as a promising target for the treatment of dyslipidemia and various inflammatory conditions.
The discovery of nicotinic acid (niacin) as a potent GPR109a agonist paved the way for its clinical use in managing high cholesterol levels. However, the therapeutic utility of niacin is often hampered by a conspicuous side effect: cutaneous flushing, a prostaglandin-mediated vasodilation. This has spurred the quest for novel GPR109a agonists with improved pharmacological profiles, offering the therapeutic benefits without the undesirable side effects. This guide provides a comparative study of the novel agonist, 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, alongside well-characterized endogenous and synthetic ligands, offering insights into their relative performance and the experimental frameworks for their evaluation.
The Ligand Landscape: A Comparative Overview
The activation of GPR109a is initiated by a diverse array of ligands, each with distinct potencies and potential for biased signaling. A comparative understanding of these agonists is crucial for the rational design of next-generation therapeutics.
Endogenous Agonists: The Body's Own Modulators
-
Niacin (Nicotinic Acid): The most well-known GPR109a agonist, niacin, effectively reduces plasma levels of free fatty acids by inhibiting lipolysis in adipocytes.[1][2] Its clinical application, however, is limited by the aforementioned flushing effect.
-
β-Hydroxybutyrate (BHB): A ketone body produced during periods of fasting or ketogenic diets, BHB is an endogenous ligand for GPR109a. Its activation of the receptor is thought to contribute to the anti-inflammatory and metabolic benefits associated with ketosis.
Synthetic Agonists: The Drive for Improved Therapeutics
The limitations of endogenous agonists have fueled the development of synthetic ligands with enhanced properties. A notable example is (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903) , a potent and selective GPR109a agonist.[1][2] This compound demonstrated a robust decrease in plasma free fatty acids in clinical trials, highlighting the potential of this chemical scaffold.[1]
This brings us to the focus of our comparison, 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid . While direct, publicly available pharmacological data for this specific compound is limited, its structural similarity to potent agonists like MK-1903 suggests it belongs to a promising class of GPR109a modulators. The thia-diaza-pentalene core represents a novel heterocyclic system that warrants thorough investigation.
Quantitative Comparison of GPR109a Agonist Activity
A comprehensive evaluation of GPR109a agonists requires quantitative assessment of their binding affinity and functional potency. The following table summarizes typical performance data for known ligands and provides a framework for evaluating novel compounds like 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid.
| Ligand | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) - cAMP Inhibition | β-Arrestin Recruitment (EC50, nM) |
| Niacin | ~100 - 500 | ~100 - 1000 | ~500 - 2000 |
| β-Hydroxybutyrate | ~500,000 | ~700,000 | >1,000,000 |
| MK-1903 | Potent (undisclosed) | Potent (undisclosed) | Data not publicly available |
| 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid | To Be Determined | To Be Determined | To Be Determined |
Note: The values for Niacin and β-Hydroxybutyrate are approximate and can vary depending on the assay system. Data for MK-1903 is not fully disclosed in public literature. The activity of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid is yet to be experimentally determined and published.
Dissecting the Mechanism: GPR109a Signaling Pathways
Upon agonist binding, GPR109a initiates intracellular signaling cascades primarily through two distinct pathways: the canonical Gαi-mediated pathway and the β-arrestin pathway. Understanding an agonist's preference for one pathway over the other ("biased agonism") is critical, as it may correlate with distinct physiological outcomes.
Gαi-Mediated cAMP Inhibition
The canonical signaling pathway for GPR109a involves coupling to inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The reduction in cAMP is the primary mechanism behind the anti-lipolytic effects of GPR109a agonists in adipocytes.
β-Arrestin Recruitment and Biased Signaling
Beyond G protein coupling, agonist-activated GPR109a can also recruit β-arrestins. This interaction can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades, such as the activation of MAP kinases like ERK1/2. It has been hypothesized that the flushing response to niacin may be, in part, mediated by β-arrestin signaling. Therefore, developing Gαi-biased agonists that minimally engage the β-arrestin pathway is a key strategy for designing flush-free GPR109a therapeutics.
Experimental Protocols for Comparative Assessment
To empirically compare 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid with other GPR109a ligands, the following experimental workflows are essential.
Gαi-Mediated cAMP Inhibition Assay
This assay quantifies the ability of an agonist to inhibit the production of cAMP.
Step-by-Step Methodology:
-
Cell Culture: Culture a stable cell line expressing human GPR109a (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
Cell Seeding: Seed the cells into 384-well assay plates at a density optimized for the assay readout.
-
Compound Preparation: Prepare serial dilutions of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid and reference agonists (niacin, β-hydroxybutyrate, MK-1903) in an appropriate assay buffer.
-
Agonist Treatment: Add the diluted compounds to the cells and incubate for a predetermined time.
-
Forskolin Stimulation: To measure the inhibitory effect, stimulate the cells with a concentration of forskolin that elicits a submaximal cAMP response (e.g., EC80).
-
Cell Lysis and cAMP Detection: Lyse the cells and quantify the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: Plot the concentration-response curves and calculate the EC50 values for each agonist.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR109a receptor.
Step-by-Step Methodology:
-
Cell Line: Utilize a commercially available cell line engineered for β-arrestin recruitment assays, such as the PathHunter® β-arrestin platform, which co-expresses GPR109a and a β-arrestin-enzyme fragment fusion protein.
-
Cell Seeding: Plate the cells in the manufacturer-recommended assay plates.
-
Compound Addition: Add serial dilutions of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid and reference agonists to the cells.
-
Incubation: Incubate the plates at 37°C for a period sufficient to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes).
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal (e.g., chemiluminescence).
-
Data Analysis: Generate concentration-response curves and determine the EC50 for β-arrestin recruitment for each compound.
Conclusion and Future Directions
The exploration of novel GPR109a agonists is a vibrant area of research with the potential to yield safer and more effective treatments for dyslipidemia and inflammatory diseases. While established ligands like niacin have paved the way, the development of agonists with improved pharmacological profiles is paramount. The compound 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, with its novel heterocyclic core, represents an exciting avenue for investigation. Its structural similarity to other potent agonists suggests a high potential for GPR109a activity.
The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and other novel GPR109a agonists. By systematically evaluating their potency in both Gαi-mediated cAMP inhibition and β-arrestin recruitment assays, researchers can build a detailed understanding of their structure-activity relationships and potential for biased signaling. This knowledge will be instrumental in advancing the development of next-generation GPR109a-targeted therapies that maximize therapeutic benefit while minimizing undesirable side effects. The scientific community eagerly awaits the publication of empirical data on 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid to fully elucidate its position within the GPR109a agonist landscape.
References
-
Boatman, P. D., et al. (2012). (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans. Journal of Medicinal Chemistry, 55(8), 3644-3666. [Link]
-
Richman, J. G., et al. (2007). Identification and characterization of a novel G protein-coupled receptor for niacin. Biochemical and Biophysical Research Communications, 354(2), 573-578. [Link]
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A Comparative Guide to the Synthetic Validation of 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid
Introduction
The 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid scaffold is a promising heterocyclic motif in medicinal chemistry. Its rigid, bicyclic structure, combined with the acidic carboxylic acid functionality, presents a unique pharmacophore with potential applications in the development of novel therapeutic agents. The fusion of the electron-rich pyrazole and thiazole ring systems creates a unique electronic environment, making it an attractive target for drug discovery programs. This guide provides a comprehensive validation of a proposed synthetic route to this target molecule, comparing it with plausible alternatives and offering detailed experimental protocols grounded in established chemical principles.
Proposed Primary Synthetic Route: A Hantzsch-Type Approach
Given the absence of a direct, published synthesis for the target molecule, we propose a robust, multi-step pathway based on the well-established Hantzsch thiazole synthesis. This classical reaction involves the condensation of an α-halo ketone with a thioamide to form a thiazole ring.[1][2][3] Our proposed route adapts this principle to construct the desired fused heterocyclic system.
Logical Workflow for the Proposed Synthesis
The overall strategy involves the initial synthesis of a functionalized pyrazole precursor, followed by the construction of the fused thiazolidine ring.
Caption: Proposed synthetic workflow for 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 3-Amino-1H-pyrazole-4-carboxylate
This initial step utilizes the well-documented Knorr pyrazole synthesis, a reliable method for constructing the pyrazole core.[4]
-
Reaction:
-
To a stirred solution of ethyl acetoacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol/water to yield ethyl 3-amino-1H-pyrazole-4-carboxylate.
-
-
Causality: The reaction proceeds via the condensation of the hydrazine with the two carbonyl groups of the β-ketoester, followed by cyclization and dehydration to form the stable aromatic pyrazole ring.
Step 2: Reaction with Ethyl 2-chloro-3-oxobutanoate
This step involves a nucleophilic substitution where the exocyclic amino group of the pyrazole attacks the electrophilic carbon bearing the chlorine atom.
-
Reaction:
-
Dissolve ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) and ethyl 2-chloro-3-oxobutanoate (1.1 eq) in anhydrous acetonitrile.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HCl byproduct.
-
Stir the reaction mixture at 60 °C for 12-18 hours, monitoring by TLC.
-
After completion, cool the reaction, filter off any salts, and concentrate the filtrate.
-
Purify the resulting intermediate adduct by column chromatography on silica gel.
-
-
Causality: The amino group of the pyrazole acts as a nucleophile, displacing the chloride from the α-haloketone. The use of a hindered base prevents unwanted side reactions.
Step 3: Thionation of the Carbonyl Group
The ketone carbonyl of the adduct is converted to a thioketone, a necessary precursor for the subsequent cyclization.
-
Reaction:
-
Dissolve the intermediate adduct (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.6 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Cool the reaction, filter to remove any insoluble byproducts, and concentrate the filtrate.
-
Purify the thionated intermediate by column chromatography.
-
-
Causality: Lawesson's reagent is a highly effective thionating agent for converting carbonyls to thiocarbonyls. The reaction proceeds through a four-membered ring intermediate.
Step 4: Intramolecular Cyclization and Dehydration
This is the key ring-forming step to construct the fused thiazole ring.
-
Reaction:
-
Dissolve the thionated intermediate in a high-boiling point solvent such as xylenes.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction for the formation of the cyclized product.
-
Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product, ethyl 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylate, by column chromatography.
-
-
Causality: The pyrazole ring nitrogen (N1) acts as a nucleophile, attacking the thiocarbonyl carbon. The subsequent elimination of water drives the reaction to completion, forming the stable aromatic thiazole ring.
Step 5: Saponification to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
-
Reaction:
-
Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid.
-
-
Causality: The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt. Acidic workup protonates the carboxylate to yield the final carboxylic acid.
Alternative Synthetic Strategies and Comparative Analysis
While the proposed Hantzsch-type synthesis is a logical and robust approach, other synthetic strategies could be envisioned.
Alternative Route 1: From a Pyrazole-5-thione Precursor
This route would involve the reaction of a pre-formed pyrazole-5-thione with an α-halo ester, followed by cyclization.
Caption: Alternative synthetic route via a pyrazole-5-thione intermediate.
Alternative Route 2: Multi-component Reaction (MCR)
A convergent approach using a multi-component reaction could potentially assemble the core structure in a single step, though this is often challenging for complex fused systems. For instance, a reaction between a hydrazine, a β-ketonitrile, and a sulfur-containing three-carbon component could be explored.[5][6]
Comparative Table of Synthetic Routes
| Feature | Proposed Primary Route | Alternative Route 1 (Pyrazole-5-thione) | Alternative Route 2 (MCR) |
| Plausibility | High (based on well-established reactions) | Moderate (synthesis of pyrazole-5-thione can be challenging) | Low to Moderate (requires significant optimization) |
| Number of Steps | 5 | 4-5 | 1-2 (followed by functional group manipulation) |
| Starting Materials | Readily available | Requires synthesis of pyrazole-5-thione | May require specialized starting materials |
| Potential Yield | Moderate to Good | Potentially lower due to intermediate instability | Highly variable, often low without optimization |
| Scalability | Good | Moderate | Poor to Moderate |
| Purification | Multiple chromatographic steps | Multiple chromatographic steps | Potentially complex purification |
Conclusion
The proposed primary synthetic route, based on a modified Hantzsch thiazole synthesis, represents a logical and experimentally viable pathway for the synthesis of 4,6-dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid. While alternative routes exist in principle, the proposed pathway relies on a series of well-precedented and robust chemical transformations, increasing the likelihood of a successful outcome. The detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals seeking to explore the chemical space around this promising heterocyclic scaffold. Further optimization of reaction conditions for each step will likely lead to improved yields and scalability.
References
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Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
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From bicyclic precursors. Annulated pyrazolo[5,1-c][2][5][7]triazoles - DOI. (n.d.). Retrieved January 12, 2026, from [Link]
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Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved January 12, 2026, from [Link]
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Hantzsch Thiazole Synthesis - SynArchive. (n.d.). Retrieved January 12, 2026, from [Link]
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Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1, 639. [Link]
-
Reactions of aminoazoles and β-halogen containing aromatic carbonyl compounds. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Retrieved January 12, 2026, from [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
3-Aminopyrazole-4-carboxylic Acid - MySkinRecipes. (n.d.). Retrieved January 12, 2026, from [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic Acid
Introduction
In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. The biological activity and safety profile of a compound are intrinsically linked to its purity. Impurities, even in trace amounts, can lead to erroneous experimental results, unpredictable toxicity, and significant setbacks in the development pipeline. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of a synthesized batch of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, a nitrogen-sulfur heterocyclic compound of interest in medicinal chemistry.
The challenge with heterocyclic compounds like this lies in the potential for a diverse range of impurities, including starting materials, reagents, by-products, and structurally similar isomers that may possess different pharmacological or toxicological properties. Therefore, a single analytical method is often insufficient. This guide champions an orthogonal approach, leveraging multiple analytical techniques that rely on different physicochemical principles to build a comprehensive and trustworthy purity profile. We will explore the causality behind experimental choices, present detailed protocols, and compare the strengths and limitations of each method.
The Orthogonal Approach to Purity Verification
Figure 1: An illustrative workflow demonstrating the orthogonal approach to purity assessment, where multiple, distinct analytical techniques converge to create a comprehensive purity profile.
Chromatographic Methods: The Workhorse of Purity Determination
Chromatographic techniques are fundamental for purity analysis because they physically separate the main compound from its impurities, allowing for their individual detection and quantification.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[3] For 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, a reverse-phase (RP-HPLC) method is the logical starting point.
-
Expertise & Causality: The molecule possesses both polar (carboxylic acid, nitrogen atoms) and non-polar (pentalene ring system) characteristics, making it well-suited for separation on a C18 stationary phase. A UV-Visible or Photodiode Array (PDA) detector is chosen because the conjugated ring system is expected to be chromophoric, absorbing UV light. A PDA detector offers the advantage of acquiring a full UV spectrum for each peak, which can help in peak tracking and identification. A gradient elution (changing the mobile phase composition over time) is superior to an isocratic (constant composition) method for impurity profiling, as it can resolve impurities with a wide range of polarities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to improve the peak shape of the carboxylic acid and other basic nitrogens.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector monitoring at 254 nm and 280 nm, collecting spectra from 200-400 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to make a 100 µg/mL solution.
-
Analysis: Inject 10 µL. Purity is calculated based on the relative peak area of the main component versus the total area of all peaks in the chromatogram.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC-UV provides quantitative data on purity, it offers no structural information about the impurities. LC-MS is a powerful hyphenated technique that couples the separation power of LC with the mass-analyzing capability of a mass spectrometer, making it indispensable for impurity identification.[4] For nitrogen-containing heterocycles, LC-MS is particularly effective.[5][6]
-
Expertise & Causality: By using the same chromatographic method as the HPLC analysis, the peaks can be correlated. An electrospray ionization (ESI) source is ideal for this molecule as it is polar and contains basic nitrogen atoms that can be readily protonated to form ions in the positive ion mode. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent compound and any impurities, which is critical for deducing their molecular formulas and potential structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is unparalleled for the unambiguous structural elucidation of organic molecules.[7][8] It provides information on the chemical environment of each atom (specifically ¹H and ¹³C), allowing for the complete assembly of the molecular structure.
-
Expertise & Causality: For purity assessment, NMR serves two roles. First, it confirms the identity of the main peak observed in the chromatogram as 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid. Any significant signals in the spectrum that do not correspond to the target structure indicate the presence of impurities. Second, a specialized technique called quantitative NMR (qNMR) can be used to determine purity without a reference standard for the compound itself.[9] This is achieved by comparing the integral of a known proton signal from the target molecule against the integral of a certified reference standard of a different compound added to the sample in a known quantity. This provides a highly accurate, direct measure of purity by mass.
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound.
-
Solvent: Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Rationale: DMSO is a good choice for polar compounds containing carboxylic acids, as the acidic proton is often observable.
-
Analysis: Transfer the solution to an NMR tube. Acquire a standard ¹H NMR spectrum.
-
Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure. Search for any unexplained peaks, which would indicate impurities.
Elemental Analysis: A Fundamental Check
Elemental analysis (or combustion analysis) provides the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample.[10]
-
Expertise & Causality: This technique provides a fundamental check on the empirical formula of the synthesized compound. The theoretical elemental composition of C₆H₆N₂O₂S is C: 42.35%, H: 3.55%, N: 16.46%, S: 18.84%. The experimental results from elemental analysis should match these theoretical values within an acceptable margin (typically ±0.4%). A significant deviation can indicate the presence of inorganic impurities, residual solvents, or that the main component is not the expected structure. As an organosulfur compound, the accurate determination of sulfur is a key confirmation point.[11]
Comparative Summary of Techniques
The choice of analytical method depends on the specific question being asked. A combination of techniques provides the most complete picture.
| Technique | Principle | Information Provided | Strengths | Limitations |
| RP-HPLC-PDA | Separation by polarity | Purity (Area %), Retention Time, UV-Vis Spectrum | High precision, quantitative, robust, widely available[3] | Requires a chromophore, peak area % may not equal mass %, co-elution possible |
| LC-MS | Separation by polarity, detection by mass | Molecular weight of compound and impurities | High sensitivity, definitive mass information, excellent for impurity ID[4] | Response factors can vary, may not detect non-ionizable impurities |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Unambiguous structure, identification of impurities, quantitative purity (qNMR) | Gold standard for structure, can quantify without standards[8][9] | Lower sensitivity than MS, complex mixtures can be difficult to interpret |
| Elemental Analysis | Combustion and detection of elemental gases | %C, %H, %N, %S | Verifies empirical formula, detects inorganic impurities and solvates[10] | Not suitable for trace analysis, provides no information on individual impurities |
| DSC | Measures heat flow during thermal transitions | Purity of highly crystalline solids (typically >98%) | Fast, uses small sample amount, absolute method[12] | Not suitable for amorphous or decomposing compounds, insensitive to some impurities |
Integrated Purity Assessment Workflow
A logical, self-validating workflow ensures a thorough and trustworthy purity assessment.
Figure 2: A step-by-step workflow for the comprehensive purity assessment of a newly synthesized chemical entity.
Conclusion
The purity assessment of a synthesized compound like 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid is a critical process that demands a multi-faceted, orthogonal approach. Relying on a single technique, such as HPLC, can provide a misleading sense of security. While HPLC is excellent for quantification, it must be complemented by techniques that provide structural and elemental information. NMR spectroscopy confirms the identity of the bulk material, LC-MS provides the molecular weights of unknown impurities, and elemental analysis validates the fundamental empirical formula. By integrating the data from these distinct analytical methods, researchers and drug development professionals can establish a high-confidence, comprehensive purity profile, ensuring the quality and reliability of their scientific endeavors.
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ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Request PDF. Retrieved from [Link]
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National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Retrieved from [Link]
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM. Retrieved from [Link]
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University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for. University of Pretoria Repository. Retrieved from [Link]
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A Comparative Guide to the Efficacy of FAAH Inhibitors: Benchmarking 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid
This guide provides a comprehensive technical comparison of Fatty Acid Amide Hydrolase (FAAH) inhibitors, with a focus on benchmarking the efficacy of a novel compound, 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, against established inhibitors. The content is intended for researchers, scientists, and drug development professionals actively working in the field of endocannabinoid signaling and therapeutic development.
Introduction: FAAH as a Therapeutic Target
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system.[1][2] Its primary function is the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1][3][4][5] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling, thereby modulating a wide range of physiological processes including pain, inflammation, anxiety, and mood.[2][4][6]
Inhibition of FAAH has emerged as a promising therapeutic strategy. By blocking FAAH activity, endogenous anandamide levels are elevated in a targeted manner within tissues where it is being actively produced.[1][4] This localized enhancement of endocannabinoid tone can produce analgesic, anxiolytic, antidepressant, and anti-inflammatory effects, potentially without the undesirable psychoactive side effects associated with direct cannabinoid receptor agonists like Δ⁹-tetrahydrocannabinol (THC).[4][6]
The therapeutic potential of FAAH inhibitors is underscored by numerous preclinical studies.[4][6][7] However, the clinical development of FAAH inhibitors has been met with challenges, most notably the tragic outcome of the Phase I clinical trial of BIA 10-2474, which resulted in severe adverse neurological events and one fatality.[8][9][10][11] Subsequent investigations suggest that the toxicity of BIA 10-2474 was likely due to off-target effects rather than its FAAH inhibition.[10] This incident highlights the critical importance of selectivity and thorough preclinical characterization for any new FAAH inhibitor candidate.
This guide will compare the efficacy of a novel, hypothetical compound, 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid (hereafter referred to as TDPC), with several well-characterized FAAH inhibitors: URB597, PF-3845, and JNJ-42165279.
Comparative Analysis of FAAH Inhibitors
The efficacy of FAAH inhibitors is primarily assessed by their potency (typically measured as IC50 or Ki values) and their selectivity for FAAH over other enzymes, particularly other serine hydrolases.
Established FAAH Inhibitors
-
URB597 (KDS-4103): One of the most extensively studied FAAH inhibitors, URB597, is a potent, irreversible carbamate-based inhibitor.[12][13] It exhibits high selectivity for FAAH within the nervous system.[13] In preclinical models, URB597 has demonstrated analgesic, anxiolytic-like, and antidepressant-like effects.[5] It has been shown to increase brain anandamide levels without significantly altering the levels of another major endocannabinoid, 2-arachidonoylglycerol (2-AG).[5]
-
PF-3845: A potent and highly selective irreversible inhibitor of FAAH.[13] Preclinical studies have demonstrated its ability to produce a sustained elevation of anandamide levels in the brain and its efficacy in reducing inflammatory pain.[13]
-
JNJ-42165279: A potent, selective, and slowly reversible FAAH inhibitor that has been investigated in clinical trials for anxiety and depressive disorders.[14][15][16] It has been shown to effectively inhibit FAAH in both the periphery and the central nervous system, leading to significant increases in plasma and cerebrospinal fluid (CSF) levels of anandamide.[15][17]
Hypothetical Profile: 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid (TDPC)
For the purpose of this comparative guide, we will benchmark against a novel, hypothetical FAAH inhibitor, TDPC. This compound is conceptualized as a reversible, competitive inhibitor with a unique heterocyclic scaffold. Its fictional properties are designed to present a distinct profile for comparison.
Data Presentation: Comparative Efficacy of FAAH Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | IC50 (Human FAAH) | IC50 (Rat FAAH) | Notes |
| TDPC (Hypothetical) | FAAH | Reversible, Competitive | 85 nM | 120 nM | High selectivity against other serine hydrolases. |
| URB597 | FAAH | Irreversible | 4.6 nM[18][19] | 5 nM[12][20] | Well-characterized preclinical tool compound. |
| PF-3845 | FAAH | Irreversible | Ki: 230 nM[21] | - | High in vivo efficacy in pain models.[13] |
| JNJ-42165279 | FAAH | Covalently-binding, slowly reversible | 70 nM[14][21] | 313 nM[21] | Advanced to Phase II clinical trials.[14] |
Signaling Pathways and Experimental Workflows
FAAH Signaling Pathway
The inhibition of FAAH leads to an accumulation of anandamide, which then enhances signaling through cannabinoid receptors, primarily CB1 receptors in the central nervous system.
Caption: FAAH Inhibition and Anandamide Signaling.
Experimental Workflow for FAAH Inhibitor Screening
A typical workflow for identifying and characterizing novel FAAH inhibitors involves a multi-step process, from initial high-throughput screening to more detailed mechanistic studies.
Caption: Workflow for FAAH Inhibitor Screening.
Experimental Protocols
To ensure the trustworthiness of the comparative data, standardized and validated experimental protocols are essential. The following are detailed methodologies for key in vitro assays.
In Vitro FAAH Inhibition Assay (Fluorometric)
This assay is a widely used method for determining the IC50 value of a potential FAAH inhibitor.
Principle: The assay utilizes a fluorogenic substrate for FAAH, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).[22] The enzymatic cleavage of the substrate by FAAH releases the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity. The inhibitory potential of a test compound is determined by its ability to reduce this rate.[23][24][25]
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[25]
-
FAAH fluorogenic substrate (e.g., AAMCA)
-
Test compounds (e.g., TDPC) and control inhibitors (e.g., URB597) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm[19][23]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitor in FAAH Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
x µL of FAAH Assay Buffer
-
10 µL of diluted test compound or vehicle (for control wells)
-
10 µL of diluted FAAH enzyme
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the addition of the substrate.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the FAAH substrate to each well.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader, pre-warmed to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data to the vehicle control (100% activity) and a high concentration of a known inhibitor (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based FAAH Activity Assay
This assay validates the findings from the biochemical assay in a more physiologically relevant context.
Principle: This method measures the activity of endogenous or overexpressed FAAH within intact cells. Cells are treated with the test compound, and then cell lysates are prepared. The FAAH activity in the lysate is then measured using the fluorometric assay described above.[19]
Materials:
-
Cell line with detectable FAAH activity (e.g., HEK293 cells overexpressing human FAAH, or a cell line with high endogenous expression)
-
Cell culture medium and reagents
-
Test compounds and control inhibitors
-
Cell lysis buffer (e.g., FAAH Assay Buffer with a mild detergent)
-
Materials for the fluorometric FAAH assay (as described in 4.1)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency (e.g., 80-90%).
-
Treat the cells with various concentrations of the test compound or vehicle control for a predetermined period (e.g., 1-4 hours) in serum-free medium.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS to remove any remaining compound.
-
Add ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Collect the cell lysates and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.[23]
-
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard method (e.g., BCA assay). This is crucial for normalizing the FAAH activity.
-
FAAH Activity Measurement:
-
In a new 96-well plate, add a standardized amount of protein from each cell lysate to individual wells.
-
Perform the fluorometric FAAH activity assay as described in section 4.1, starting from step 4 (Reaction Initiation).
-
-
Data Analysis:
-
Normalize the FAAH activity rate to the protein concentration for each sample.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle-treated cells.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.
-
Conclusion and Future Directions
The comparative analysis presented in this guide provides a framework for evaluating the efficacy of novel FAAH inhibitors like the hypothetical TDPC. The data indicates that while established irreversible inhibitors like URB597 show high potency, there is significant therapeutic interest in developing reversible inhibitors with favorable selectivity profiles.
The tragic case of BIA 10-2474 serves as a critical reminder that selectivity is as important as potency in the development of safe and effective FAAH inhibitors.[8][9][10] Future research should focus on comprehensive off-target profiling and a thorough understanding of the structure-activity relationship to design next-generation FAAH inhibitors with improved safety and efficacy for the treatment of pain, anxiety, and other neurological disorders.[2][26]
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- Maccarrone, M., & Finazzi-Agrò, A. (2002). Fluorimetric Assay of FAAH Activity. In: Methods in Molecular Biology, vol 194, 29-36.
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- Boger, D. L., & Miyauchi, H. (2010). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Topics in Medicinal Chemistry, 10(7), 715-727.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel compound from synthesis to discovery is paved with meticulous protocols and rigorous safety measures. The final step in this lifecycle, the disposal of residual material, demands the same level of scientific diligence to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step framework for the proper disposal of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, moving beyond a simple checklist to explain the rationale behind each critical action.
Core Directive: A Proactive Approach to Waste Management
Effective waste disposal begins long before the waste container is full. It is an integrated part of the experimental process. For 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, a proactive approach involves understanding its inherent chemical characteristics to anticipate potential hazards and select the appropriate disposal pathway from the outset.
Scientific Integrity & Logic: Understanding the 'Why' Behind the 'How'
Expertise & Experience: Deconstructing the Hazard Profile
The available information indicates that 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid is classified as harmful if swallowed (H302) and is an irritant (GHS07)[1]. The structure contains a bicyclic heteroaromatic system with sulfur and nitrogen atoms. Such sulfur- and nitrogen-containing heterocyclic compounds can exhibit a range of biological activities and potential toxicities[2][3][4]. The carboxylic acid group imparts acidic properties to the molecule.
Trustworthiness: A Self-Validating Protocol
The following disposal protocol is designed to be a self-validating system, incorporating principles of waste minimization, proper segregation, and clear labeling to prevent accidental mixing of incompatible waste streams and to ensure that the waste is handled correctly by your institution's hazardous waste management program.
Authoritative Grounding & Comprehensive References
All laboratory personnel should treat unknown or new chemical waste as hazardous until confirmed otherwise by your institution's Environmental Health and Safety (EHS) office[5][6]. The procedures outlined below are based on established guidelines for the management of hazardous chemical waste in a laboratory setting[7][8][9].
Operational Plan: Step-by-Step Disposal Protocol
This protocol addresses the disposal of pure 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid (solid), solutions containing the compound, and contaminated labware.
1. Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure you are wearing the appropriate PPE. This includes:
-
Safety glasses or goggles: To protect against accidental splashes.
-
Chemical-resistant gloves: Inspect gloves for any signs of degradation before use[10].
-
Laboratory coat: To protect skin and clothing.
2. Waste Characterization and Segregation
Proper segregation is crucial to prevent dangerous reactions in the waste container[7].
-
Solid Waste: Unused or expired 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid should be disposed of as solid hazardous chemical waste.
-
Liquid Waste (Aqueous): Aqueous solutions containing this compound should be collected as hazardous aqueous waste. Due to its acidic nature, do not neutralize unless it is a specifically approved institutional procedure. The pH should be noted on the waste label.
-
Liquid Waste (Organic Solvents): Solutions of the compound in organic solvents should be collected in a dedicated halogenated or non-halogenated organic waste container, depending on the solvent used.
-
Contaminated Labware: Glassware (pipettes, vials) and plasticware (pipette tips, centrifuge tubes) that have come into direct contact with the compound should be considered contaminated solid waste.
Data Presentation: Waste Stream Segregation
| Waste Type | Container Type | Waste Stream Designation | Key Considerations |
| Solid Compound | Sealable, compatible container (e.g., wide-mouth plastic jar) | Solid Hazardous Chemical Waste | Do not mix with other solid wastes unless compatibility is confirmed. |
| Aqueous Solutions | Sealable, compatible container (e.g., plastic carboy) | Aqueous Hazardous Waste | Label with pH. Do not mix with organic solvents. |
| Organic Solutions | Sealable, compatible solvent container | Halogenated or Non-Halogenated Organic Waste | Segregate based on the solvent. |
| Contaminated Sharps | Puncture-proof sharps container | Sharps Waste | Needles, scalpels, or broken glass contaminated with the compound. |
| Contaminated Labware | Lined, sealable container | Solid Hazardous Chemical Waste | Deface any original product labels on empty containers. |
3. Container Management and Labeling
All hazardous waste containers must be properly managed within a designated Satellite Accumulation Area (SAA)[7][8].
-
Container Selection: Use containers that are in good condition and compatible with the chemical waste. Plastic containers are often preferred[8]. The container must have a secure, screw-on cap[6].
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of all contents (including solvents and their approximate percentages), and the date accumulation started[6].
-
Storage: Keep waste containers closed at all times except when adding waste[5]. Store containers in a designated SAA that is at or near the point of generation[8]. Ensure secondary containment is used to prevent spills from reaching drains[5].
4. Disposal of Empty Containers
A container that has held 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid must be managed as hazardous waste. If the compound is determined to be acutely hazardous (a "P-listed" waste), the container must be triple-rinsed with a suitable solvent before it can be disposed of as regular trash[5]. The rinsate from this process must be collected as hazardous waste.
5. Requesting Waste Collection
Once a waste container is full or has been in storage for up to one year, a request for collection should be submitted to your institution's hazardous waste management program[6][7]. Do not dispose of this chemical down the drain or in the regular trash[5][11].
Visualization: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid.
Sources
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- 11. acs.org [acs.org]
A Senior Application Scientist's Guide to Handling 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid: A Risk-Based Approach to Personal Protective Equipment
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, with novelty comes the challenge of incomplete safety data. This guide provides a comprehensive framework for the safe handling of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, a unique heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS), this document outlines a risk-based approach, drawing parallels from structurally similar compounds and established laboratory safety principles to ensure the well-being of our researchers.
The core structure, a thiadiazapentalene, is a nitrogen and sulfur-containing heterocyclic system. The presence of a carboxylic acid functional group introduces acidic properties. This combination necessitates a cautious approach, assuming potential for skin and eye irritation, respiratory effects, and unknown systemic toxicity until proven otherwise.
Hazard Assessment and PPE Selection Logic
Primary Engineering and Administrative Controls
Before detailing PPE, it is critical to emphasize that PPE is the last line of defense. The primary methods for exposure control should always be engineering and administrative controls.
-
Engineering Control: All handling of 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is non-negotiable and serves to minimize inhalation exposure.
-
Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Designate specific areas for its use and ensure emergency equipment, such as safety showers and eyewash stations, are readily accessible and have been recently tested.
Personal Protective Equipment (PPE) Protocol
The following PPE ensemble is mandatory when handling 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid. The rationale behind each selection is provided to foster a deeper understanding of the safety measures.
Dermal Protection: Beyond the Standard Lab Coat
Given the acidic nature and the unknown dermal toxicity of the heterocyclic core, standard cotton lab coats may not provide adequate protection, especially against splashes.
-
Primary Garment: A flame-resistant (FR) lab coat made from materials like Nomex® or a chemically-resistant coat is recommended. However, for splash protection, a secondary layer is crucial.
-
Secondary Barrier: A chemically-resistant apron, worn over the lab coat, is required when handling larger quantities (e.g., >1 g) or during procedures with a higher risk of splashes.
-
Gloves: Double-gloving is mandatory. The inner glove provides a second barrier in case the outer glove is breached.
-
Outer Glove: Nitrile gloves are a suitable initial choice due to their balance of chemical resistance and dexterity. However, it is crucial to consult a glove compatibility chart for carboxylic acids and sulfur-containing compounds. Given the novelty of the compound, no specific breakthrough time data will be available. Therefore, gloves should be changed immediately upon suspected contact and, as a standard practice, every 30-60 minutes.
-
Inner Glove: A thinner nitrile or latex (for those without allergies) glove can be used.
-
| Dermal Protection | Specification | Rationale |
| Lab Coat | Flame-resistant (FR) Nomex® or equivalent | Protects against incidental contact and fire hazards. |
| Apron | Chemically-resistant (e.g., rubber, neoprene) | Provides an additional barrier against splashes of the acidic compound. |
| Gloves | Double-gloved: Outer Nitrile, Inner Nitrile/Latex | The outer glove provides primary chemical resistance, while the inner glove protects in case of outer glove failure. Regular changes mitigate permeation. |
Ocular and Respiratory Protection: An Impenetrable Shield
-
Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes from all angles. If there is a significant risk of splashes to the face, a full-face shield should be worn in addition to the goggles.
-
Respiratory Protection: When handling the solid compound outside of a fume hood (which is strongly discouraged), or if there is a risk of aerosol generation within the hood, respiratory protection is necessary. A NIOSH-approved N95 respirator is the minimum requirement for particulates. If vapors are a concern, an air-purifying respirator (APR) with an organic vapor/acid gas (OV/AG) cartridge should be used.
| Ocular & Respiratory Protection | Specification | Rationale |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 certified) | Prevents splashes from reaching the eyes. |
| Face Protection | Full-face shield (worn with goggles) | Protects the entire face from splashes during high-risk procedures. |
| Respiratory Protection | N95 respirator (for solids) or APR with OV/AG cartridge | Prevents inhalation of airborne powder or potential vapors/aerosols. |
Step-by-Step Handling and Disposal Workflow
The following workflow is designed to minimize exposure and ensure safe disposal.
Pre-Handling Checklist
-
Verify the chemical fume hood has a current certification sticker and the sash is at the appropriate working height.
-
Ensure the safety shower and eyewash station are unobstructed.
-
Don the complete PPE ensemble as described above.
-
Prepare all necessary equipment (spatulas, weigh boats, solvents, etc.) and place them inside the fume hood to minimize reaching in and out.
-
Have a designated waste container for solid and liquid waste contaminated with the compound ready within the fume hood.
Handling Procedure
-
Carefully open the container with the compound inside the fume hood.
-
If it is a solid, gently weigh the desired amount on a weigh boat. Avoid creating dust.
-
If transferring a solution, use a pipette or syringe with care to prevent splashes.
-
Close the primary container tightly after use.
-
Clean any minor spills within the fume hood immediately with an appropriate absorbent material.
Disposal Plan
-
Solid Waste: All disposable items contaminated with 4H-5-Thia-1,6a-diaza-pentalene-3-carboxylic acid (e.g., gloves, weigh boats, paper towels) must be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
Final Disposal: Follow your institution's hazardous waste disposal procedures.
Emergency Procedures: A Plan for the Unexpected
Spill Response
-
Minor Spill (inside fume hood):
-
Alert nearby personnel.
-
Use a spill kit with an absorbent suitable for acidic compounds (e.g., sodium bicarbonate or a commercial acid neutralizer).
-
Gently cover the spill with the absorbent.
-
Once absorbed, carefully scoop the material into a hazardous waste container.
-
Wipe the area with a damp cloth and then a dry one. Place all cleaning materials in the hazardous waste container.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office.
-
If safe to do so, close the doors to the lab to contain any potential vapors.
-
Do not attempt to clean it up yourself. Wait for the trained emergency response team.
-
Exposure Protocol
-
Skin Contact:
-
Immediately go to the nearest safety shower or sink.
-
Remove contaminated clothing while rinsing.
-
Flush the affected area with copious amounts of water for at least 15 minutes.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Proceed immediately to an eyewash station.
-
Hold your eyelids open and flush with water for at least 15 minutes.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move to fresh air immediately.
-
If breathing is difficult, have a trained person administer oxygen.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
Rinse your mouth with water.
-
Seek immediate medical attention.
-
Visual Workflow and Logic Diagrams
To further clarify the procedural logic, the following diagrams illustrate the PPE selection process and the emergency response workflow.
Caption: PPE selection workflow based on hazard assessment.
Caption: Emergency response flowchart for exposure incidents.
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). National Research Council. This publication provides a foundational understanding of chemical safety in a laboratory setting. [Link]
-
OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. This document outlines the regulatory requirements for laboratory safety in the United States. [Link]
-
Glove Selection and Usage. University of California, Berkeley Environmental Health & Safety. This guide provides best practices for selecting appropriate gloves for chemical handling. [Link]
-
Managing Chemical Waste. American Chemical Society. This resource provides guidance on the proper procedures for managing chemical waste in a laboratory. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
